molecular formula C7H4ClFO B1590896 2-Chloro-3-fluorobenzaldehyde CAS No. 96516-31-3

2-Chloro-3-fluorobenzaldehyde

Cat. No.: B1590896
CAS No.: 96516-31-3
M. Wt: 158.56 g/mol
InChI Key: PIZVRLVKXWEMGO-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZVRLVKXWEMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565846
Record name 2-Chloro-3-fluorobenzaldehyde
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Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96516-31-3
Record name 2-Chloro-3-fluorobenzaldehyde
Source EPA DSSTox
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Record name 2-chloro-3-fluorobenzaldehyde
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Foundational & Exploratory

Executive Summary: Strategic Routes to a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the synthetic routes to this compound, a key intermediate in the development of novel therapeutics and functional materials. This document, prepared from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations for selecting an optimal synthetic pathway.

This compound is a valuable building block due to the specific electronic and steric properties conferred by its halogen substituents. The strategic placement of the chloro and fluoro groups, along with the reactive aldehyde functionality, makes it a sought-after precursor in medicinal chemistry and materials science. The synthesis of this molecule can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide will focus on the most reliable and scalable methods, providing detailed protocols and mechanistic insights.

The primary synthetic strategies that will be discussed are:

  • Multi-step Synthesis from 2,3-Dichlorobenzonitrile: A robust, four-step route that is well-suited for large-scale production due to its use of readily available starting materials.

  • Directed Ortho-lithiation of 1-Chloro-2-fluorobenzene: A direct and elegant method for small to medium-scale laboratory synthesis, offering high regioselectivity.

  • Oxidation of 2-Chloro-3-fluorotoluene: A classic transformation that is often employed in industrial settings for the synthesis of benzaldehydes.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is often a balance between factors such as scale, cost, available equipment, and desired purity. The following table provides a high-level comparison of the primary routes to this compound.

Synthetic Route Starting Material Key Reagents Number of Steps Typical Yield Key Advantages Key Challenges
From 2,3-Dichlorobenzonitrile 2,3-DichlorobenzonitrilePotassium fluoride, H₂SO₄, Sodium borohydride, TEMPO/NaOCl4Moderate to HighScalable, uses common reagents.[1]Multi-step, requires careful control of each reaction.
Ortho-lithiation 1-Chloro-2-fluorobenzenen-Butyllithium or LDA, DMF1GoodHighly regioselective, direct.[2][3]Requires anhydrous conditions and low temperatures.[2]
Oxidation of Toluene Derivative 2-Chloro-3-fluorotolueneOxidizing agent (e.g., MnO₂, CrO₃)1VariablePotentially a very direct route.Can lead to over-oxidation to the carboxylic acid.

Detailed Synthetic Protocols & Mechanistic Insights

Multi-step Synthesis from 2,3-Dichlorobenzonitrile

This pathway is a testament to the power of sequential, well-controlled reactions to build molecular complexity. It is particularly advantageous for larger scale preparations where the cost and availability of the starting material, 2,3-dichlorobenzonitrile, are favorable.[1]

Multi-step Synthesis start 2,3-Dichlorobenzonitrile step1 2-Fluoro-3-chlorobenzonitrile start->step1 Fluorination (KF) step2 2-Fluoro-3-chlorobenzoic acid step1->step2 Hydrolysis (H₂SO₄) step3 (2-Fluoro-3-chlorophenyl)methanol step2->step3 Reduction (NaBH₄) end_product This compound step3->end_product Oxidation (TEMPO/NaOCl)

Figure 1: Workflow for the multi-step synthesis of this compound.

Step 1: Fluorination of 2,3-Dichlorobenzonitrile

  • Principle: A nucleophilic aromatic substitution (SNAAr) reaction where a fluoride ion displaces a chloride ion. The choice of potassium fluoride is driven by its efficacy and relatively low cost. A phase transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt in an organic solvent.[1]

  • Protocol:

    • In a reaction vessel suitable for high-temperature reactions, combine 2,3-dichlorobenzonitrile, a slight excess of spray-dried potassium fluoride, and a phase transfer catalyst (e.g., tetramethylammonium chloride) in a high-boiling aprotic solvent such as sulfolane or DMF.[1]

    • Heat the mixture to 200-220°C and maintain for several hours, monitoring the reaction progress by GC or TLC.[1]

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts. The product, 2-fluoro-3-chlorobenzonitrile, can be isolated by distillation or extraction.

Step 2: Hydrolysis to 2-Fluoro-3-chlorobenzoic acid

  • Principle: The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid. Concentrated sulfuric acid is a common and effective reagent for this transformation.[1]

  • Protocol:

    • Add 2-fluoro-3-chlorobenzonitrile to an excess of concentrated sulfuric acid.[1]

    • Heat the mixture to 150-160°C and stir for several hours until the hydrolysis is complete.[1]

    • Carefully pour the cooled reaction mixture onto ice to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-fluoro-3-chlorobenzoic acid.

Step 3: Reduction to (2-Fluoro-3-chlorophenyl)methanol

  • Principle: The carboxylic acid is reduced to the corresponding benzyl alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, often used in combination with a catalyst.[1]

  • Protocol:

    • Dissolve 2-fluoro-3-chlorobenzoic acid in a suitable solvent such as THF.[1]

    • Add a catalyst, such as zinc chloride or aluminum chloride, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 50-60°C).[1]

    • After the reaction is complete, quench the excess reducing agent by the careful addition of water or dilute acid.

    • Extract the product, (2-fluoro-3-chlorophenyl)methanol, with an organic solvent and purify by distillation or chromatography.

Step 4: Oxidation to this compound

  • Principle: The final step involves the selective oxidation of the primary alcohol to an aldehyde. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a modern and efficient method that avoids the use of heavy metal oxidants.[1]

  • Protocol:

    • Dissolve (2-fluoro-3-chlorophenyl)methanol in a suitable solvent like dichloromethane.[1]

    • Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate.

    • Cool the mixture to 0-5°C and slowly add a solution of sodium hypochlorite, maintaining the temperature.[1]

    • Monitor the reaction by TLC. Once the starting material is consumed, separate the organic layer, wash, dry, and concentrate to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography.

Directed Ortho-lithiation of 1-Chloro-2-fluorobenzene

This method is a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atom is a stronger ortho-directing group than chlorine, which allows for the selective deprotonation at the C3 position.[2]

Ortho-lithiation start 1-Chloro-2-fluorobenzene lithiated Lithiated Intermediate start->lithiated n-BuLi or LDA, THF, -78°C end_product This compound lithiated->end_product 1. DMF 2. Aqueous Workup

Figure 2: General workflow for the ortho-lithiation and formylation of 1-Chloro-2-fluorobenzene.

  • Principle: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the aromatic ring at the position ortho to the fluorine atom. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[2][3]

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium or LDA in a suitable solvent, maintaining the low temperature.

    • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

    • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or vacuum distillation to afford pure this compound.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic aldehyde proton signal around 10 ppm, along with aromatic protons with coupling patterns consistent with the substitution pattern. ¹³C NMR will show the carbonyl carbon signal around 190 ppm. ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the aldehyde carbonyl group.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. The following specific hazards should be noted:

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.

  • Strong Acids and Bases: Concentrated sulfuric acid and other strong acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the organic solvents used are flammable and may be toxic. Avoid inhalation and skin contact.

  • Halogenated Compounds: The starting materials, intermediates, and final product may be irritants. Handle with care and avoid exposure.

References

  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • The Sommelet Reaction - Organic Reactions. [Link]

  • Duff reaction - Wikipedia. [Link]

  • Formylation - Common Conditions. [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. [Link]

  • Sommelet Reaction. [Link]

  • Duff Reaction. [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. [Link]

Sources

2-Chloro-3-fluorobenzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-fluorobenzaldehyde (CAS: 96516-31-3): Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, established synthetic routes with mechanistic insights, key applications, and essential safety protocols. This document is designed to serve as a practical resource, blending foundational knowledge with actionable, field-proven insights.

Core Identity: CAS Number and Molecular Structure

This compound is a disubstituted benzaldehyde registered under CAS Number 96516-31-3 .[1][2] Its molecular structure consists of a benzene ring functionalized with an aldehyde group (-CHO), a chlorine atom at position 2, and a fluorine atom at position 3.

Molecular Formula: C₇H₄ClFO[1][2]

The strategic placement of the electron-withdrawing chlorine and fluorine atoms ortho and meta to the aldehyde group, respectively, creates a unique electronic profile. This substitution pattern significantly influences the reactivity of both the aromatic ring and the carbonyl group, making it an attractive and versatile intermediate in organic synthesis. The inductive effects of the halogens render the carbonyl carbon more electrophilic and modulate the reactivity of the aromatic ring towards further substitution.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and synthesis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound typically appears as a colorless to light yellow solid or liquid, contingent on purity and ambient temperature.

PropertyValueReference
CAS Number 96516-31-3[1][2]
Molecular Formula C₇H₄ClFO[1][2]
Molecular Weight 158.56 g/mol [1][2][3]
Appearance Colorless to White to Yellow Solid or Liquid
Melting Point 29-32 °C[3]
IUPAC Name This compound[2]
InChI Key PIZVRLVKXWEMGO-UHFFFAOYSA-N[2][3]
SMILES C1=CC(=C(C(=C1)F)Cl)C=O[2]
Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. The following data are characteristic of this compound.

TechniqueDataInterpretation
¹H NMR δ 10.47 (s, 1H, -CHO), 7.78-7.72 (m, 1H, Ar-H), 7.43-7.35 (m, 2H, Ar-H)The singlet at ~10.5 ppm is characteristic of the aldehydic proton. The multiplets in the aromatic region confirm the trisubstituted benzene ring.[4]
¹³C NMR (Predicted) δ ~188 (C=O), ~160 (d, J(C-F)), ~135-120 (aromatic carbons)The downfield signal corresponds to the carbonyl carbon. The carbon attached to fluorine will show a characteristic doublet due to C-F coupling.
FTIR (Predicted) ~1700 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1250 cm⁻¹ (C-F stretch), ~800 cm⁻¹ (C-Cl stretch)Strong carbonyl absorption is indicative of the aldehyde. C-F and C-Cl stretches confirm the presence of halogens.
Mass Spec (EI) m/z 158/160 (M⁺, M⁺+2), 157/159 (M-H)⁺, 129/131 (M-CHO)⁺The molecular ion peak appears as a doublet with a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation often involves the loss of a proton or the entire formyl group.

Synthesis: A Reliable Laboratory-Scale Protocol

One of the most direct and reliable methods for synthesizing this compound involves the controlled oxidation of the corresponding benzyl alcohol. This two-step process begins with the reduction of 2-chloro-3-fluorobenzoic acid.

Step 1: Reduction of 2-Chloro-3-fluorobenzoic Acid

The carboxylic acid is selectively reduced to the primary alcohol using a borane complex.

  • Causality: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for reducing carboxylic acids to alcohols while being generally unreactive towards other functional groups like aryl halides. Its selectivity makes it superior to stronger reducing agents like LiAlH₄, which could potentially cause dehalogenation.

Experimental Protocol: Synthesis of (2-Chloro-3-fluorophenyl)methanol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-3-fluorobenzoic acid (1.00 g, 5.73 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 40 ml).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 20.1 ml, 20.1 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1N aqueous hydrochloric acid until gas evolution ceases.

  • Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloro-3-fluorophenyl)methanol, which can often be used in the next step without further purification.

Step 2: Oxidation to this compound

The resulting benzyl alcohol is oxidized to the aldehyde using a Swern oxidation.

  • Causality: The Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride) is a mild and highly efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents like chromates. The reaction is performed at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates.

Experimental Protocol: Swern Oxidation

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (737 μl, 8.60 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 ml).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add dimethylsulfoxide (DMSO, 1.22 ml, 17.2 mmol) dropwise. Stir for 15 minutes.[4]

  • Alcohol Addition: Dissolve the crude (2-chloro-3-fluorophenyl)methanol from the previous step in a small amount of CH₂Cl₂ and add it dropwise to the activated DMSO solution at -78 °C. Stir for 1 hour.

  • Base Addition: Add triethylamine (TEA) to the mixture and stir for another 30 minutes, then allow the reaction to warm to room temperature.

  • Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start 2-Chloro-3-fluorobenzoic Acid reductant BH3-THF THF, 0°C to RT start->reductant alcohol (2-Chloro-3-fluorophenyl)methanol reductant->alcohol oxidant 1. (COCl)2, DMSO, -78°C 2. Triethylamine alcohol->oxidant product This compound oxidant->product Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science main This compound schiff Schiff Base Formation (Reaction with R-NH2) main->schiff wittig Wittig Reaction (Alkene Synthesis) main->wittig aldol Aldol Condensation (α,β-Unsaturated Ketones) main->aldol polymer Polycondensation (High-Performance Polymers) main->polymer organic_e Derivative Synthesis (Organic Electronics) main->organic_e heterocycles Bioactive Heterocycles schiff->heterocycles apis Complex APIs wittig->apis aldol->apis materials Functional Materials polymer->materials organic_e->materials

Caption: Applications of this compound as a versatile intermediate.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. [5]

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H332: Harmful if inhaled.

  • H335: May cause respiratory irritation. [2] The corresponding signal word is Warning .

Recommended Handling Procedures

A self-validating safety protocol requires adherence to the following measures:

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure. [5]Eyewash stations and safety showers must be readily accessible. [6]* Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [5] * Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. [5] * Skin Protection: Wear a lab coat and ensure no skin is exposed. [5]* Safe Practices: Avoid eating, drinking, or smoking in the laboratory. [5]Change gloves and wash hands thoroughly after handling. Before commencing any work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Storage

Proper storage is crucial to maintain the compound's purity and prevent degradation.

  • Temperature: Store in a refrigerator at 2-8°C. [5]* Container: Keep in a tightly sealed container to prevent moisture ingress. [5]* Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. [5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its unique electronic structure, conferred by the ortho-chloro and meta-fluoro substituents, provides a versatile platform for the synthesis of complex molecular architectures. A comprehensive understanding of its properties, synthetic pathways, and safety requirements, as detailed in this guide, enables researchers and scientists to leverage its full potential confidently and securely.

References

  • LookChem. This compound. [Link]

  • Chem Catalyst Pro. Understanding the Safety and Handling of this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Halogenated Aromatics in Materials Science: Focus on this compound. [Link]

  • PubChem. This compound | C7H4ClFO | CID 14944905. [Link]

  • Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the chemical reactivity of 2-Chloro-3-fluorobenzaldehyde (CAS No: 96516-31-3), a versatile synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its synthesis, electronic properties, and diverse chemical transformations. We will delve into the causality behind its reaction profile, offering field-proven insights and detailed experimental protocols to empower your synthetic strategies.

Introduction: A Profile of a Versatile Building Block

This compound is a disubstituted aromatic aldehyde whose synthetic utility is derived from the unique interplay of its three functional components: the reactive aldehyde, the electron-withdrawing chlorine atom, and the highly electronegative fluorine atom. This substitution pattern creates a molecule with a distinct electronic landscape, influencing the reactivity of both the carbonyl group and the aromatic ring.

The molecule's structure lends itself to a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The halogens modulate the electrophilicity of the carbonyl carbon and provide handles for cross-coupling and nucleophilic substitution reactions, while the aldehyde group serves as a linchpin for building molecular complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄ClFO[2]
Molecular Weight 158.56 g/mol [2]
Appearance Colorless to White to Yellow Solid or Liquid[3]
CAS Number 96516-31-3[2]
IUPAC Name This compound[2]

Synthesis of this compound

An established and scalable synthesis of this compound involves a multi-step process starting from 2,3-dichlorobenzonitrile. This method is advantageous due to the relatively low cost of starting materials and mature, stable reaction technologies suitable for industrial production.[4]

The synthetic pathway can be summarized in four key steps:

  • Fluorination: A halogen exchange (Halex) reaction where 2,3-dichlorobenzonitrile is treated with potassium fluoride in the presence of a phase transfer catalyst to yield 2-fluoro-3-chlorobenzonitrile.

  • Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to produce 2-fluoro-3-chlorobenzoic acid.

  • Reduction: The carboxylic acid is then selectively reduced to 2-fluoro-3-chlorobenzyl alcohol.

  • Oxidation: Finally, the benzyl alcohol is oxidized to afford the target compound, this compound.


A [label="2,3-Dichlorobenzonitrile"]; B [label="2-Fluoro-3-chlorobenzonitrile"]; C [label="2-Fluoro-3-chlorobenzoic Acid"]; D [label="2-Fluoro-3-chlorobenzyl Alcohol"]; E [label="this compound"];

A -> B [label=" 1. Fluorination\n(KF, Phase Transfer Catalyst)"]; B -> C [label=" 2. Hydrolysis\n(Acid or Base)"]; C -> D [label=" 3. Reduction\n(e.g., NaBH₄)"]; D -> E [label=" 4. Oxidation\n(e.g., Swern Oxidation)"]; }

Figure 1: Four-step synthesis of this compound.

Experimental Protocol: Swern Oxidation of (2-Chloro-3-fluorophenyl)methanol[5]

This protocol details the final oxidation step, a critical transformation for which multiple methods exist. The Swern oxidation is chosen here for its mild conditions and high efficiency.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add dimethyl sulfoxide (DMSO, 2.0 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of (2-chloro-3-fluorophenyl)methanol (1.0 eq.) in CH₂Cl₂ dropwise, ensuring the temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature with continuous stirring.

  • Workup: Quench the reaction by adding 0.5N aqueous hydrochloric acid. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate = 50:1) to yield pure this compound.

Reactivity of the Aldehyde Group

The aldehyde functionality is a primary site of reactivity. The presence of two electron-withdrawing halogens on the aromatic ring increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it highly susceptible to nucleophilic attack.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-3-fluorobenzoic acid. This transformation is fundamental in organic synthesis. The reaction mechanism generally involves the initial formation of a hydrate, which is then attacked by the oxidant. The rate-determining step often involves the cleavage of the aldehydic C-H bond.[5]

Table 2: Comparison of Oxidation Methods for Substituted Benzaldehydes

Oxidizing AgentCatalyst/ConditionsSolventTypical Yield (%)Reference
Potassium Permanganate (KMnO₄)Phase Transfer CatalystEthyl Acetate / Toluene> 90[6]
Sodium Chlorite (NaClO₂)HCl, 0-80 °CAcetonitrile / WaterHighN/A
[Bis(trifluoroacetoxy)iodo]benzeneH⁺Acetic Acid / WaterHigh[1]
Reduction to Benzyl Alcohol

Reduction of the aldehyde yields (2-chloro-3-fluorophenyl)methanol. Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective. NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol, whereas the more powerful LiAlH₄ reduces a wider range of functional groups and requires anhydrous, aprotic solvents like THF or diethyl ether.[7][8]


Aldehyde [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05"]; CarboxylicAcid [label="2-Chloro-3-fluorobenzoic Acid"]; Alcohol [label="(2-Chloro-3-fluorophenyl)methanol"];

Aldehyde -> CarboxylicAcid [label="Oxidation\n[O]"]; Aldehyde -> Alcohol [label="Reduction\n[H] (e.g., NaBH₄)"]; }

Figure 2: Key oxidation and reduction pathways of the aldehyde group.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde group makes it an excellent partner for various C-C bond-forming reactions.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for converting aldehydes into alkenes.[9] The Wittig reaction uses a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion.[5] The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed.[10][11]

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base.[12] The electron-withdrawing nature of the substituents on this compound activates it for this transformation, often leading to high yields.[13]

  • Claisen-Schmidt Condensation (Chalcone Synthesis): This is a base-catalyzed condensation between a substituted benzaldehyde and an acetophenone to form a chalcone, which is an α,β-unsaturated ketone.[14] Chalcones are valuable intermediates and possess a wide range of biological activities.[15]

Imine (Schiff Base) Formation

This compound readily reacts with primary amines under dehydrating conditions to form imines, also known as Schiff bases.[11] These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and other bioactive molecules.[5][16]

Reactivity of the Aromatic Ring and Halogen Substituents

The C-Cl bond in this compound serves as a key reactive site for palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of specialized, highly active catalyst systems.[17]

Palladium-Catalyzed Cross-Coupling Reactions

Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been developed to effectively activate the C-Cl bond for oxidative addition to the Pd(0) center.[6]

  • Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron reagent (boronic acid or ester). This is one of the most versatile and widely used cross-coupling reactions.[9]

  • Sonogashira Coupling: Forms a C-C bond with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[18][13] Copper-free protocols are also available to avoid the formation of alkyne homocoupling byproducts.[6]

  • Buchwald-Hartwig Amination: Forms a C-N bond with a primary or secondary amine. This reaction has revolutionized the synthesis of aryl amines.[19][20]

  • Heck Reaction: Forms a C-C bond by coupling with an alkene.[21]


// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(Cl)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#4285F4"]; OxAdd -> Trans [label=" Transmetalation\n(e.g., with R-B(OH)₂)", color="#4285F4"]; Trans -> Pd0 [label=" Reductive\n Elimination", color="#4285F4"]; Trans -> Product [style=dashed, arrowhead=none, color="#34A853"];

// Invisible nodes for labels ArCl [label="Ar-Cl\n(this compound)", shape=plaintext, fontcolor="#5F6368"]; ArCl -> OxAdd [style=dashed, color="#5F6368"]; }

Figure 3: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[10]

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of ligand, base, and temperature may be required for specific boronic acid partners.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly given the electron-deficient nature of the aromatic ring. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[22][23] The reactivity of the leaving group often follows the trend F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the intermediate.[9][22]

For this compound, SNAr could theoretically occur at either the C-Cl or C-F bond. While the C-F bond is generally more activating for nucleophilic attack, the regioselectivity can be complex and influenced by the specific nucleophile and reaction conditions. Base-promoted SNAr reactions using systems like KOH/DMSO have been shown to be effective for both chloro- and fluoroarenes.[24]

Spectroscopic Characterization

Verifying the identity and purity of this compound is crucial. The following data provides a reference for its spectroscopic signature.

Table 3: Spectroscopic Data for this compound

TechniqueDataInterpretationReference
¹H NMR (CDCl₃)δ 10.47 (1H, s), 7.72-7.78 (1H, m), 7.35-7.43 (2H, m)Aldehydic proton (s), Aromatic protons (m)[18]
¹³C NMR Predicted shifts: ~188 (C=O), ~160 (d, C-F), ~136 (C-Cl), ~115-135 (Aromatic C)Carbonyl, C-F (doublet due to coupling), C-Cl, and other aromatic carbons.N/A
FT-IR (cm⁻¹)Characteristic peaks: ~2850 & ~2750 (Aldehydic C-H), ~1700-1720 (C=O stretch), ~1200-1250 (C-F stretch), ~780-820 (C-Cl stretch)Key functional group vibrations. The C=O stretch is strong and sharp.[10][25]
Mass Spec (EI) Expected m/z: 158/160 [M]⁺, 157/159 [M-H]⁺, 129/131 [M-CHO]⁺Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.[10][26]

Safety and Handling

This compound is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, typically a refrigerator.[3]

Conclusion

This compound is a highly valuable and reactive intermediate in modern organic synthesis. Its reactivity is governed by the electronic interplay between the aldehyde group and the two halogen substituents. The aldehyde function serves as a versatile handle for nucleophilic additions and C-C bond formations, with its reactivity enhanced by the electron-withdrawing halogens. Concurrently, the C-Cl bond provides a reliable site for advanced, palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of this dual reactivity profile, supported by robust experimental protocols and an awareness of the necessary catalytic systems, empowers chemists to effectively leverage this building block in the development of novel pharmaceuticals and functional materials.

References

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Journal of Chemical Sciences. [Link]

  • The Role of Halogenated Aromatics in Materials Science: Focus on this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2015). Oriental Journal of Chemistry. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019-03-22). Molecules. [Link]

  • Synthesis of Chalcones with Anticancer Activities. (n.d.). Molecules. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate. [Link]

  • This compound | C7H4ClFO. (n.d.). PubChem. [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution Reactions - Haloarenes. (n.d.). CK-12 Foundation. [Link]

  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry. [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. [Link]

  • aromatic nucleophilic substitution: Topics. (n.d.). Science.gov. [Link]

  • Preparation method for 2-fluoro-3-chlorobenzaldehyde. (n.d.).
  • Nucleophilic Aromatic Substitution. (2022-09-24). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (2021-03-16). Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). ResearchGate. [Link]

  • Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. [Link]

  • infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). Chemistry LibreTexts. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024-07-08). Fine Chemical Engineering. [Link]

  • mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

  • 2-Chloro-3-hydroxybenzaldehyde - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

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Spectroscopic Data for 2-Chloro-3-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Chloro-3-fluorobenzaldehyde (CAS No. 96516-31-3), a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. While this compound is commercially available, its complete, experimentally verified spectroscopic data is not widely disseminated in public databases. This guide addresses this gap by presenting a detailed, predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and contextualized by comparative data from related isomers. Furthermore, this document furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of both a chloro and a fluoro group on the aromatic ring, ortho and meta to the aldehyde functionality respectively, creates an electron-deficient aromatic system and a unique chemical environment. These features make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals where precise halogen substitution is key to modulating biological activity.

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides the foundational data and methodologies required for such tasks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 96516-31-3[1]
Molecular Formula C₇H₄ClFO[1]
Molecular Weight 158.56 g/mol [1]
Monoisotopic Mass 157.9934706 Da[1]
Appearance Colorless to White to Yellow Solid or Liquid
Storage Temp. 2-8°C (Refrigerator)

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic features of this compound. These predictions are based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, informed by the known effects of halogen substituents on aromatic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehydic proton and three for the aromatic protons. The electron-withdrawing nature of the aldehyde, chlorine, and fluorine substituents will shift all protons downfield.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale
~10.3Singlet (s)Aldehyde-HThe aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm.
~7.7-7.8Doublet of Doublets (dd)H-6This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. It will be coupled to H-5 and H-4.
~7.5-7.6Triplet of Doublets (td)H-4This proton is coupled to H-5 and H-6, and also shows a smaller coupling to the fluorine at position 3.
~7.3-7.4Triplet (t)H-5This proton is coupled to H-4 and H-6.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven unique carbon signals. The presence of fluorine will introduce characteristic carbon-fluorine (C-F) coupling, which is an invaluable tool for unambiguous signal assignment.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm)Predicted C-F Coupling (J, Hz)AssignmentRationale
~188~2-5 (⁴JCF)C=O (Aldehyde)The carbonyl carbon is the most deshielded, appearing far downfield.[2]
~160~250-270 (¹JCF)C-3The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded.
~135~5-10 (³JCF)C-1The carbon bearing the aldehyde group.
~130~20-25 (²JCF)C-2The carbon bonded to chlorine will be deshielded and show a two-bond coupling to fluorine.
~128~3-5 (³JCF)C-5Aromatic CH carbon.
~125~20-25 (²JCF)C-4Aromatic CH carbon showing two-bond coupling to fluorine.
~118~5-10 (⁴JCF)C-6Aromatic CH carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the most prominent feature will be the strong carbonyl (C=O) stretch.

Table 4: Predicted Key IR Absorption Bands

Frequency Range (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.
2880-2800 & 2780-2700Medium, SharpAldehydic C-H Stretch (Fermi Doublet)A hallmark of the aldehyde group, often appearing as two distinct peaks.
1715-1700 Strong Aldehyde C=O Stretch This strong, sharp absorption is highly diagnostic for the carbonyl group. Its position is shifted to a higher wavenumber due to the electron-withdrawing effects of the halogens.
1600-1580Medium-StrongAromatic C=C StretchVibrations of the benzene ring.
1250-1150StrongC-F StretchAromatic C-F bonds typically show a strong absorption in this region.
800-750StrongC-Cl StretchAromatic C-Cl bonds absorb in this fingerprint region.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and characteristic fragmentation patterns, confirming the elemental composition and structural features.

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z ValuePredicted Relative IntensityAssignmentRationale
158/160High[M]⁺Molecular ion peak. The presence of a peak at M+2 with ~1/3 the intensity of M+ is characteristic of a single chlorine atom.
157/159Medium[M-H]⁺Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.
129/131High[M-CHO]⁺Loss of the formyl group (-CHO), leading to a stable 2-chloro-3-fluorophenyl cation. This is often the base peak.
94Medium[M-CHO-Cl]⁺Subsequent loss of a chlorine atom from the [M-CHO]⁺ fragment.

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and adherence to established analytical protocols.

Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 15-20 mg of This compound. P2 Dissolve sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. P1->P2 P3 Transfer solution to a 5 mm NMR tube. P2->P3 A1 Insert NMR tube into the spectrometer's spinner. P3->A1 A2 Lock, tune, and shim the spectrometer for the sample. A1->A2 A3 Acquire ¹H spectrum using standard parameters (e.g., 16 scans). A2->A3 A4 Acquire ¹³C spectrum using proton-decoupled pulse program (e.g., 1024 scans). A2->A4 D1 Apply Fourier Transform to the Free Induction Decay (FID). A3->D1 A4->D1 D2 Phase correct the spectrum. D1->D2 D3 Calibrate chemical shift using residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). D2->D3 D4 Integrate ¹H signals and pick peaks for all spectra. D3->D4

Caption: Workflow for NMR data acquisition and processing.

Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common, rapid method for analyzing solid or liquid samples.

  • Background Scan: Clean the ATR crystal (e.g., diamond) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of solid this compound directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile compounds, providing both separation and mass analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_run GC-MS Analysis P1 Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent (e.g., Dichloromethane). P2 Transfer the solution to a 2 mL GC autosampler vial. P1->P2 R1 Inject 1 µL of the sample into the GC inlet (split/splitless mode). P2->R1 R2 Compound is vaporized and separated on a capillary column (e.g., DB-5ms) using a temperature gradient. R1->R2 R3 Eluted compound enters the MS ion source (Electron Ionization, 70 eV). R2->R3 R4 Ions are separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio. R3->R4 R5 The detector records the abundance of each ion. R4->R5

Caption: Workflow for GC-MS analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust scientific outcomes are built on a foundation of safety. This compound must be handled with appropriate precautions.

  • Hazard Statements: The compound is classified with hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It may also be harmful if swallowed (H302) or inhaled (H332).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this chemical.[3]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C). For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Crucial First Step: Before any work begins, all personnel must read and understand the Safety Data Sheet (SDS) for this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with detailed, actionable experimental protocols, it serves as a valuable resource for researchers engaged in synthesis, quality control, and drug development. The predicted spectral data herein offers a reliable baseline for the identification and structural verification of this important chemical intermediate, empowering scientists to proceed with their research with a higher degree of confidence and safety.

References

  • Understanding the Safety and Handling of this compound. (2026). Vertex AI Search.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved January 8, 2026, from [Link]

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2-Chloro-3-fluorobenzaldehyde NMR spectral analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the NMR Spectral Analysis of 2-Chloro-3-fluorobenzaldehyde

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require not just spectral data, but a foundational understanding of the analytical process, from sample preparation to final structural confirmation. Our narrative is built upon the pillars of technical expertise, self-validating protocols, and authoritative scientific grounding.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility as a synthetic intermediate is dictated by its precise substitution pattern. An incorrect isomer could lead to failed syntheses, inactive biological compounds, or undesirable side products. Therefore, unambiguous structural verification is not a perfunctory quality control step but a critical scientific necessity. While various analytical techniques can confirm the presence of functional groups, only a multi-dimensional NMR analysis provides the definitive atom-to-atom connectivity map required for absolute structural confirmation. This guide details the logical workflow for acquiring and interpreting the suite of NMR experiments necessary to achieve this goal.

Part 1: Foundational Analysis via ¹H NMR Spectroscopy

The ¹H NMR spectrum offers the initial, high-sensitivity snapshot of the molecule's proton environment. For substituted benzaldehydes, the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons provide the first clues to the substitution pattern.[1][2]

Predicted Spectral Characteristics

The aldehyde proton is expected to be the most deshielded proton in the molecule due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, typically appearing as a singlet around 10 ppm.[2] The three aromatic protons are influenced by the combined electronic effects of the aldehyde, chlorine, and fluorine substituents. Their chemical shifts and coupling patterns are key to their assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted δ (ppm)MultiplicityExpected Coupling Constants (J) in Hz
H-C(O)~10.4sN/A
H-6~7.9 - 8.1ddd³J(H6-H5) ≈ 7-8; ⁴J(H6-H4) ≈ 1-2; ⁴J(H6-F) ≈ 5-7
H-4~7.6 - 7.8ddd³J(H4-H5) ≈ 8-9; ⁴J(H4-H6) ≈ 1-2; ⁴J(H4-F) ≈ 8-10
H-5~7.3 - 7.5t (ddd)³J(H5-H4) ≈ 8-9; ³J(H5-H6) ≈ 7-8; ⁵J(H5-F) ≈ 1-3

Rationale: The H-6 and H-4 protons are ortho and para to the electron-withdrawing aldehyde group, respectively, shifting them further downfield. H-5 is ortho to the electron-donating (via resonance) halogen atoms. The multiplicity of each aromatic proton is predicted to be a doublet of doublet of doublets (ddd) due to coupling to two other protons and the fluorine atom.[3] Typical aromatic ³J(H-H) values are 6-10 Hz, while ⁴J(H-H) meta couplings are smaller, around 1-3 Hz.[4][5] H-F coupling constants vary with the number of bonds separating the nuclei.[6]

Experimental Protocol: High-Resolution ¹H NMR

The quality of the data is paramount. A meticulously executed protocol ensures sharp lines and a flat baseline, which are essential for resolving complex multiplets and observing weak long-range couplings.

Materials & Equipment:

  • This compound (5-10 mg)

  • High-purity deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm high-precision NMR tube

  • Glass Pasteur pipette and vial

  • NMR Spectrometer (≥400 MHz recommended for resolving aromatic region)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound into a clean vial.[7][8] Add ~0.6 mL of CDCl₃ and gently swirl to dissolve. Preparing the sample in a secondary vial ensures complete dissolution before transfer.[7][8]

  • Filtration & Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9] This prevents solid impurities from degrading spectral quality.[7]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to minimize peak broadening and distortion.[1]

  • Acquisition:

    • Pulse Program: Standard 30° or 45° pulse angle acquisition.

    • Acquisition Time (AQ): 3–4 seconds to ensure adequate digital resolution.

    • Relaxation Delay (D1): 2–5 seconds to allow for near-complete T1 relaxation of all protons.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for this sample concentration.

Part 2: Probing the Carbon Skeleton with ¹³C NMR

While ¹H NMR maps the proton environment, ¹³C NMR directly observes the carbon framework. A proton-decoupled ¹³C experiment simplifies the spectrum to single lines for each unique carbon, with their chemical shifts indicating their electronic environment.

Predicted Spectral Characteristics

The seven carbon atoms in the molecule are all chemically non-equivalent and should produce seven distinct signals. The carbon atom bonded to fluorine is a key diagnostic, as it will appear as a doublet with a large one-bond coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted δ (ppm)Expected Multiplicity (¹⁹F coupling)Expected Coupling Constant (J) in Hz
C=O~189 - 192d⁴J(C-F) ≈ 2-4
C-3~160 - 164d¹J(C-F) ≈ 240-260
C-1~136 - 139d³J(C-F) ≈ 3-5
C-2~133 - 136d²J(C-F) ≈ 20-30
C-6~130 - 133d³J(C-F) ≈ 4-6
C-4~128 - 131d³J(C-F) ≈ 8-10
C-5~118 - 122d²J(C-F) ≈ 20-25

Rationale: The aldehyde carbonyl carbon is the most deshielded.[10][11] The C-3 carbon, directly attached to the highly electronegative fluorine, is also significantly deshielded and exhibits a characteristic large one-bond C-F coupling.[6][12] The other carbons show smaller two-, three-, and four-bond couplings to fluorine.

Experimental Protocol: Proton-Decoupled ¹³C NMR

Procedure:

  • Use the same sample prepared for the ¹H NMR experiment.

  • Spectrometer Setup: Tune the broadband probe for ¹³C frequency.

  • Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse angle.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time (AQ): 1–2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512 to 2048 scans, as needed to achieve adequate signal-to-noise.

Part 3: Unambiguous Assignment with 2D NMR Spectroscopy

One-dimensional spectra provide a list of signals; two-dimensional spectra provide the connectivity map between them. For this molecule, COSY and HSQC experiments are essential for irrefutable structural proof.[13]

COSY (Homonuclear Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other. A cross-peak between two diagonal peaks indicates a J-coupling interaction, typically through two or three bonds.[14][15]

  • Expected Key Correlations: Strong cross-peaks will appear between H-4/H-5 and H-5/H-6, confirming their ortho relationship. A weaker cross-peak may be visible between H-4/H-6, indicating their four-bond meta relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.[16][17] This is the most reliable method for assigning protonated carbon signals.

  • Expected Key Correlations: A cross-peak will exist for each C-H bond: H-4 to C-4, H-5 to C-5, H-6 to C-6, and the aldehyde proton to the aldehyde carbon. The quaternary carbons (C-1, C-2, C-3) will be absent from the HSQC spectrum, which aids in their identification.

Integrated Experimental & Analytical Workflow

The process from sample preparation to final structure is a logical, multi-step validation sequence.

Caption: A systematic workflow for the structural elucidation of this compound.

Part 4: The Logic of Structural Confirmation

The power of this approach lies in using each experiment to validate the others, creating a self-consistent dataset that leads to a single, unambiguous structural assignment.

Spectral_Assignment_Logic Logical Framework for Spectral Assignment cluster_Data cluster_Correlation cluster_Structure H1_Data ¹H Spectrum (δ, J(H,H), J(H,F)) COSY_Exp COSY Identifies H-H Connectivity H1_Data->COSY_Exp HSQC_Exp HSQC Links H to Directly Bonded C H1_Data->HSQC_Exp C13_Data ¹³C Spectrum (δ, J(C,F)) C13_Data->HSQC_Exp Aromatic_Ring Aromatic Spin System (H4-H5-H6) COSY_Exp->Aromatic_Ring CH_Assignments Specific C-H Pairings (H4-C4, H5-C5, H6-C6) HSQC_Exp->CH_Assignments Final_Structure Confirmed Structure of This compound Aromatic_Ring->Final_Structure CH_Assignments->Final_Structure

Caption: The logical flow of data integration from multiple NMR experiments to confirm the final chemical structure.

Conclusion

The rigorous application of 1D and 2D NMR spectroscopy provides an unassailable method for the structural elucidation of this compound. By progressing from foundational ¹H and ¹³C experiments to correlational 2D techniques like COSY and HSQC, a web of interconnected data points is created. This network serves as a self-validating system, where assignments from one experiment must be consistent with the correlations observed in another. This methodical approach, grounded in established protocols and a logical interpretive framework, ensures the highest degree of scientific integrity and provides absolute confidence in the final structural assignment, a cornerstone of successful chemical research and development.

References

  • Benchchem. (n.d.). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
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  • Taha, A., & Duddeck, H. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. doi: 10.1002/mrc.1851
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

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  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]

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  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. | Download Scientific Diagram. Retrieved from [Link]

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mass spectrometry of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (CAS 96516-31-3), a key halogenated aromatic intermediate in the synthesis of advanced materials and pharmaceuticals.[1] Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal mechanisms behind ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. We will explore the compound's behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing self-validating protocols and detailed structural elucidation of the resultant mass spectra.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility in materials science and medicinal chemistry is derived from the unique electronic properties conferred by its halogen substituents.[1] The chlorine and fluorine atoms modulate the reactivity of the aromatic ring and the aldehyde functional group, making precise structural confirmation and purity assessment paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[2] Understanding its mass spectral profile is not merely an academic exercise; it is a critical quality control and research step to ensure the integrity of downstream applications.

This guide provides the foundational knowledge to confidently analyze this molecule, interpret its fragmentation patterns, and design robust analytical workflows.

Physicochemical Properties

A baseline understanding of the analyte's properties is essential for selecting the appropriate MS technique. For instance, its molecular weight and volatility are key indicators for the suitability of Gas Chromatography-Mass Spectrometry (GC-MS).

PropertyValueSource
Molecular Formula C₇H₄ClFOPubChem[3]
Average Molecular Weight 158.56 g/mol PubChem[3]
Monoisotopic Mass 157.9934706 DaPubChem[3]
Physical Form Colorless to Yellow Solid or LiquidSigma-Aldrich
Boiling Point ~214 °C (for 3-Chloro-2-fluorobenzaldehyde)Sigma-Aldrich

Ionization Methodologies: A Tale of Two Techniques

The choice of ionization source is the most critical decision in an MS experiment, dictating the nature of the ions generated and the type of information obtained.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

Electron Ionization is the classic, high-energy method ideally suited for volatile, thermally stable small molecules like this compound.[4][5] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. This fragmentation is the key strength of EI, as the resulting pattern serves as a unique "fingerprint" for the molecule, allowing for unambiguous identification and detailed structural analysis.[5]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

Electrospray Ionization is a soft ionization technique that generates ions from a solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[6] ESI produces intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source.[4][6] This is advantageous for confirming the molecular weight of the analyte.[6] Structural information is not lost but must be elicited by subjecting the isolated precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[2][7]

Elucidating the EI Fragmentation Pathway

The 70 eV EI mass spectrum of this compound is rich with structural information. The fragmentation is governed by the stability of the resulting ions and neutral losses, with the aromatic ring and its substituents directing the cleavage pathways.

The initial event is the formation of the molecular ion radical at m/z 158 (for ³⁵Cl) and m/z 160 (for ³⁷Cl). The characteristic ~3:1 isotopic ratio of chlorine is a critical diagnostic marker.[8]

Key Fragmentation Routes:

  • [M-1]⁺: Formation of the Benzoyl Cation (m/z 157/159) This is a hallmark fragmentation of aromatic aldehydes, involving the loss of the aldehydic hydrogen radical (H•).[9] The resulting acylium ion (benzoyl cation) is highly stabilized by resonance with the aromatic ring. This is often one of the most abundant ions in the spectrum.

    • C₇H₄ClFO⁺• → [C₇H₃ClFO]⁺ + H•

  • [M-29]⁺: Formation of the Halogenated Phenyl Cation (m/z 129/131) This pathway involves the cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of a neutral formyl radical (•CHO). The charge is retained by the highly stable aromatic fragment.

    • C₇H₄ClFO⁺• → [C₆H₃ClF]⁺ + •CHO

  • [M-28]⁺•: Decarbonylation Event (Observed from [M-1]⁺) Following the loss of H•, the resulting benzoyl cation ([M-1]⁺) can readily lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for aromatic acylium ions.[10]

    • [C₇H₃ClFO]⁺ → [C₆H₃ClF]⁺• + CO Note: This results in an ion of the same nominal mass as the [M-29]⁺ fragment, but with a different composition and electronic state (radical vs. even-electron). High-resolution MS could distinguish them.

  • [M-35]⁺: Loss of Chlorine (m/z 123) Cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•). While the C-Cl bond is strong, this fragmentation is plausible.

    • C₇H₄ClFO⁺• → [C₇H₄FO]⁺ + Cl•

The relationships between these key fragments are visualized in the diagram below.

G M Molecular Ion (M⁺•) m/z 158/160 C₇H₄ClFO⁺• M_minus_1 Benzoyl Cation m/z 157/159 [M-H]⁺ M->M_minus_1 - H• M_minus_29 Phenyl Cation m/z 129/131 [M-CHO]⁺ M->M_minus_29 - •CHO M_minus_Cl Dechlorinated Ion m/z 123 [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_CO Decarbonylation Product m/z 129/131 [M-H-CO]⁺• M_minus_1->M_minus_CO - CO

Caption: Predicted EI fragmentation pathway for this compound.

Predicted EI-MS Data Summary
m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaIdentity/Origin
158160[C₇H₄ClFO]⁺•Molecular Ion (M⁺•)
157159[C₇H₃ClFO]⁺[M-H]⁺
129131[C₆H₃ClF]⁺[M-CHO]⁺
123-[C₇H₄FO]⁺[M-Cl]⁺
75-[C₆H₃]⁺Further fragmentation

ESI-MS/MS Analysis: A Complementary View

Under positive mode ESI, this compound will readily form the protonated molecule, [M+H]⁺, at m/z 159/161 . Protonation is expected to occur at the most basic site, the carbonyl oxygen. This is an even-electron ion, and its fragmentation via CID will differ significantly from the radical-driven EI pathway.[4]

A common fragmentation for protonated benzaldehydes is the loss of a neutral CO molecule.[11]

  • [M+H]⁺ → [C₆H₄ClF + H]⁺ + CO

A noteworthy phenomenon in ESI is the potential for in-source reactions. When using methanol as a solvent, aromatic aldehydes have been shown to undergo an aldol-type reaction to form an [M+15]⁺ ion, corresponding to the loss of water after the addition of methanol.[12] Awareness of such solvent-analyte interactions is crucial to avoid misinterpretation of spectral data.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating quality control steps to ensure data integrity.

Protocol 1: GC-EI-MS for Definitive Identification

This is the preferred method for this analyte, providing a characteristic fragmentation fingerprint.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 100 µg/mL stock in HPLC-grade Ethyl Acetate Dilute Dilute to 1-10 µg/mL working solution Prep->Dilute Inject Inject 1 µL Dilute->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC MS EI-MS Detection (Scan m/z 40-250) GC->MS Extract Extract Spectrum MS->Extract Compare Compare to Library & Predicted Fragments Extract->Compare

Caption: Standard workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in HPLC-grade ethyl acetate or dichloromethane to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

    • Trustworthiness Check: Prepare a solvent blank to run prior to the sample, ensuring no background interference or carryover.

  • Instrumentation (Typical Parameters):

    • GC System:

      • Injector: Split/splitless, 250 °C, 1 µL injection volume, 20:1 split ratio.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Oven Program: 50 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

      • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • MS System:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

      • Scan Range: m/z 40-250.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the key features: molecular ion (m/z 158/160), [M-1]⁺ (m/z 157/159), and [M-29]⁺ (m/z 129/131).

    • Confirm the isotopic pattern for all chlorine-containing fragments.

Protocol 2: LC-ESI-MS/MS for Complex Matrices

This method is useful when the analyte is in a complex mixture not amenable to GC, or when only an LC-MS system is available.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.

    • Trustworthiness Check: Filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Instrumentation (Typical Parameters):

    • LC System:

      • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 30% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

    • MS System:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 325 °C.

      • Scan Mode (MS1): Full scan from m/z 100-250 to identify the [M+H]⁺ ion at m/z 159/161.

      • Scan Mode (MS/MS): Product ion scan of the precursor at m/z 159. Use a collision energy ramp (e.g., 10-30 eV) to observe fragmentation.

  • Data Analysis:

    • Identify the [M+H]⁺ ion in the full scan (MS1) spectrum.

    • Analyze the product ion (MS/MS) spectrum for characteristic neutral losses (e.g., loss of CO).

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. Electron Ionization provides a rich, reproducible fragmentation pattern ideal for library matching and detailed structural elucidation, with key fragments arising from the loss of H• and •CHO. Electrospray Ionization serves as an excellent complementary technique for molecular weight confirmation, especially within an LC-MS workflow. By understanding the underlying principles of fragmentation and employing robust, self-validating protocols, researchers can leverage mass spectrometry to ensure the quality and integrity of this vital chemical intermediate, thereby enhancing the reliability and success of their research and development endeavors.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: Journal of Mass Spectrometry, via U.S. National Institutes of Health (PMC) URL: [Link]

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  • Title: Electrospray ionization Source: Wikipedia URL: [Link]

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  • Title: Mass spectrometry of fatty aldehydes Source: ResearchGate URL: [Link]

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  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes Source: Analytical Chemistry, ACS Publications URL: [Link]

  • Title: 2-Chloro-4-fluorobenzaldehyde Source: NIST WebBook URL: [Link]

  • Title: Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes Source: CORE URL: [Link]

  • Title: Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Source: Cooperative Institute for Research in Environmental Sciences, University of Colorado Boulder URL: [Link]

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The Synthetic Versatility of 2-Chloro-3-fluorobenzaldehyde: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-Chloro-3-fluorobenzaldehyde, a halogenated aromatic aldehyde, emerges as a particularly valuable building block due to the distinct electronic and steric environment created by its substitution pattern. The presence of both chloro and fluoro groups, ortho and meta to the reactive aldehyde functionality, offers a nuanced platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the derivatization potential of this compound, presenting field-proven synthetic strategies and highlighting the biological significance of the resulting compounds.

Core Synthetic Transformations of this compound

The aldehyde group of this compound is the primary locus of its reactivity, serving as an electrophilic center for a variety of nucleophilic addition and condensation reactions. The adjacent chloro and fluoro substituents modulate this reactivity, influencing reaction kinetics and, in some cases, enabling subsequent functionalization.

Oxidation to 2-Chloro-3-fluorobenzoic Acid: A Key Pharmaceutical Intermediate

The oxidation of this compound to its corresponding carboxylic acid, 2-Chloro-3-fluorobenzoic acid, is a fundamental transformation that unlocks a new set of synthetic possibilities. This benzoic acid derivative is a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1][2]

Synthetic Protocol: Oxidation using Potassium Permanganate

A robust and high-yielding method for this oxidation involves the use of potassium permanganate (KMnO₄) under phase-transfer catalysis conditions.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Ethyl acetate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

Procedure:

  • Dissolve this compound (1.0 eq) and TBAB (0.05 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare an aqueous solution of KMnO₄ (1.5 eq).

  • Slowly add the KMnO₄ solution to the stirred organic solution at room temperature. The reaction is exothermic and the purple color of the permanganate will gradually disappear.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-Chloro-3-fluorobenzoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Causality of Experimental Choices: The use of a phase-transfer catalyst is critical to transport the permanganate oxidant from the aqueous phase to the organic phase where the aldehyde is dissolved, thereby facilitating the reaction. Quenching with sodium bisulfite reduces the excess permanganate and the manganese dioxide byproduct to soluble manganese(II) salts, simplifying the workup.

Application of the Derivative: 2-Chloro-3-fluorobenzoic acid can be used in the synthesis of aminopyrimidine-based compounds with potential applications in the treatment of Acquired Immune Deficiency Syndrome (AIDS).[2]

Reductive Amination: Synthesis of Bioactive Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting the aldehyde into a diverse range of primary, secondary, and tertiary amines. These amine derivatives are prevalent in centrally active pharmaceuticals.

Synthetic Workflow: Two-Step Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + R-NH2 - H2O Amine Amine Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd) FinalAmine Final Amine Derivative ReducingAgent->FinalAmine Imine_ref->FinalAmine

Caption: Workflow for two-step reductive amination.

Synthetic Protocol: Synthesis of N-Benzyl-1-(2-chloro-3-fluorophenyl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Field-Proven Insights: The choice of reducing agent is crucial. Sodium triacetoxyborohydride is a milder and more selective reagent that can be added directly to the mixture of the aldehyde and amine (one-pot reaction), often leading to cleaner reactions and higher yields.

Potential Applications: Derivatives of benzylpiperazine, accessible through reductive amination of the corresponding benzyl chloride (obtainable from the reduction of this compound to the alcohol followed by chlorination), have shown potential as CNS-active agents.[3][4][5][6]

Condensation Reactions: Building Molecular Complexity

Condensation reactions, such as the Knoevenagel and Schiff base formations, are highly effective for creating new carbon-carbon and carbon-nitrogen double bonds, respectively. These reactions introduce significant structural diversity and are widely used in the synthesis of biologically active heterocycles and other complex molecules.

The reaction of this compound with primary amines readily forms Schiff bases (imines). These compounds are not only stable products in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic systems.

Synthetic Protocol: Synthesis of a Schiff Base with o-Phenylenediamine

Materials:

  • This compound

  • o-Phenylenediamine

  • Absolute ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve this compound (2.0 eq) in absolute ethanol in a round-bottom flask.

  • Add a solution of o-phenylenediamine (1.0 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Biological Significance: Schiff bases derived from substituted benzaldehydes have been investigated for their anticonvulsant activity. It is hypothesized that these compounds may interact with benzodiazepine receptors, thereby modulating the activity of the GABA receptor complex.[7][8]

Derivative ClassExample StructureBiological ActivityReference
Schiff BasesCondensation product with o-phenylenediaminePotential Anticonvulsant[7][9]

Condensation with thiosemicarbazide yields thiosemicarbazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.

Synthetic Protocol: Synthesis of (E)-2-(2-chloro-3-fluorobenzylidene)hydrazine-1-carbothioamide

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic)

Procedure:

  • Dissolve thiosemicarbazide (1.0 eq) in warm ethanol.

  • Add a solution of this compound (1.0 eq) in ethanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure product.

Biological Activity Data:

CompoundTarget OrganismActivityReference
Substituted (E)-2-benzylidenehydrazinecarbothioamidesHuman pathogenic bacteria and fungiAntimicrobial[10][11]

Mechanism of Action: The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions essential for enzymatic function in pathogens or to interfere with DNA synthesis.

G cluster_0 Condensation Reaction cluster_1 Biological Application Aldehyde This compound Product Thiosemicarbazone Aldehyde->Product + H2N-NH-CS-NH2 - H2O Nucleophile Thiosemicarbazide Nucleophile->Product BioTarget Pathogen Enzymes / DNA Activity Antimicrobial Activity BioTarget->Activity Product_ref->Activity

Caption: Synthesis and application of thiosemicarbazones.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly versatile and valuable starting material for the synthesis of a wide range of potential therapeutic agents. Its unique electronic and steric properties, conferred by the ortho-chloro and meta-fluoro substituents, provide a platform for the generation of diverse molecular architectures through well-established synthetic transformations. The derivatives of this compound, including its corresponding benzoic acid, amines, Schiff bases, and thiosemicarbazones, have shown promise as intermediates for or direct candidates as anticonvulsant and antimicrobial agents. This guide provides a foundational framework for researchers and drug development professionals to explore the full potential of this strategic building block in the quest for novel and effective therapeutics.

References

  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google P
  • Effects of synthesized Schiff bases on anti-convulsion activity in mice. - ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTI-OXIDANT AND ANTICONVULSANT ACTIVITY OF SYNTHESIZED SCHIFF-BASES THROUGH STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDY AND ITS EFFECT ON BRAIN GABA LEVEL IN MICE. (2025). Journal of Medical & Health Sciences Review, 2(3). [Link]

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The Electrophilic Heart of a Halogenated Aldehyde: An In-depth Technical Guide to the Carbonyl Group in 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbonyl group, a cornerstone of organic synthesis, exhibits a nuanced reactivity profile that is profoundly influenced by its molecular environment. In the realm of medicinal chemistry and materials science, halogenated benzaldehydes are pivotal building blocks, with their reactivity being a key determinant of their synthetic utility. This guide provides a comprehensive examination of the electrophilicity of the carbonyl group in 2-chloro-3-fluorobenzaldehyde. We will dissect the intricate interplay of inductive and resonance effects exerted by the halogen substituents, and how their specific placement on the aromatic ring modulates the reactivity of the aldehyde functionality. This document will further present a multi-faceted approach to characterizing this electrophilicity, integrating theoretical principles with actionable experimental and computational protocols.

The Carbonyl Carbon as an Electrophilic Center: A Fundamental Overview

The inherent polarity of the carbon-oxygen double bond in a carbonyl group renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The magnitude of this electrophilicity is not static; it is a dynamic property governed by the electronic landscape of the entire molecule. Substituents on the aromatic ring of a benzaldehyde can either augment or diminish this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and accelerating the rate of nucleophilic addition reactions.[1][2] Conversely, electron-donating groups (EDGs) have the opposite effect.

Deconstructing the Electronic Influence of Halogen Substituents in this compound

In this compound, the two halogen atoms at the ortho and meta positions play a crucial role in defining the electrophilicity of the carbonyl group. Halogens are unique in that they exhibit a dual electronic nature: they are inductively electron-withdrawing due to their high electronegativity, but they can also be weakly electron-donating through resonance by virtue of their lone pairs of electrons.

  • Inductive Effect (-I): Both chlorine and fluorine are significantly more electronegative than carbon. Consequently, they pull electron density away from the aromatic ring through the sigma bonds. This inductive withdrawal of electrons is felt by the carbonyl group, which in turn becomes more electron-deficient and, therefore, more electrophilic. The -I effect of fluorine is stronger than that of chlorine.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, which can partially counteract the inductive effect. However, the +R effect of halogens is generally weaker than their -I effect, especially for chlorine.

The net electronic effect of the chloro and fluoro substituents in this compound is a strong deactivation of the aromatic ring and a significant enhancement of the carbonyl group's electrophilicity. The ortho-chloro and meta-fluoro substitution pattern ensures a potent inductive pull on the carbonyl carbon, making it a highly reactive site for nucleophilic attack.

Diagram of Electronic Effects:

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects C=O C=O Increased Electrophilicity Increased Electrophilicity C=O->Increased Electrophilicity Results in Ring Aromatic Ring Ring->C=O Net Electron Withdrawal Cl Cl (ortho) Cl->Ring -I > +R F F (meta) F->Ring -I >> +R Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->Cl Inductive->F Resonance Resonance Effect (+R) (Weakly Electron Donating) Resonance->Cl Resonance->F

Caption: Interplay of inductive and resonance effects in this compound.

Quantifying Electrophilicity: A Tripartite Approach

To provide a robust understanding of the carbonyl electrophilicity in this compound, we advocate for a tripartite approach that combines kinetic studies, spectroscopic analysis, and computational modeling.

Kinetic Studies: Probing Reactivity in Action

The rate of a reaction is a direct measure of the reactivity of the species involved. By comparing the reaction rates of this compound with other substituted benzaldehydes in well-established reactions, we can quantitatively assess its carbonyl electrophilicity.

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is highly sensitive to the electrophilicity of the aldehyde.[1][3] A higher electrophilicity leads to a faster reaction rate and often a higher yield.

Table 1: Comparative Reactivity in Knoevenagel Condensation

Benzaldehyde DerivativeSubstituentsExpected Reactivity (Relative to Benzaldehyde)
BenzaldehydeNoneBaseline
4-MethylbenzaldehydeElectron-Donating (-CH₃)Lower
4-MethoxybenzaldehydeElectron-Donating (-OCH₃)Lower
4-ChlorobenzaldehydeElectron-Withdrawing (-Cl)Higher
4-NitrobenzaldehydeStrongly Electron-Withdrawing (-NO₂)Much Higher
This compound Strongly Electron-Withdrawing (-Cl, -F) Significantly Higher

Experimental Protocol: Monitoring Knoevenagel Condensation Kinetics via UV-Vis Spectroscopy

This protocol outlines a method to determine the pseudo-first-order rate constants for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile, allowing for a quantitative comparison of their carbonyl electrophilicity.

Materials:

  • Substituted benzaldehyde (e.g., this compound, benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the substituted benzaldehyde in ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in ethanol.

    • Prepare a 0.01 M stock solution of piperidine in ethanol.

  • Kinetic Run:

    • In a quartz cuvette, add 2.8 mL of ethanol and 0.1 mL of the benzaldehyde stock solution.

    • Add 0.1 mL of the piperidine stock solution and mix thoroughly.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding 0.1 mL of the malononitrile stock solution and start data acquisition immediately.

    • Monitor the increase in absorbance at the λmax of the product (the conjugated system formed in the condensation) over time. The λmax should be determined beforehand by running a full spectrum of a completed reaction mixture.

  • Data Analysis:

    • The absorbance data is directly proportional to the product concentration.[4]

    • Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Compare the k' values for different substituted benzaldehydes to rank their relative electrophilicity.

Workflow for Kinetic Analysis:

knoevenagel_workflow A Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) B Equilibrate Aldehyde and Catalyst in Cuvette A->B C Initiate Reaction with Malononitrile B->C D Monitor Absorbance vs. Time at Product λmax C->D E Data Analysis: Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k') E->F G Compare k' values of Different Benzaldehydes F->G

Caption: Workflow for the kinetic analysis of the Knoevenagel condensation.

The reduction of an aldehyde to a primary alcohol by sodium borohydride (NaBH₄) is another reaction whose rate is influenced by the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl group will react faster with the hydride nucleophile.[1][5]

Experimental Protocol: Competitive Reduction of Benzaldehydes

This protocol provides a method for the semi-quantitative comparison of the reduction rates of different benzaldehydes.

Materials:

  • This compound

  • A reference benzaldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde)

  • Sodium borohydride

  • Methanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and the reference benzaldehyde in 10 mL of methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • In a separate flask, prepare a solution of a sub-stoichiometric amount of NaBH₄ (e.g., 0.25 mmol) in 5 mL of cold methanol.

    • Slowly add the NaBH₄ solution to the stirred solution of the aldehydes.

    • Allow the reaction to proceed for a specific time (e.g., 15 minutes).

  • Workup and Analysis:

    • Quench the reaction by adding a few drops of acetone.

    • Add 10 mL of water and extract the mixture with diethyl ether (2 x 15 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.

    • Analyze the product mixture by GC-MS to determine the relative amounts of the unreacted aldehydes and the corresponding alcohol products. A higher conversion of this compound compared to the reference aldehyde indicates a higher electrophilicity.

Spectroscopic Analysis: A Window into the Electronic Environment

Spectroscopic techniques provide valuable insights into the electronic environment of the carbonyl group.

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment.[6][7] Electron-withdrawing groups on the aromatic ring generally cause a downfield shift (higher ppm value) of the carbonyl carbon signal, indicating a more deshielded and, by extension, a more electrophilic carbon.[7][8] We predict that the carbonyl carbon of this compound will have a significantly downfield chemical shift compared to benzaldehyde.

Table 2: Predicted ¹³C NMR Chemical Shifts of the Carbonyl Carbon

CompoundPredicted Carbonyl ¹³C Shift (ppm)
Benzaldehyde~192
4-Chlorobenzaldehyde~191
2-Chlorobenzaldehyde~190
This compound >192

Note: These are approximate values and can vary with solvent and other experimental conditions.

Computational Modeling: In Silico Insights

Computational chemistry offers powerful tools to probe the electronic structure of molecules and quantify the electrophilicity of the carbonyl group.

DFT calculations can be employed to determine the partial atomic charges on the atoms of this compound. A higher positive partial charge on the carbonyl carbon correlates with increased electrophilicity.

Protocol: DFT Calculation for Mulliken Charge Analysis

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[9]

  • Charge Calculation:

    • Perform a single-point energy calculation on the optimized geometry.

    • Request a Mulliken population analysis to obtain the partial atomic charges.[10]

  • Analysis:

    • Compare the calculated Mulliken charge on the carbonyl carbon of this compound with that of other substituted benzaldehydes calculated at the same level of theory. A more positive value indicates a higher degree of electrophilicity.

Diagram of Computational Workflow:

dft_workflow A Build 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Single-Point Energy Calculation B->C D Mulliken Population Analysis C->D E Obtain Partial Atomic Charges D->E F Compare Carbonyl Carbon Charge with other Benzaldehydes E->F

Caption: Workflow for DFT-based Mulliken charge analysis.

Conclusion

The electrophilicity of the carbonyl group in this compound is significantly enhanced by the potent electron-withdrawing inductive effects of the ortho-chloro and meta-fluoro substituents. This heightened electrophilicity makes it a highly reactive substrate for nucleophilic addition reactions, a property that is of great value in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The integrated approach of kinetic studies, spectroscopic analysis, and computational modeling presented in this guide provides a robust framework for the comprehensive characterization of this important chemical property. By understanding and quantifying the electrophilicity of such key building blocks, researchers can make more informed decisions in the design and optimization of synthetic routes.

References

  • Jackman, L. M., & Sternhell, S. (1969). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Medien, H. A. A. (2002). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Journal of the Chinese Chemical Society, 49(5), 897-902.
  • Anashfer, A., et al. (2020). Synthesis, characterization, electronic structure, vibrational assignment, HOMO-LUMO, Mulliken charge analysis, docking, antioxidant and anticancer activities of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole. Journal of the Indian Chemical Society, 97(1), 165-174.
  • ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. [Link]

  • ResearchGate. (n.d.). Mulliken charge distribution maps of the synthesized compounds based on DFT calculations. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Habibi, D., & Marvi, O. (2006). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Serbian Chemical Society, 71(8-9), 873-878.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • PubMed Central. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • PubMed Central. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Mulliken charges for DFT and HF models. [Link]

  • GATE 2026. (n.d.). CY Chemistry. [Link]

  • Royal Society of Chemistry. (1977). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). On invariance of the Mulliken substituent-induced charge changes in quantum-chemical calculations of different levels. [Link]

  • ResearchGate. (2025). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • Journal of the American Chemical Society. (1953). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. [Link]

  • National Institutes of Health. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

  • ResearchGate. (n.d.). Mechanistic insights into the Knoevenagel condensation reaction over ZnO catalysts: Direct observation of surface intermediates using in situ FTIR. [Link]

  • ResearchGate. (n.d.). DFT calculations. (a) Mulliken charges based on the DFT calculations.... [Link]

  • ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... [Link]

  • PubMed Central. (n.d.). Visualization of Electron Density Changes Along Chemical Reaction Pathways. [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Semantic Scholar. (2014). 4-Chloro-3-fluorobenzaldehyde: Experimental (XRD, FT-IR and Raman) and DFT studies. [https://www.semanticscholar.org/paper/4-Chloro-3-fluorobenzaldehyde%3A-Experimental-(XRD%2C-and-Arjunan-Mohan/476e3d2c88f4e2f9b8c0b2b8e3a2c7a5f3e9b1e1]([Link]

Sources

Navigating the Chemistry of 2-Chloro-3-fluorobenzaldehyde: A Guide to GHS Classification and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzaldehyde is a key chemical intermediate, instrumental in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility in drug discovery is significant, contributing to the development of novel therapeutic agents. The presence of halogen substituents on the aromatic ring, combined with the reactive aldehyde group, makes it a versatile building block in organic synthesis. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the Globally Harmonized System (GHS) hazard classification of this compound, delves into the mechanistic basis of its toxicity, and offers detailed protocols for its safe handling, storage, and disposal.

GHS Hazard Classification of this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the GHS classification indicates that it is a hazardous substance requiring careful handling.

The primary GHS classifications for this compound are summarized in the table below. It is important to note that some suppliers may also include additional hazard statements based on their specific product data.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4 WarningH302: Harmful if swallowed
Acute Toxicity (Inhalation)Category 4WarningH332: Harmful if inhaled

Note: H302 and H332 are reported by some, but not all, suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using.

The Mechanistic Basis of this compound's Hazards

Understanding the "why" behind these hazard classifications is crucial for developing a robust safety culture in the laboratory. The toxicity of substituted benzaldehydes is generally attributed to their bioreactive nature.

The Role of the Aldehyde Group: An Electrophilic Target

Aromatic aldehydes, including this compound, are electrophilic compounds. The carbonyl carbon of the aldehyde group carries a partial positive charge, making it susceptible to nucleophilic attack by biological macromolecules like proteins. This reactivity is the primary driver of its irritant properties.

The interaction with proteins is a key event in chemical-induced sensitization and irritation. The aldehyde group can react with the amino groups of amino acid residues (such as lysine) in skin and respiratory tract proteins to form Schiff bases (imines). This covalent modification of endogenous proteins can trigger an immune response, leading to skin sensitization, or directly cause cellular damage, resulting in irritation.

G A This compound (Electrophile) C Schiff Base (Imine) Adduct A->C Covalent Bonding (Nucleophilic Attack) B Skin/Respiratory Protein (Nucleophile) B->C D Cellular Damage (Irritation) C->D E Immune System Activation C->E F Skin Sensitization (Allergic Contact Dermatitis) E->F

Figure 1: Mechanism of Aldehyde-Induced Skin Irritation and Sensitization.
Influence of Halogen Substituents

The presence of chlorine and fluorine atoms on the benzene ring influences the reactivity of the aldehyde group. Both chlorine and fluorine are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This heightened reactivity can enhance the potential for skin and eye irritation.

Respiratory Irritation

Inhalation of this compound vapor or dust can lead to irritation of the respiratory tract. The mechanism is similar to that of skin irritation, involving the interaction of the aldehyde with proteins and other biomolecules in the mucosal lining of the respiratory system. This can lead to inflammation and symptoms such as coughing, shortness of breath, and a sore throat.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and for designing experimental protocols.

Property Value Source
CAS Number 96516-31-3
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Appearance Colorless to white to yellow solid or liquid
Melting Point 29-32 °C
Boiling Point 211.0 ± 20.0 °C at 760 Torr

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are based on established best practices for handling reactive aromatic aldehydes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

G Researcher Researcher Eye Eye Researcher->Eye Wears Hand Hand Researcher->Hand Wears Body Body Researcher->Body Wears Respiratory Respiratory Researcher->Respiratory Works within

Figure 2: Essential Personal Protective Equipment for Handling this compound.
  • Eye Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.

  • Respiratory Protection: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or dust.

Engineering Controls
  • Ventilation: A certified chemical fume hood is the primary engineering control for preventing respiratory exposure.

  • Eyewash Stations and Safety Showers: Ensure that a well-maintained and easily accessible eyewash station and safety shower are located in the immediate vicinity of where the chemical is being handled.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

  • Container: Store in a tightly sealed, original container.

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is often recommended.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition.

Experimental Protocols: A Framework for Safe Use

The following is a generalized, step-by-step workflow for the safe handling of this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.

1. Pre-Experiment Planning and Risk Assessment:

  • Review the Safety Data Sheet (SDS) for this compound.
  • Conduct a thorough risk assessment for your specific experiment, considering the quantities being used, the reaction conditions, and all other reagents involved.
  • Ensure all necessary PPE and emergency equipment are available and in good working order.

2. Preparation and Weighing:

  • Don all required PPE before entering the designated work area.
  • Conduct all weighing and transfers of this compound inside a chemical fume hood.
  • Use a disposable weighing boat or clean, dry glassware.
  • Clean any spills immediately with an appropriate absorbent material.

3. Reaction Setup and Execution:

  • Set up the reaction apparatus within the fume hood.
  • Add this compound to the reaction vessel carefully to avoid splashing.
  • Maintain constant vigilance over the reaction, especially if it is being heated or stirred.

4. Work-up and Purification:

  • Conduct all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.
  • Be mindful of the potential for aerosol generation during these procedures.

5. Waste Disposal:

  • Dispose of all waste containing this compound in a properly labeled hazardous waste container.
  • Do not pour any waste down the drain.
  • Follow all institutional and local regulations for hazardous waste disposal.

6. Decontamination:

  • Thoroughly clean all glassware and equipment that has come into contact with this compound.
  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.
  • Remove and dispose of contaminated gloves properly.
  • Wash hands thoroughly with soap and water after completing the experiment.

G A 1. Pre-Experiment Planning & Risk Assessment B 2. Preparation & Weighing (in Fume Hood) A->B Proceed if safe C 3. Reaction Setup & Execution (in Fume Hood) B->C D 4. Work-up & Purification (in Fume Hood) C->D E 5. Waste Disposal (Hazardous Waste) D->E F 6. Decontamination & Hand Washing E->F

Figure 3: Safe Experimental Workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

This compound is a valuable reagent in the arsenal of the synthetic chemist, particularly in the fields of drug discovery and materials science. Its utility, however, is intrinsically linked to the potential for harm if not handled with the respect and caution it deserves. By understanding its GHS hazard classification, the underlying mechanisms of its toxicity, and by rigorously adhering to safe handling protocols, researchers can mitigate the risks and harness the full potential of this versatile molecule in a safe and responsible manner. A proactive approach to safety, grounded in scientific understanding, is paramount for the well-being of all laboratory personnel.

References

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  • Gerberick, G. F., et al. (2007). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 20(5), 757-765. Available at: [Link]

  • Patocka, J., & Kuca, K. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters, 83(4), 162-171. Available at: [Link]

  • Husain, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130501. Available at: [Link]

Methodological & Application

The Versatile Role of 2-Chloro-3-fluorobenzaldehyde in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Aromatic Aldehyde

In the landscape of organic synthesis, the strategic placement of halogen atoms on an aromatic scaffold offers a powerful tool for modulating reactivity and directing the assembly of complex molecular architectures. 2-Chloro-3-fluorobenzaldehyde, a disubstituted benzaldehyde, stands as a testament to this principle. Its unique electronic properties, arising from the ortho-chloro and meta-fluoro substituents, render it a valuable and versatile building block in the synthesis of a diverse array of organic compounds, with significant applications in medicinal chemistry and materials science.[1] The electron-withdrawing nature of both the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, while also influencing the reactivity of the aromatic ring itself.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key synthetic transformations, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this remarkable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning.

PropertyValue
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol [2]
Appearance White to light yellow crystalline powder or solid[3][4]
Melting Point 29-32 °C[3]
Boiling Point 211.0 ± 20.0 °C (at 760 Torr)[3]
Solubility Soluble in common organic solvents like methanol and ethanol; insoluble in water.
CAS Number 96516-31-3[2]

The spectroscopic signature of this compound is consistent with its structure. The ¹H NMR spectrum will prominently feature an aldehydic proton signal (around 10 ppm) and complex multiplets in the aromatic region. The ¹³C NMR will show a characteristic carbonyl carbon signal (around 190 ppm) and distinct signals for the halogenated aromatic carbons. The infrared (IR) spectrum is dominated by a strong carbonyl (C=O) stretching vibration.

Core Synthetic Applications and Protocols

This compound serves as a linchpin in a variety of pivotal organic reactions, including condensation reactions to form chalcones and related enones, Wittig reactions for alkene synthesis, and as a precursor for heterocyclic systems.

Synthesis of Chalcones and Enones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds and synthetic analogues that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the most common and efficient method for their preparation.[5][6] this compound readily participates in this reaction with various acetophenones to yield highly functionalized chalcones.

General Reaction Scheme:

G A This compound C Chalcone Derivative A->C Base (e.g., NaOH or KOH) B Substituted Acetophenone B->C

Caption: General scheme for Claisen-Schmidt condensation.

This protocol details a representative Claisen-Schmidt condensation reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1-2 eq)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 4-chloroacetophenone (1.0 eq) in a minimal amount of ethanol.

  • Catalyst Addition: While stirring vigorously at room temperature, slowly add an aqueous or alcoholic solution of sodium hydroxide (1-2 eq) dropwise to the reaction mixture. The dropwise addition is crucial to control the reaction temperature, as the condensation can be exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The formation of a precipitate often indicates the progress of the reaction.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic impurities.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.

Causality in Experimental Choices:

  • Base Catalyst: The hydroxide base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Solvent: Ethanol or methanol are common solvents as they can dissolve both the reactants and the base catalyst.

  • Temperature Control: While the reaction is typically run at room temperature, controlling any exotherm with an ice bath during base addition can prevent side reactions.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[7][8] This reaction provides a straightforward route to electron-deficient alkenes, which are valuable intermediates in organic synthesis.

General Reaction Scheme:

G A This compound C 2-((2-Chloro-3-fluorophenyl)methylene)malononitrile A->C Base Catalyst (e.g., Piperidine, Ammonium Acetate) B Malononitrile B->C

Caption: Knoevenagel condensation of this compound.

This protocol describes a general and efficient method for the Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine or Ammonium acetate (catalytic amount)

  • Ethanol or Isopropanol

  • Deionized water

Procedure:

  • Reactant Mixture: In a reaction vessel, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate to the stirred solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be triturated with cold water or ethanol to induce crystallization.

  • Purification: The crude product is washed with cold ethanol or water and can be further purified by recrystallization.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The progress can be easily monitored by TLC, and the formation of a solid product is a strong indicator of a successful reaction. The purity of the final product can be readily assessed by its melting point and spectroscopic analysis.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[9][10] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. This compound can be readily converted to various substituted styrenes using this methodology.

General Reaction Scheme:

G A This compound C Substituted Styrene A->C B Phosphorus Ylide B->C D Triphenylphosphine oxide

Caption: General Wittig reaction scheme.

This protocol outlines the synthesis of a simple styrene derivative.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0 eq)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful deprotonation. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the complete consumption of the aldehyde.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel.

Expertise and Experience Insights:

  • Anhydrous Conditions: The Wittig reagent is highly basic and reacts with water. Therefore, strictly anhydrous conditions are essential for the success of the reaction.

  • Base Selection: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides like the one in this protocol, a strong base is required.

  • Purification: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. Column chromatography is the most effective method.

Building Block for Heterocyclic Synthesis: The Quinoline Scaffold

Substituted benzaldehydes are key precursors for the synthesis of various heterocyclic systems. While direct, one-pot syntheses of quinolines from this compound are less common, it can be transformed into intermediates that are then used in established quinoline syntheses, such as the Friedländer annulation or related multicomponent reactions.[11] For instance, the Knoevenagel product described earlier can be a precursor for quinoline synthesis. Furthermore, related structures like 2-chloroquinoline-3-carbaldehydes are synthesized from acetanilides and a Vilsmeier-Haack reagent, highlighting the importance of substituted aromatic aldehydes in this area of chemistry.

Conceptual Workflow for Quinoline Synthesis:

G A This compound B Functionalized Intermediate (e.g., α,β-unsaturated ketone or nitrile) A->B Condensation Reaction C Quinoline Derivative B->C Cyclization/Annulation

Caption: Conceptual pathway to quinoline derivatives.

The synthesis of quinoline derivatives often involves multi-step sequences. Researchers interested in this application should first convert this compound into a suitable intermediate, such as a chalcone or an α,β-unsaturated nitrile, using the protocols described above. This intermediate can then be subjected to cyclization conditions with an appropriate amine or aniline derivative to construct the quinoline ring system.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for a wide range of chemical transformations, enabling the efficient construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The protocols detailed in this guide for Claisen-Schmidt condensation, Knoevenagel condensation, and the Wittig reaction serve as a robust starting point for researchers looking to incorporate this key intermediate into their synthetic strategies. As the demand for novel and functionalized organic molecules continues to grow, the importance of strategically halogenated starting materials like this compound is set to increase, promising new avenues for discovery and innovation.

References

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  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity - ijrpr. (URL: [Link])

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (URL: [Link])

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  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D. (URL: [Link])

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC - PubMed Central. (URL: [Link])

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The Versatile Role of 2-Chloro-3-fluorobenzaldehyde in the Synthesis of Medicinally Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Starting Material in Medicinal Chemistry

2-Chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a valuable and versatile starting material in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and a fluorine atom at the 2 and 3 positions respectively, imparts distinct electronic and steric properties that influence its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of the halogens activates the aldehyde group for nucleophilic attack, while their presence on the final molecule can enhance pharmacokinetic properties such as membrane permeability and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of diverse, biologically active heterocyclic compounds. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the therapeutic potential of the resulting molecules, with a focus on anticancer, antimicrobial, and anticonvulsant agents.

The Strategic Advantage of 2-Chloro-3-fluoro Substitution

The chlorine and fluorine atoms on the benzaldehyde ring are not mere spectators in the biological activity of the derived compounds. The ortho-chloro group can induce a conformational bias in the final molecule, influencing its binding to target proteins. Fluorine, with its small size and high electronegativity, can form favorable interactions with biological targets and block metabolic pathways, often leading to improved potency and a better pharmacokinetic profile. This strategic placement of halogens makes this compound a sought-after precursor for the synthesis of novel therapeutic agents.

Application in the Synthesis of Bioactive Heterocycles

This compound serves as a key building block for a variety of heterocyclic scaffolds with proven medicinal value. This section will explore the synthesis of some of the most prominent examples.

Chalcones: A Gateway to Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known for their broad spectrum of biological activities, particularly their anticancer properties.[1] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate acetophenone.

Workflow for Chalcone Synthesis

A This compound + Substituted Acetophenone B Base-catalyzed Condensation (e.g., NaOH or KOH in Ethanol) A->B C Formation of β-hydroxy ketone intermediate B->C D Dehydration C->D E Crude Chalcone D->E F Purification (Recrystallization/Chromatography) E->F G Pure Chalcone Derivative F->G

Caption: General workflow for the synthesis of chalcone derivatives.

Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-3-fluorophenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in ethanol.

  • To this solution, add a solution of NaOH (2.0 eq) in water and stir at room temperature for 15 minutes.

  • Slowly add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with cold water until the filtrate is neutral, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure chalcone.

Mechanism of Anticancer Action:

Chalcones derived from halogenated benzaldehydes have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule polymerization and the induction of cell cycle arrest at the G2/M phase.[2][3] Some chalcones also act as inhibitors of crucial signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Selected Chalcone Derivatives

Compound IDR-group on AcetophenoneCancer Cell LineIC50 (µM)Reference
1 4-hydroxyMCF-7 (Breast)15.2[4][5]
2 4-methoxyHCT-116 (Colon)10.8[4][5]
3 UnsubstitutedA549 (Lung)21.5[4][5]
Schiff Bases: Scaffolds for Antimicrobial and Anticancer Agents

Schiff bases, containing an imine or azomethine group (-C=N-), are another class of compounds readily synthesized from this compound. They are known for their diverse biological activities, including antimicrobial and anticancer properties.[6][7]

Workflow for Schiff Base Synthesis

A This compound + Primary Amine B Condensation Reaction (e.g., Reflux in Ethanol with catalytic acid) A->B C Formation of Carbinolamine Intermediate B->C D Dehydration C->D E Crude Schiff Base D->E F Purification (Recrystallization) E->F G Pure Schiff Base F->G

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of a Schiff Base from this compound and Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Antimicrobial Activity:

Schiff bases derived from halogenated benzaldehydes have demonstrated significant activity against a range of bacterial and fungal strains. The imine bond and the presence of halogens are thought to be crucial for their antimicrobial action.

Table 2: Antimicrobial Activity of a Representative Schiff Base

CompoundBacterial StrainMIC (µg/mL)Reference
Schiff Base from this compound and 4-fluoroanilineEscherichia coli62.5[6][7]
Staphylococcus aureus31.25[6][7]
Candida albicans125[8]
Quinazolinones: Emerging Anticonvulsant Agents

Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including anticonvulsant, sedative, and hypnotic effects.[9][10] The synthesis of quinazolinones can be achieved through the condensation of an anthranilamide with an aldehyde, such as this compound.

Protocol 3: Synthesis of a 2-(2-Chloro-3-fluorophenyl)quinazolin-4(3H)-one

Materials:

  • This compound

  • Anthranilamide

  • Ethanol

  • Potassium persulfate (K₂S₂O₈)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (1.0 eq), anthranilamide (1.2 eq), and K₂S₂O₈ (2.0 eq) in a mixture of ethanol and DMF is stirred at 80 °C for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the pure quinazolinone derivative.

Mechanism of Anticonvulsant Action:

The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][11] By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability and suppress seizures.

Benzodiazepines: A Plausible Synthetic Target

While a specific protocol for the synthesis of a benzodiazepine directly from this compound was not found in the immediate literature, a plausible synthetic route can be proposed based on established methodologies. 1,5-Benzodiazepines are typically synthesized via the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone.[12][13] A chalcone derived from this compound could serve as the α,β-unsaturated ketone in this reaction.

Proposed Synthetic Pathway for a 1,5-Benzodiazepine Derivative

A Chalcone from this compound C Condensation Reaction (e.g., Reflux in acidic or basic medium) A->C B o-Phenylenediamine B->C D 1,5-Benzodiazepine Derivative C->D

Caption: Proposed synthesis of a 1,5-benzodiazepine derivative.

Protocols for Biological Evaluation

To assess the therapeutic potential of the synthesized compounds, standardized biological assays are essential. This section provides brief overviews of common protocols.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[4][14]

Protocol 5: Broth Microdilution Method for Antimicrobial Screening

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[15]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties facilitate the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. This application note has provided detailed protocols for the synthesis of chalcones, Schiff bases, and quinazolinones, and has outlined their potential applications as anticancer, antimicrobial, and anticonvulsant agents. The provided protocols for biological evaluation will enable researchers to assess the efficacy of their synthesized compounds. The continued exploration of this compound in the synthesis of novel and diverse molecular architectures holds great promise for the discovery of new and improved therapeutic agents.

References

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Application Notes and Protocols: 2-Chloro-3-fluorobenzaldehyde as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes

In the landscape of modern medicinal chemistry, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. 2-Chloro-3-fluorobenzaldehyde (CAS No: 96516-31-3), a disubstituted benzaldehyde, is a valuable intermediate whose strategic placement of chloro and fluoro groups offers chemists a versatile scaffold for constructing complex molecular architectures.[1][2] The aldehyde functional group is a gateway to a multitude of chemical transformations, while the halogen atoms can modulate acidity, lipophilicity, and metabolic stability, and serve as handles for further synthetic diversification.

This guide provides an in-depth look at the applications of this compound in pharmaceutical-relevant synthesis, offering detailed protocols for its use and subsequent analysis. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of a chemical's properties and hazards is the foundation of safe and effective research.[1]

Compound Data
PropertyValueSource
CAS Number 96516-31-3
Molecular Formula C₇H₄ClFO[3]
Molecular Weight 158.56 g/mol [3]
Appearance Colorless to light yellow solid or liquid[4]
Melting Point 29-32 °C[4]
Boiling Point ~211 °C at 760 mmHg[4]
Density ~1.352 g/cm³[4]
IUPAC Name This compound[3]
Safety and Handling

This compound is classified as an irritant.[1][3] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[1]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain purity.[1]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air.[5][6] Always consult the Safety Data Sheet (SDS) before use.[1]

Application in Pharmaceutical Synthesis: The Knoevenagel Condensation

While this compound is a versatile intermediate, one of its most powerful applications is in carbon-carbon bond formation via reactions like the Knoevenagel condensation. This reaction is fundamental in synthesizing α,β-unsaturated systems, which are common structural motifs in a vast array of biologically active compounds. The product of this condensation can serve as a precursor for more complex heterocyclic structures central to many pharmaceutical agents.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile or methyl cyanoacetate), typically catalyzed by a weak base like piperidine. The halogen substituents on the benzaldehyde ring influence the reactivity of the aldehyde group and the properties of the resulting product.

Logical Workflow: Knoevenagel Condensation

A Start: this compound (1.0 eq) C Combine in Solvent (e.g., Ethanol) A->C B Active Methylene Compound (e.g., Methyl Cyanoacetate, 1.0 eq) B->C D Add Catalyst (Piperidine, 0.1 eq) C->D Stir E Heat to Reflux (Monitor by TLC) D->E Catalysis F Reaction Completion E->F G Work-up: Cool, Precipitate, Filter F->G Proceed H Purification: Recrystallization G->H I Final Product: Methyl 2-cyano-3-(2-chloro-3-fluorophenyl)acrylate H->I

Caption: Workflow for the Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of Methyl 2-cyano-3-(2-chloro-3-fluorophenyl)acrylate

This protocol details a representative Knoevenagel condensation.

Rationale
  • Solvent (Ethanol): A polar protic solvent that effectively dissolves the reactants and catalyst. Its boiling point is suitable for reflux conditions.

  • Catalyst (Piperidine): A secondary amine that acts as a weak base, strong enough to deprotonate the active methylene compound to form the nucleophilic enolate, but not so strong as to cause unwanted side reactions like self-condensation of the aldehyde.

  • Reaction Monitoring (TLC): Thin Layer Chromatography is a rapid and effective technique to monitor the disappearance of the starting materials and the appearance of the product, indicating reaction completion.

  • Work-up and Purification: The product is often a solid that is insoluble in the cold reaction mixture, allowing for simple isolation by filtration. Recrystallization from a suitable solvent (like ethanol) is used to remove residual starting materials and catalyst, yielding a high-purity product.

Materials
  • This compound (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Piperidine (0.1 - 0.2 eq)

  • Ethanol (Reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus

Procedure
  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol.

  • With stirring, add a catalytic amount of piperidine (0.1-0.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol).

  • Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the precipitated solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product. For higher purity, the crude solid can be recrystallized from a minimal amount of hot ethanol.

Analytical Protocols for Quality Control

Ensuring the purity and identity of a pharmaceutical intermediate is critical for regulatory compliance and the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.[7][8]

Comparison of Analytical Methodologies
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.[7]Separation based on partitioning between a mobile and stationary phase.[7]
Analyte Suitability Ideal for volatile and thermally stable compounds like this compound.[8]Suitable for a wide range of compounds, including non-volatile or thermally labile impurities.[8]
Primary Use Purity and volatile impurity profiling.[7]Purity and non-volatile impurity profiling.[7]
Specificity High, especially when coupled with a Mass Spectrometry (MS) detector.[7]High, especially with a Diode Array Detector (DAD) for spectral confirmation.[7]
Sensitivity High, capable of detecting trace-level impurities.[7]High, especially with UV detectors for chromophoric compounds.[7]
Protocol: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound. Note: This method should be fully validated for specific laboratory conditions.

5.2.1. Rationale

  • Mobile Phase (Acetonitrile/Water): A common reversed-phase eluent system that provides good resolution for many aromatic compounds.

  • Stationary Phase (C18 Column): A nonpolar stationary phase that separates compounds based on their hydrophobicity.

  • Detector (UV at 254 nm): Aromatic rings strongly absorb UV light, making this a sensitive detection method for the analyte and related impurities.

5.2.2. Materials & Equipment

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound sample

  • Volumetric flasks and pipettes

5.2.3. Procedure

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Workflow: HPLC Purity Analysis

A Sample/Standard Weighing B Dissolution in Mobile Phase (e.g., 60:40 ACN:H₂O) A->B C Volumetric Dilution (Target: 100 µg/mL) B->C D Sample Preparation Complete C->D F Inject Sample/Standard (10 µL) D->F E HPLC System Setup (C18 Column, 1.0 mL/min, 254 nm) E->F G Data Acquisition (Chromatogram) F->G Run H Peak Integration & Analysis G->H I Calculate Purity (Area %) H->I

Caption: Experimental workflow for the HPLC-based purity assessment of this compound.

Conclusion

This compound stands out as a highly functionalized and synthetically attractive intermediate for pharmaceutical research and development. Its aldehyde group provides a reliable entry point for building molecular complexity through reactions like the Knoevenagel condensation, while its halogenation pattern offers opportunities for strategic molecular design. By employing the robust synthetic and analytical protocols detailed in this guide, researchers can effectively and safely leverage the potential of this valuable building block to advance the frontiers of drug discovery.

References

  • Understanding the Safety and Handling of this compound. (2026). Vertex AI Search.
  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • This compound | 96516-31-3. Sigma-Aldrich.
  • This compound, 95%, Thermo Scientific. Fisher Scientific.
  • 2-Chloro-6-fluorobenzaldehyde 95 387-45-1. Sigma-Aldrich.
  • Application Notes and Protocols: The Utility of 2-Chloro-6-fluorobenzaldehyde in Pharmaceutical Synthesis. Benchchem.
  • SAFETY DATA SHEET - 2-Chloro-4-fluoro benzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-fluorobenzaldehyde. Fisher Scientific.
  • 3-chloro-2-fluoro-benzaldehyde; 2-fluoro-3-chlorobenzaldehyde. Chemrio.
  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia.
  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
  • Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde in Reaction Mixtures: A Compar
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
  • 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 - Applic
  • This compound. LookChem.
  • This compound | C7H4ClFO. PubChem.

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and materials science sectors, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on a protocol for the Suzuki-Miyaura coupling of 2-Chloro-3-fluorobenzaldehyde. This particular substrate presents a common yet significant challenge in cross-coupling chemistry. The presence of a chlorine atom, which is less reactive than bromine or iodine, coupled with the electron-withdrawing nature of the fluoro and aldehyde groups, necessitates a carefully optimized catalytic system to achieve efficient bond formation. Furthermore, the ortho-position of the chloro group introduces steric hindrance that can impede the initial oxidative addition step in the catalytic cycle.

Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands by research groups such as Buchwald's, have provided powerful tools to overcome these hurdles. This guide will leverage these advanced catalytic systems to provide a reliable and reproducible protocol for the successful coupling of this compound with a variety of boronic acids.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazards: this compound may cause skin, eye, and respiratory irritation.[1]

  • Precautions: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging coupling partners.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • In a separate vial, weigh out the palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).

  • Briefly open the Schlenk flask under a positive flow of inert gas and add the catalyst and ligand.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the this compound.

  • Ensure all solids are suspended by brief stirring at room temperature.

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to 100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzaldehyde.

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Aryl Halide This compoundElectron-deficient and sterically hindered substrate.
Boronic Acid 1.2 equivalentsA slight excess ensures complete consumption of the limiting aryl chloride.
Palladium Source Pd(OAc)₂ (2 mol%)A common and reliable palladium(II) precatalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich Buchwald ligand, effective for activating C-Cl bonds.
Base K₃PO₄ (2.0 equivalents)A moderately strong base suitable for promoting transmetalation without degrading sensitive functional groups.
Solvent 1,4-Dioxane / Water (4:1 to 10:1)A common solvent system for Suzuki couplings; water can play a crucial role in the catalytic cycle.[2]
Temperature 100 °CElevated temperature is often required to overcome the activation energy for the oxidative addition of aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OH)₂ Base ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R' Product Biaryl Benzaldehyde (Ar-R') ArX This compound (Ar-X) BoronicAcid Arylboronic Acid (R'-B(OH)₂) caption General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Boronic Acid, and Base setup->reagents catalyst Add Pd(OAc)₂ and SPhos reagents->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent reaction Heat to 100 °C with Stirring solvent->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Work-up (Extraction and Washing) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product caption Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have been stored correctly. The use of an inert atmosphere is critical to prevent catalyst decomposition.

    • Inefficient Oxidative Addition: For particularly stubborn aryl chlorides, consider using a more electron-rich and bulky ligand such as XPhos. Increasing the temperature in 10 °C increments may also be beneficial.

    • Poorly Soluble Base: Ensure the potassium phosphate is a fine powder to maximize its surface area and reactivity.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Thoroughly degas all solvents and ensure a tight seal on your reaction vessel.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by prolonged reaction times at high temperatures or the presence of excess water. If this is a significant issue, consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

  • Aldehyde Functionality: The aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings. However, under very harsh basic conditions or with certain palladium-ligand combinations, side reactions at the aldehyde are possible. The use of a moderate base like K₃PO₄ helps to mitigate this risk.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, can be achieved with high efficiency through the judicious selection of a modern palladium catalyst system. The protocol detailed in this application note, employing a bulky, electron-rich Buchwald phosphine ligand, provides a reliable method for the synthesis of a wide array of biaryl benzaldehydes. These products are valuable intermediates for further functionalization in the pursuit of novel therapeutics and advanced materials. By understanding the underlying principles of the catalytic cycle and adhering to careful experimental technique, researchers can successfully navigate the complexities of coupling with deactivated aryl chlorides.

References

  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019-05-27). [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Safety and Handling of this compound. (2026-01-04). [Link]

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Application Notes and Protocols for the Wittig Reaction of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of Halogenated Aromatic Aldehydes

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] This powerful transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[4][5] The reaction's significance lies in its ability to introduce a double bond at a specific location, offering exceptional control over the final product's structure.[6]

This guide provides a detailed examination of the Wittig reaction as applied to 2-Chloro-3-fluorobenzaldehyde, a substrate of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its halogen substituents. The presence of both chloro and fluoro groups on the aromatic ring introduces electronic effects that can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction. These application notes will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into process optimization and validation for researchers in drug development and related scientific fields.

Mechanistic Considerations for this compound

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[5][7][8] This ring subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction.[4][9]

For this compound, the electron-withdrawing nature of the halogen substituents is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the ylide.[4] However, steric hindrance from the ortho-chloro group may also play a role in the reaction kinetics. The choice of the Wittig reagent, specifically whether it is a stabilized or non-stabilized ylide, will significantly influence the stereoselectivity of the resulting alkene.[1][2][8] Stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, typically favor the formation of the (E)-alkene, while non-stabilized ylides generally lead to the (Z)-alkene.[1][8]

Experimental Workflow Overview

The successful execution of the Wittig reaction with this compound involves a two-stage process: the preparation of the phosphonium ylide followed by the olefination reaction itself. This workflow is designed to ensure the efficient formation of the reactive ylide and its subsequent consumption by the aldehyde.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Reaction cluster_workup Workup & Purification reagents_ylide Alkyl Halide + Triphenylphosphine phosphonium_salt Phosphonium Salt reagents_ylide->phosphonium_salt SN2 Reaction ylide Phosphorus Ylide (Wittig Reagent) phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi, NaH) aldehyde This compound reaction_mixture Reaction Mixture aldehyde->reaction_mixture product 2-Chloro-3-fluoro-stilbene Derivative reaction_mixture->product Alkene Formation quench Quenching extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure Alkene Product purification->final_product

Figure 1. Experimental workflow for the Wittig reaction of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of a stilbene derivative from this compound using a non-stabilized ylide to favor the formation of the (Z)-alkene.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Benzyltriphenylphosphonium chloride≥98%Sigma-AldrichStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under inert atmosphere.
This compound≥98%Combi-Blocks
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeUse freshly distilled or from a solvent purification system.
Diethyl ether (anhydrous)≥99.5%Fisher Scientific
Saturated aqueous NH₄Cl solutionACS Reagent GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeVWR
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexanesACS Reagent GradeFisher ScientificFor chromatography.
Ethyl AcetateACS Reagent GradeFisher ScientificFor chromatography.

Protocol:

Part A: Preparation of the Phosphorus Ylide (in situ)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents).

  • Add anhydrous THF (30 mL) to the flask and stir to form a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension over 10 minutes. A deep orange or red color indicates the formation of the ylide.[10]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Part B: Wittig Reaction with this compound

  • In a separate flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL).

  • Cool the ylide solution from Part A back to 0 °C.

  • Slowly add the solution of this compound to the ylide solution via a cannula or dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Part C: Workup and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure alkene.[11][12] The less polar alkene will elute before the more polar triphenylphosphine oxide.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several integrated checkpoints:

  • Visual Confirmation of Ylide Formation: The development of a characteristic deep color upon addition of the base provides a qualitative indicator of successful ylide generation.

  • Reaction Monitoring by Thin Layer Chromatography (TLC): The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot (visualized under UV light) confirms the reaction is proceeding.

  • Spectroscopic Characterization of the Final Product: The identity and purity of the isolated alkene should be confirmed by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constants in the ¹H NMR spectrum will be crucial for determining the stereochemistry (E/Z) of the double bond.

  • Byproduct Identification: The presence of triphenylphosphine oxide in the crude product, identifiable by its characteristic signals in the NMR spectrum, further validates that the Wittig reaction has occurred. Its removal during purification is a key step to obtaining a pure product.[9]

Conclusion

The Wittig reaction is a highly effective method for the synthesis of alkenes from this compound. The protocol outlined in these application notes provides a robust starting point for researchers. Careful control of reaction conditions, particularly the exclusion of air and moisture during ylide formation, is critical for achieving high yields. The principles and techniques described herein are broadly applicable to a range of substituted benzaldehydes and Wittig reagents, making this a valuable tool in the synthetic chemist's arsenal.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

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  • ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]

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  • ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Available from: [Link]

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  • Wikipedia. Wittig reagents. Available from: [Link]

  • ResearchGate. Organic synthesis: The Wittig reaction cleans up | Request PDF. Available from: [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

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  • National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]

  • ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Available from: [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Available from: [Link]

  • University of Central Florida. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available from: [Link]

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  • National Institutes of Health. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Available from: [Link]

  • University of Wisconsin-River Falls. 8. Wittig Reaction. Available from: [Link]

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Application Notes & Protocols: Nucleophilic Addition Reactions Involving 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-3-fluorobenzaldehyde in nucleophilic addition reactions. We will explore the underlying chemical principles governing its reactivity and provide detailed, field-proven protocols for key synthetic transformations.

Foundational Principles: The Enhanced Electrophilicity of this compound

This compound is a substituted aromatic aldehyde whose reactivity is significantly influenced by the electronic properties of its halogen substituents. The carbonyl group in any aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, the presence of both chlorine and fluorine atoms on the benzene ring dramatically enhances this electrophilicity.[1]

Key Mechanistic Insights:

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon.[1] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.[1][2]

  • Reactivity Comparison: Compared to unsubstituted benzaldehyde, which is less reactive than aliphatic aldehydes due to the ring's electron-donating resonance effect, this compound exhibits accelerated reaction rates in nucleophilic additions.[1][2][3] The strong electron-withdrawing nature of the halogens outweighs the ring's resonance effect, priming the molecule for efficient reaction.

This heightened reactivity makes this compound a valuable building block for introducing a 2-chloro-3-fluorophenyl moiety into complex molecules, a common strategy in the development of novel pharmaceuticals and agrochemicals.

Application Protocol: Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds.[4] Its application to this compound provides a reliable route to chiral secondary alcohols, which are pivotal intermediates in drug synthesis. The reaction involves the nucleophilic addition of an organomagnesium halide to the aldehyde's carbonyl carbon.[4][5]

General Reaction Scheme & Mechanism

The Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product.[5]

cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup aldehyde This compound intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate Attack at C=O reagent R-MgX (Grignard Reagent) reagent->intermediate intermediate2 Tetrahedral Alkoxide Intermediate product Secondary Alcohol intermediate2->product Protonation acid H₃O⁺ acid->product Wittig Reaction Mechanism Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Target Alkene Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Cyanohydrin Utility Workflow Aldehyde This compound Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + NaCN, H⁺ Acid α-Hydroxy Acid Cyanohydrin->Acid Hydrolysis (e.g., H₃O⁺, heat) Amine β-Amino Alcohol Cyanohydrin->Amine Reduction (e.g., LiAlH₄)

Sources

Application Notes and Protocols for the Synthesis of Novel Secondary Alcohols via Grignard Reaction with 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Halogenated Scaffolds in Alcohol Synthesis

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, revered for its efficacy in forming carbon-carbon bonds and providing access to a diverse array of alcohols.[1] This application note provides a detailed protocol for the synthesis of novel secondary alcohols utilizing 2-Chloro-3-fluorobenzaldehyde as the electrophilic partner. The presence of both chloro and fluoro substituents on the aromatic ring presents unique electronic and steric challenges, making a thorough understanding of the reaction parameters crucial for a successful outcome. The electron-withdrawing nature of the halogen atoms is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially leading to a more facile nucleophilic attack by the Grignard reagent.[2]

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol, discusses the underlying mechanistic principles, and provides a framework for the characterization of the resulting (2-chloro-3-fluorophenyl)-substituted secondary alcohols. The insights and procedures detailed herein are designed to be self-validating, empowering researchers to confidently and safely execute this valuable transformation.

Reaction Scheme

Caption: General reaction scheme for the Grignard reaction with this compound.

Experimental Protocols

This section details the protocol for the synthesis of a representative secondary alcohol, (2-chloro-3-fluorophenyl)(methyl)methanol, using methylmagnesium bromide as the Grignard reagent. The principles outlined can be adapted for other Grignard reagents with appropriate modifications.

Materials and Equipment
Reagents Equipment
This compound (≥98%)Three-necked round-bottom flask (oven-dried)
Magnesium turningsReflux condenser (oven-dried)
Methyl iodide (or methyl bromide)Dropping funnel (oven-dried)
Anhydrous diethyl ether or THFMagnetic stirrer and stir bar
Saturated aqueous ammonium chloride (NH₄Cl)Inert atmosphere setup (Nitrogen or Argon)
Anhydrous magnesium sulfate (MgSO₄)Ice bath
Iodine crystal (as initiator)Separatory funnel
Hydrochloric acid (HCl), 1 M (for workup if needed)Rotary evaporator
Deuterated chloroform (CDCl₃) for NMRStandard laboratory glassware
Safety Precautions
  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).[3]

  • Anhydrous solvents are absolutely essential for the success of the reaction. The presence of moisture will quench the Grignard reagent.[3]

  • Ethers like diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and ensure there are no open flames or spark sources nearby.[3]

  • The Grignard reaction is exothermic. Proper temperature control is critical, especially during the formation of the Grignard reagent and its addition to the aldehyde. Have an ice bath readily available.[4]

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride or silica gel), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl halide) into the flask. Add a single crystal of iodine. The iodine will help to activate the magnesium surface by etching away the passivating magnesium oxide layer.[5]

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of the methyl halide solution to the magnesium suspension.

  • Observation and Control: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[5]

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]

Part 2: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask. Add this solution to the dropping funnel and then add it dropwise to the cooled and stirred Grignard reagent. The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with saturated NH₄Cl solution, and spotting on a TLC plate.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide and neutralize any unreacted Grignard reagent. If a significant amount of white precipitate (magnesium salts) forms, a small amount of 1 M HCl can be added to aid in its dissolution.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine all the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or a solid, can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure secondary alcohol.

Experimental Workflow Diagram

Grignard_Reaction_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Aldehyde cluster_workup Part 3: Work-up & Purification reagent_prep Prepare Methyl Halide Solution in Anhydrous Ether/THF initiation Initiate Reaction with Small Portion of Methyl Halide reagent_prep->initiation mg_activation Activate Mg Turnings with Iodine mg_activation->initiation grignard_formation Dropwise Addition of Remaining Methyl Halide & Stir initiation->grignard_formation cooling_grignard Cool Grignard Reagent to 0°C grignard_formation->cooling_grignard Transfer to Reaction addition Dropwise Addition of Aldehyde Solution cooling_grignard->addition aldehyde_prep Prepare Aldehyde Solution in Anhydrous Ether/THF aldehyde_prep->addition reaction_stir Stir at Room Temperature addition->reaction_stir quenching Quench with Saturated NH4Cl (aq) reaction_stir->quenching Transfer to Work-up extraction Extract with Ether/EtOAc quenching->extraction drying Dry with MgSO4 & Evaporate extraction->drying purification Purify by Column Chromatography drying->purification final_product final_product purification->final_product Isolated Product

Caption: Workflow for the Grignard synthesis of (2-chloro-3-fluorophenyl)-substituted secondary alcohols.

Characterization of the Product: (2-chloro-3-fluorophenyl)(methyl)methanol

Disclaimer: The following spectroscopic data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be acquired for definitive characterization.

Expected Physical Properties:

PropertyPredicted Value
Molecular FormulaC₈H₈ClFO
Molecular Weight174.60 g/mol
AppearanceColorless oil or low-melting solid

Predicted Spectroscopic Data:

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.10 (m, 3H, Ar-H), 5.30 (q, J = 6.5 Hz, 1H, CH-OH), 2.50 (br s, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 158.0 (d, ¹JCF ≈ 245 Hz), 145.0 (d, ³JCF ≈ 3 Hz), 129.0 (d, ⁴JCF ≈ 3 Hz), 127.5 (d, ²JCF ≈ 16 Hz), 125.0, 115.0 (d, ²JCF ≈ 22 Hz), 70.0 (d, ⁴JCF ≈ 2 Hz), 24.0
IR (Infrared) (neat, cm⁻¹)3400-3200 (broad, O-H stretch), 3080-3020 (C-H stretch, aromatic), 2980-2920 (C-H stretch, aliphatic), 1580, 1470 (C=C stretch, aromatic), 1250 (C-F stretch), 1080 (C-O stretch), 800-750 (C-Cl stretch)
Mass Spectrometry (EI) m/z (%): 174/176 ([M]⁺, 3:1 ratio), 159/161 ([M-CH₃]⁺), 141, 125, 111

Interpretation of Spectroscopic Data:

  • ¹H NMR: The aromatic region will show complex multiplets due to the chlorine and fluorine substituents. The quartet for the benzylic proton and the doublet for the methyl group are characteristic of the 1-phenylethanol scaffold. The broad singlet for the hydroxyl proton is exchangeable with D₂O.

  • ¹³C NMR: The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller couplings to the fluorine. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogens.

  • IR Spectroscopy: The most prominent feature will be the broad O-H stretching band, confirming the presence of the alcohol. The C-F and C-Cl stretching vibrations will also be present in the fingerprint region.[7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak with the characteristic 3:1 isotopic pattern for a single chlorine atom. Fragmentation will likely involve the loss of a methyl group and other characteristic benzylic cleavages.

Troubleshooting and Optimization

Problem Possible Cause Solution
Reaction fails to initiate Inactive magnesium surface; presence of moisture.Crush some magnesium turnings under the solvent; add a fresh crystal of iodine; ensure all glassware and solvents are scrupulously dry.
Low yield of the desired alcohol Grignard reagent quenched by moisture or acidic protons; incomplete reaction.Use freshly distilled anhydrous solvents; ensure the aldehyde is pure and dry; extend the reaction time or gently warm the reaction mixture after addition.
Formation of side products (e.g., Wurtz coupling) High local concentration of the alkyl halide during Grignard formation.Add the alkyl halide solution slowly and ensure efficient stirring.
Reduction of the aldehyde Sterically hindered Grignard reagent.This is less likely with smaller Grignard reagents like methylmagnesium bromide but can occur with bulkier reagents.

Conclusion

The Grignard reaction of this compound provides a reliable and versatile route to novel secondary alcohols that are of interest in medicinal chemistry and materials science. The protocol detailed in this application note, when executed with careful attention to anhydrous and inert conditions, should afford the desired products in good yields. The provided characterization data, while predictive, offers a solid foundation for the identification and verification of the synthesized compounds. This methodology opens the door for the exploration of a wide range of functionalized secondary alcohols with unique electronic and steric properties imparted by the halogenated aromatic ring.

References

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-chloro-3-fluorophenyl)methanol (C7H6ClFO). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information for. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • PubChem. (n.d.). (2-Fluorophenyl)(3-fluorophenyl)methanol | C13H10F2O | CID 62501116. Retrieved from [Link]

  • King's Centre for Visualization in Science. (n.d.). Phenylmethanol. Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Oxidation of 2-Chloro-3-fluorobenzaldehyde to 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-fluorobenzoic Acid in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the synthesis of precisely functionalized aromatic carboxylic acids is a cornerstone of molecular design. 2-Chloro-3-fluorobenzoic acid is a pivotal building block, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including novel anti-inflammatory agents and therapeutics targeting metabolic diseases.[1][2] The strategic placement of the chloro and fluoro substituents on the benzoic acid scaffold imparts unique electronic properties and metabolic stability to the final drug candidates. The oxidation of the corresponding aldehyde, 2-Chloro-3-fluorobenzaldehyde, to this valuable carboxylic acid is a critical transformation that demands high efficiency, selectivity, and functional group tolerance.

This comprehensive guide provides an in-depth analysis of robust and reliable methods for the oxidation of this compound. We will delve into the mechanistic underpinnings of various oxidative protocols, with a primary focus on the highly efficient and mild Pinnick oxidation. Alternative methodologies, including the classic Jones oxidation and permanganate-based phase-transfer catalysis, will also be discussed to provide researchers with a versatile toolkit to approach this important synthetic step. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations, and visual aids to ensure reproducibility and a deeper understanding of the chemical transformations.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount to the success of this transformation. The ideal method should offer high yields and purity while being compatible with the halogen substituents on the aromatic ring. Below is a comparative overview of the primary methods discussed in this guide.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mildly acidic (pH ~4-5), often with a chlorine scavengerHigh functional group tolerance, mild conditions, high yields, relatively low cost.[3][4]Requires a scavenger to neutralize reactive hypochlorous acid byproduct.[5]
Jones Oxidation Chromic Acid (H₂CrO₄)Strongly acidic (H₂SO₄), acetonePowerful and often high-yielding for simple substrates.[6][7]Harsh acidic conditions, uses toxic chromium(VI) reagents, not suitable for acid-sensitive substrates.[8]
Permanganate Oxidation (PTC) Potassium Permanganate (KMnO₄)Biphasic system with a phase-transfer catalystStrong oxidant, high yields reported for substituted benzaldehydes.[9][10]Can be less selective, potential for over-oxidation or side reactions with other functional groups.

Featured Protocol: The Pinnick Oxidation

The Pinnick oxidation has emerged as a preferred method for the oxidation of aldehydes to carboxylic acids, particularly for complex and functionalized substrates.[3][4] Its mild reaction conditions and high chemoselectivity make it exceptionally well-suited for the oxidation of this compound.

Mechanism of the Pinnick Oxidation

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite under mildly acidic conditions.[4] The chlorous acid then adds to the aldehyde to form a key intermediate, which undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5][11] The generated HOCl is a reactive byproduct that can lead to undesired side reactions; therefore, a scavenger is typically added to quench it as it forms.[5]

Pinnick_Mechanism cluster_activation Active Oxidant Formation cluster_oxidation Oxidation of Aldehyde cluster_scavenging Byproduct Quenching NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 + H⁺ H+ H⁺ (from buffer) Aldehyde This compound Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ Carboxylic_Acid 2-Chloro-3-fluorobenzoic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Inert_Product Inert Product HOCl->Inert_Product + Scavenger Scavenger Scavenger (e.g., 2-Methyl-2-butene)

Caption: Mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established procedures for the Pinnick oxidation of substituted aldehydes.[5]

Materials:

  • This compound (1.0 eq)

  • Sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)

  • 2-Methyl-2-butene (2.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (2.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.5 eq).

  • Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Workup - Quenching: Cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color dissipates.

  • Workup - Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Chloro-3-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white solid.

Pinnick_Workflow Start Dissolve Aldehyde in t-BuOH/H₂O Add_Scavenger_Buffer Add 2-Methyl-2-butene and NaH₂PO₄ Start->Add_Scavenger_Buffer Add_Oxidant Add aq. NaClO₂ dropwise Add_Scavenger_Buffer->Add_Oxidant Stir_Monitor Stir at RT, Monitor by TLC Add_Oxidant->Stir_Monitor Quench Quench with aq. Na₂SO₃ Stir_Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Recrystallize Concentrate->Purify

Caption: Experimental Workflow for Pinnick Oxidation.

Alternative Oxidation Protocols

While the Pinnick oxidation is highly recommended, other methods can also be effective.

Jones Oxidation

The Jones oxidation utilizes chromic acid, a powerful oxidizing agent, to convert primary alcohols and aldehydes to carboxylic acids.[6][12]

Protocol Summary:

  • Dissolve this compound in acetone and cool in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.[13]

  • Add the Jones reagent dropwise to the aldehyde solution until a persistent orange color is observed.[13]

  • After completion, quench the excess oxidant with isopropanol.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

Causality Note: The strongly acidic nature of the Jones reagent can be detrimental to substrates with acid-labile functional groups.[8] The use of carcinogenic chromium(VI) also necessitates stringent safety precautions and waste disposal procedures.[8]

Permanganate Oxidation with Phase-Transfer Catalysis

Potassium permanganate is a strong and inexpensive oxidant. Its use in a biphasic system with a phase-transfer catalyst (PTC) allows for the oxidation of organic substrates in non-polar solvents.[9][10]

Protocol Summary:

  • Dissolve this compound and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a non-polar solvent like toluene or ethyl acetate.[9]

  • Prepare an aqueous solution of potassium permanganate.

  • Vigorously stir the two phases together at room temperature. The reaction is often indicated by the disappearance of the purple permanganate color.[9]

  • Upon completion, perform an aqueous workup, including a quenching step with a reducing agent (e.g., sodium bisulfite) to remove manganese dioxide.

  • Acidify the aqueous layer to precipitate the carboxylic acid.

Causality Note: The efficiency of the phase-transfer catalysis depends on the effective transfer of the permanganate ion into the organic phase by the catalyst.[9] While powerful, permanganate can sometimes lead to lower selectivity compared to milder reagents.

Product Characterization Data

Below is a summary of the key physicochemical and spectroscopic data for the starting material and the final product.

PropertyThis compound2-Chloro-3-fluorobenzoic Acid
Molecular Formula C₇H₄ClFOC₇H₄ClFO₂
Molar Mass 158.56 g/mol [14]174.56 g/mol
Appearance Colorless to yellow solid or liquid[15]White to light tan solid[16]
Melting Point Not well defined, can be a low melting solid170-172 °C
¹H NMR (CDCl₃, δ) ~10.4 (s, 1H, -CHO), 7.2-7.9 (m, 3H, Ar-H)7.2-8.0 (m, 3H, Ar-H), ~11-12 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, δ) ~188 (C=O), aromatic signals~168 (C=O), aromatic signals
IR (cm⁻¹) ~1700 (C=O stretch)~1700 (C=O stretch), 2500-3300 (broad O-H stretch)

Conclusion

The oxidation of this compound to 2-Chloro-3-fluorobenzoic acid is a crucial synthetic transformation. This guide has detailed the highly effective and mild Pinnick oxidation as the primary recommended protocol, offering excellent functional group tolerance and high yields. For situations where alternative methods are desired, the Jones and permanganate oxidation protocols provide powerful, albeit sometimes less selective, options. By understanding the mechanistic principles and procedural details outlined herein, researchers and drug development professionals can confidently and efficiently synthesize this valuable carboxylic acid intermediate for their research and development endeavors.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • National Institutes of Health (NIH). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Wenxuecity. Pinnick oxidation. [Link]

  • TutorChase. How do aldehydes react with Tollens' reagent? [Link]

  • Vedantu. Tollens Reagent: Preparation, Uses & Test Explained. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Chemistry LibreTexts. Tollens' Test. [Link]

  • Chemistry Stack Exchange. Mechanism for reaction of Tollens' reagent with aldehydes. [Link]

  • Google Patents. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Wikipedia. Jones oxidation. [Link]

  • IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

  • PubChem. 2-Chloro-3-fluorobenzoic acid. [Link]

  • Semantic Scholar. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • ResearchGate. An Efficient Benzaldehyde Oxidation by Hydrogen Peroxide over Metal Substituted Lacunary Potassium Heteropolyacid Salts. [Link]

  • PubChem. This compound. [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

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Application Note: Selective Reduction of 2-Chloro-3-fluorobenzaldehyde to (2-Chloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The reduction of an aldehyde to a primary alcohol is a fundamental and widely utilized reaction. This application note provides a detailed technical guide for the selective reduction of 2-Chloro-3-fluorobenzaldehyde to (2-Chloro-3-fluorophenyl)methanol. This transformation is of interest due to the prevalence of halogenated benzyl alcohols as building blocks in medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, making the resulting alcohol a valuable synthon.

This document will delve into the mechanistic underpinnings of the reduction, provide a robust and validated protocol using sodium borohydride (NaBH₄), and detail the necessary analytical techniques for reaction monitoring and product characterization. The causality behind experimental choices will be explained to provide a deeper understanding of the process.

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[1][2] The reaction proceeds in two main steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The highly polarized carbonyl group of the aldehyde possesses a partial positive charge on the carbon atom, making it electrophilic. A hydride ion from the borohydride complex attacks this electrophilic carbon, leading to the formation of a new carbon-hydrogen bond and breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate.[1][2]

  • Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final primary alcohol product.[1][2]

Sodium borohydride is a mild and selective reducing agent, a key advantage in complex molecule synthesis. It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions.[3] This chemoselectivity is crucial when working with multifunctional molecules.

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines a reliable method for the reduction of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%, powderCommercially AvailableHandle with care, moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared from concentrated HClFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography (if necessary).
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Commercially Available
Safety Precautions
  • Sodium Borohydride: Reacts with water and protic solvents to produce flammable hydrogen gas.[2][4] It is also corrosive and can cause skin burns and eye damage.[4][5] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • This compound: May be irritating to the eyes, skin, and respiratory system. Handle in a fume hood and wear appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 31.5 mmol) in anhydrous methanol (50 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermic reaction between sodium borohydride and methanol, which generates hydrogen gas.

  • Addition of Sodium Borohydride: To the cooled solution, add sodium borohydride (1.3 g, 34.7 mmol, 1.1 equivalents) portion-wise over 15-20 minutes. The slow addition helps to manage the reaction rate and gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0-5 °C until the gas evolution ceases and the pH of the solution is approximately neutral (pH ~7).

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Chloro-3-fluorophenyl)methanol.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain a pure crystalline product.

  • Column Chromatography: If the crude product is an oil or if recrystallization is not effective, purify the material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization of (2-Chloro-3-fluorophenyl)methanol

The identity and purity of the synthesized (2-Chloro-3-fluorophenyl)methanol should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.0-7.4 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). The aromatic proton signals will show complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR (CDCl₃, 100 MHz)Signals in the aromatic region (~115-160 ppm) with C-F and C-Cl couplings, and a signal for the benzylic carbon (~60-65 ppm).
FT-IR (thin film)Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and C-O stretch (~1000-1050 cm⁻¹).
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Workflow Diagrams

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve this compound in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with 1M HCl stir->quench evaporate Remove Methanol quench->evaporate extract Extract with DCM evaporate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Recrystallization or Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for the reduction of this compound.

Mechanism Diagram

Caption: Mechanism of sodium borohydride reduction of an aldehyde.

Conclusion

The reduction of this compound to (2-Chloro-3-fluorophenyl)methanol can be achieved efficiently and selectively using sodium borohydride in methanol. This protocol provides a robust and scalable method for the synthesis of this valuable building block. Careful control of the reaction temperature during the addition of sodium borohydride is critical for safety and to ensure a high yield. The progress of the reaction can be conveniently monitored by TLC, and the final product can be purified to a high degree using standard laboratory techniques. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Oriental Journal of Chemistry. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • MDPI. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

  • Penta Chemicals. (2025, March 26). Sodium borohydride. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • UPRM. (2014, February 11). Safety Data Sheet. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Chloro-3-fluorobenzaldehyde in Reaction Mixtures by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of 2-Chloro-3-fluorobenzaldehyde in complex organic reaction mixtures. Accurate quantification of this key synthetic intermediate is critical for monitoring reaction progress, calculating yields, and ensuring the purity of downstream active pharmaceutical ingredients (APIs).[1][2] The described method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely available in quality control and research laboratories.[2] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[3][4]

Introduction: The Rationale for Precise Quantification

This compound is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The specific arrangement of the chloro and fluoro substituents on the aromatic ring imparts unique electronic properties that are leveraged in the design of novel molecules.[5] Consequently, the ability to accurately measure its concentration in a reaction matrix—often a complex mixture of starting materials, reagents, by-products, and the desired product—is paramount.

In-process control via quantitative analysis allows chemists to:

  • Monitor Reaction Kinetics: Understand the rate of formation of the intermediate and the consumption of starting materials.

  • Optimize Reaction Conditions: Make data-driven decisions to adjust parameters like temperature, pressure, or catalyst loading to maximize yield and minimize impurity formation.

  • Determine End-Point: Accurately identify when a reaction has reached completion, preventing unnecessary energy consumption and the formation of degradation products.

  • Ensure Batch-to-Batch Consistency: Maintain high standards of quality control in a manufacturing environment.

This application note addresses the need for a reliable analytical method by providing a step-by-step guide for an HPLC-based assay, chosen for its specificity, sensitivity, and adaptability. While Gas Chromatography (GC) is also a viable technique for volatile compounds like benzaldehydes, HPLC is often preferred for its versatility in handling a wider range of compounds without requiring thermal lability, making it highly suitable for complex reaction mixtures that may contain non-volatile components.[6]

Principles of Separation: Reverse-Phase Chromatography

The method described herein is based on reverse-phase chromatography, the most widely used mode in HPLC.[7][8] The fundamental principle involves the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.

  • Stationary Phase: A solid support, typically silica particles, is chemically modified with hydrophobic alkyl chains (e.g., C18 or octadecylsilane). This creates a non-polar surface.[5][7]

  • Mobile Phase: A polar solvent mixture, in this case, acetonitrile and water, is continuously pumped through the column.

  • Separation Mechanism: When the reaction mixture is injected, components will travel through the column at different rates based on their hydrophobicity. Non-polar (hydrophobic) molecules, like this compound, will have a stronger affinity for the stationary phase and will be retained longer. More polar molecules (e.g., certain impurities or solvents) will interact more readily with the mobile phase and elute from the column faster. By adjusting the ratio of acetonitrile to water, the polarity of the mobile phase can be modulated to achieve optimal separation of the analyte from other components in the mixture.[5][7][9]

Experimental Protocols

Materials and Instrumentation
Item Specification
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector (DAD)
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18 or equivalent)
Reference Standard This compound (Purity ≥ 97%)[10]
Solvents HPLC-grade Acetonitrile and Water
Sample Diluent Acetonitrile/Water (50:50, v/v)
Glassware Class A volumetric flasks and pipettes
Filtration 0.45 µm PTFE syringe filters
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer quantitatively to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent. Sonicate briefly if necessary to ensure complete dissolution.

Calibration Standards:

  • Perform serial dilutions of the Standard Stock Solution with the sample diluent to prepare a series of calibration standards.

  • A recommended concentration range is 5 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.

Sample Preparation from Reaction Mixture: The goal of sample preparation is to produce a clean, particle-free solution with an analyte concentration that falls within the linear range of the calibration curve.[11][12][13]

  • Quenching (if necessary): Immediately upon drawing a sample from the reaction, it may be necessary to quench the reaction by diluting it in a cold solvent to prevent further chemical changes.

  • Initial Dilution: Accurately weigh a small, representative aliquot (e.g., 100 mg) of the reaction mixture into a 10 mL volumetric flask.

  • Solubilization: Dilute to volume with the sample diluent. Cap and vortex thoroughly for 30 seconds.

  • Filtration: Draw the solution into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove particulate matter that could clog the HPLC column.[13][14]

  • Further Dilution (if required): Based on the expected concentration of this compound, a further dilution may be necessary to bring the concentration into the calibration range.

HPLC Method Parameters
Parameter Condition
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-15 min: 50% B15-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 30 minutes

Causality Note: A gradient elution is chosen to ensure that both more polar and less polar impurities that might be present in the reaction mixture are effectively eluted from the column, providing a clean baseline for the subsequent injection. The re-equilibration step is critical for ensuring reproducible retention times between injections.

Data Analysis and Quantification
  • Inject the prepared calibration standards to establish the linearity of the method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the prepared sample solution using the linear regression equation from the calibration curve.

  • Back-calculate the concentration (e.g., in % w/w) in the original reaction mixture, accounting for all dilution factors.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[3][15] Validation provides documented evidence that the procedure is suitable for its intended purpose.

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
Parameter Objective Typical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, starting materials).Peak for this compound should be well-resolved from other peaks (Resolution > 2.0). Peak purity analysis (using DAD) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target sample concentration.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple levels.Mean recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥ 6 replicate injections.Intermediate Precision (Inter-assay): RSD ≤ 3.0% across different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of approximately 10:1. Precision (%RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition).System suitability parameters (retention time, peak area) should remain within predefined limits.

Workflow Diagram

The following diagram illustrates the complete workflow from sample acquisition to final result calculation.

G A Sample from Reaction Mixture B Dilute in Acetonitrile/Water A->B C Filter through 0.45 µm PTFE Filter B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 254 nm E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Calculate %w/w in Original Sample H->I

Caption: End-to-end workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in reaction mixtures using RP-HPLC. By adhering to the described methodologies for sample preparation, chromatographic separation, and data analysis, researchers and quality control analysts can obtain accurate and reproducible results. The outlined validation strategy, based on authoritative ICH guidelines, ensures that the method is robust and fit for its intended purpose in a regulated environment, ultimately contributing to the efficient development and consistent quality of pharmaceutical products.

References

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) on Validation of Analytical Procedures. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Organomation. (2023). HPLC Sample Preparation. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Halogenated Aromatics in Materials Science: Focus on this compound. [Link]

Sources

Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-3-fluorobenzaldehyde. This compound is a critical intermediate in the synthesis of pharmaceuticals and advanced materials, making its purity and accurate quantification essential for quality control and process optimization.[1] This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The scientific rationale behind the selection of chromatographic parameters is discussed in detail, offering field-proven insights for researchers and analytical scientists.

Introduction and Scientific Background

This compound (CAS: 96516-31-3) is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and reactivity, making it a valuable precursor for active pharmaceutical ingredients (APIs) and specialized polymers.[1] Ensuring the purity of this intermediate is paramount, as process-related impurities can affect the safety, efficacy, and stability of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide focuses on a reversed-phase approach, which is ideally suited for separating moderately polar organic molecules like this compound.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compound[5]
Molecular Formula C₇H₄ClFO[5][6]
Molecular Weight 158.56 g/mol [5][6]
Appearance Colorless to yellow solid or liquid[6]
Key Feature Aromatic ring and carbonyl group act as a strong chromophore for UV detection. Halogenation influences polarity and potential for alternative column interactions.

HPLC Method Development Strategy: The Scientific Rationale

The goal is to achieve a symmetric, well-resolved peak for the analyte, free from interference, in a reasonable runtime. Our strategy is built on a systematic, science-led approach to selecting and optimizing the chromatographic parameters.

The Logic of the Workflow

The development process follows a logical progression from initial parameter selection to fine-tuning and final validation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (Properties, UV Spectra) ColumnSelection Column Selection (C18, PFP) Analyte->ColumnSelection informs MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) ColumnSelection->MobilePhase dictates Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient leads to FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp fine-tuning SST System Suitability Testing (SST) FlowTemp->SST confirms suitability Validation Full Method Validation (ICH Q2(R1)) SST->Validation enables ValidationParameters center Validated Method Specificity Specificity (Analyte vs. Others) center->Specificity Linearity Linearity (Concentration vs. Response) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Scatter of Results) center->Precision Robustness Robustness (Resilience to Changes) center->Robustness Range Range (Reliable Interval) Linearity->Range LOQ LOQ (Quantifiable Limit) Linearity->LOQ

Sources

Quantitative Analysis of 2-Chloro-3-fluorobenzaldehyde in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Chloro-3-fluorobenzaldehyde. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and quantifying its presence at trace levels is paramount for regulatory compliance and the safety and efficacy of the final drug product. The described protocol employs derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to enhance chromatographic performance and sensitivity. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of detection (LOD) and quantification (LOQ). This application note is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and regulatory submissions.

Introduction: The Rationale for Precise Quantification

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its reactive aldehyde group and halogenated aromatic ring make it a versatile precursor. However, its potential carryover as a process-related impurity into the final API necessitates a highly sensitive and specific analytical method for its quantification. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of such impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and selective detection.[1] However, the direct analysis of aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation.[2] To overcome these limitations, a derivatization step is often employed. Oximation with PFBHA is a widely accepted and robust method that converts the aldehyde into a more stable, less polar, and more volatile derivative.[3] This derivatization significantly improves chromatographic peak shape and increases sensitivity, particularly when using Selected Ion Monitoring (SIM) mode in the mass spectrometer.[4]

This document provides a comprehensive, step-by-step protocol for the GC-MS quantification of this compound, from sample preparation to data analysis, along with a complete validation strategy.

Experimental

Materials and Reagents
  • This compound (≥98% purity): Reference Standard (Sigma-Aldrich, CAS: 96516-31-3)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥99% purity): (Sigma-Aldrich, CAS: 57981-02-9)

  • Benzene-d6 (99.6 atom % D): Internal Standard (Sigma-Aldrich, CAS: 1076-43-3)

  • Acetonitrile (ACN): GC-MS grade (Fisher Scientific)

  • Dichloromethane (DCM): GC-MS grade (Fisher Scientific)

  • Reagent Grade Water: (Milli-Q® or equivalent)

  • Helium (≥99.999% purity): Carrier Gas

  • Nitrogen (≥99.999% purity): for solvent evaporation

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a 7693A autosampler.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • Vortex Mixer, Centrifuge, and Heating Block.

Detailed Protocols

Preparation of Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Internal Standard (IS) Stock Solution - Benzene-d6 (1000 µg/mL): Prepare by dissolving 50 mg of Benzene-d6 in 50 mL of acetonitrile.

  • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of reagent-grade water. Prepare this solution fresh daily.

Prepare a series of calibration standards by serial dilution of the this compound stock solution in acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 2.5 µg/mL, and 7.5 µg/mL) from a separate stock solution to ensure accuracy and precision.

Sample Preparation and Derivatization

The following protocol is designed for the analysis of this compound in a drug substance.

  • Sample Weighing: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of acetonitrile to the flask and vortex for 2 minutes to dissolve the sample. Dilute to the mark with acetonitrile.

  • Internal Standard Spiking: Transfer 1 mL of the sample solution to a 15 mL screw-cap vial. Add 100 µL of the Benzene-d6 internal standard stock solution (1000 µg/mL).

  • Derivatization: Add 500 µL of the PFBHA derivatizing reagent (10 mg/mL) to the vial.

  • Reaction: Tightly cap the vial and heat at 60 °C for 60 minutes in a heating block.

  • Extraction: After cooling to room temperature, add 2 mL of dichloromethane and 5 mL of reagent-grade water. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile.

  • Analysis: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Operating Conditions

The following table summarizes the optimized GC-MS parameters for the analysis of the PFBHA-derivatized this compound.

Parameter Condition
GC System Agilent 8890
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 80 °C (hold 1 min) Ramp 1: 15 °C/min to 200 °C Ramp 2: 25 °C/min to 300 °C (hold 5 min)
MS System Agilent 5977B
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 min
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and specificity, the mass spectrometer is operated in SIM mode. The characteristic fragment ion for PFBHA-derivatized aldehydes is m/z 181, which corresponds to the pentafluorotropylium ion.[5]

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
PFBHA-2-Chloro-3-fluorobenzaldehyde181335 (M+), 315
Benzene-d6 (IS)8456

Method Validation

The developed method was validated in accordance with ICH Q2(R1) guidelines.[6] The following parameters were assessed:

Specificity

The specificity of the method was evaluated by analyzing a blank sample (matrix without the analyte) and a spiked sample. The chromatograms demonstrated no interfering peaks at the retention times of the analyte and the internal standard, confirming the method's specificity.

Linearity

Linearity was assessed by analyzing the calibration standards at six concentration levels (0.1, 0.5, 1, 2.5, 5, and 10 µg/mL). The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Accuracy and Precision

Accuracy was determined by the recovery of the analyte spiked into the drug substance matrix at three concentration levels (low, medium, and high QC samples). Precision was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peaks. A S/N of 3:1 was used for the LOD, and a S/N of 10:1 was used for the LOQ.

Results and Discussion

The validation results are summarized in the table below.

Validation Parameter Result
Linearity (r²) > 0.998
Range 0.1 - 10 µg/mL
Accuracy (Recovery) 97.5% - 103.2%
Precision (%RSD) < 5%
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL

The developed GC-MS method demonstrated excellent performance for the quantification of this compound. The use of PFBHA derivatization resulted in a symmetrical peak shape and a significant enhancement in sensitivity. The selection of Benzene-d6 as an internal standard effectively compensated for any variations in sample preparation and injection volume, leading to high precision and accuracy.[7] The validation data confirms that the method is suitable for its intended purpose of quantifying trace levels of this compound in pharmaceutical matrices.

Visualization of the Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Drug Substance Dissolve Dissolve in Acetonitrile Sample->Dissolve Spike Spike with Internal Standard (Benzene-d6) Dissolve->Spike Derivatize Add PFBHA Reagent Spike->Derivatize React Heat at 60°C for 60 min Derivatize->React Extract Liquid-Liquid Extraction with DCM React->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Acetonitrile Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the GC-MS quantification of this compound.

Conclusion

This application note provides a comprehensive and validated GC-MS method for the sensitive and selective quantification of this compound in pharmaceutical samples. The protocol, which includes a PFBHA derivatization step, is demonstrated to be linear, accurate, and precise, meeting the stringent requirements for impurity analysis in the pharmaceutical industry. This method can be readily implemented in quality control laboratories for routine analysis and to support regulatory filings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • Research Journal of Pharmacy and Technology. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • ResearchGate. (2015). Reaction of Aldehydes with PFBOA. [Link]

  • Scion Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • ResearchGate. (2018). SIM GC/MS total ion chromatogram after PFBHA derivatization. [Link]

  • Restek. (2015). Choosing an Internal Standard. [Link]

  • PubMed. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. [Link]

  • The Science for Population Protection. (2020). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Medistri. (2024). GC/MS Identification of Impurities. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Chloro-3-fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate.[1][2] Our focus is on providing practical, field-proven insights to help you optimize your reaction yields and purity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scalability requirements, and desired purity profile. The most common strategies include:

  • Ortho-lithiation of 1-Chloro-2-fluorobenzene: This method offers a direct approach to introducing the formyl group at the desired position. The regioselectivity is directed by the fluorine atom, which is a stronger ortho-directing group than chlorine.[3]

  • Multi-step Synthesis from 2,3-Dichlorobenzonitrile: This route involves a sequence of reactions including fluorination, hydrolysis to the carboxylic acid, reduction to the alcohol, and subsequent oxidation to the aldehyde.[4] While longer, this pathway can be suitable for larger scale production due to potentially lower cost of starting materials.[4]

  • Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group to an activated aromatic ring.[5][6] The success of this method for 1-chloro-2-fluorobenzene depends on the electron-donating or withdrawing nature of the substituents influencing the aromatic ring's reactivity.[7]

Below, we address common issues and provide detailed troubleshooting guidance for these synthetic approaches.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Formation in Ortho-lithiation Route

Question: I am attempting the ortho-lithiation of 1-chloro-2-fluorobenzene followed by quenching with DMF, but I am observing very low yields of this compound. What are the likely causes and how can I improve my yield?

Answer: Low yields in ortho-lithiation reactions are a common challenge and often point to issues with the lithiation step itself or the subsequent formylation. Here is a systematic approach to troubleshooting this problem:

Potential Causes & Solutions:
  • Inactive or Insufficient Lithiating Agent: The potency of organolithium reagents like n-butyllithium (n-BuLi) is critical. Commercially available solutions can degrade over time.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Always use a fresh, properly stored bottle if possible. For challenging lithiations, consider using s-butyllithium or t-butyllithium, which are more reactive.

  • Presence of Moisture or Protic Impurities: Organolithium reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[8]

    • Detailed Protocol for Anhydrous Conditions:

      • Glassware: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

      • Solvent: Use anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a solvent purification system.

      • Starting Material: Ensure your 1-chloro-2-fluorobenzene is anhydrous. If necessary, distill it or pass it through a column of activated alumina.[9]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup.

  • Incorrect Reaction Temperature: The temperature for both the lithiation and the quench is crucial for success.

    • Solution: Perform the lithiation at a very low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions such as benzyne formation.[10] Add the dimethylformamide (DMF) quencher at this low temperature and then allow the reaction to slowly warm to room temperature.

  • Inefficient Quenching: The addition of the formylating agent needs to be efficient to trap the lithiated intermediate.

    • Solution: Add a solution of freshly distilled, anhydrous DMF in anhydrous THF dropwise to the lithiated species at -78 °C. Ensure rapid stirring to promote mixing.

Troubleshooting Workflow for Ortho-lithiation

G start Low Yield in Ortho-lithiation check_buli Is n-BuLi potency confirmed? start->check_buli titrate_buli Titrate n-BuLi before use. Consider a more reactive organolithium. check_buli->titrate_buli No check_anhydrous Are all reagents and glassware scrupulously dry? check_buli->check_anhydrous Yes titrate_buli->check_anhydrous dry_reagents Oven-dry glassware. Use anhydrous, distilled solvents. Maintain inert atmosphere. check_anhydrous->dry_reagents No check_temp Was the reaction temperature maintained at -78°C? check_anhydrous->check_temp Yes dry_reagents->check_temp control_temp Use a dry ice/acetone bath. Ensure accurate temperature monitoring. check_temp->control_temp No check_quench Was the DMF quench efficient? check_temp->check_quench Yes control_temp->check_quench optimize_quench Use freshly distilled, anhydrous DMF. Add dropwise with rapid stirring. check_quench->optimize_quench No success Improved Yield check_quench->success Yes optimize_quench->success

Caption: Troubleshooting workflow for low yield in ortho-lithiation.

Issue 2: Formation of Impurities and Side Products

Question: My crude this compound product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common issue that can significantly impact your final yield and the purity of your product. The nature of the impurities will depend on the synthetic route chosen.

Common Impurities and Their Origins:
ImpurityLikely OriginRecommended Action
Unreacted 1-Chloro-2-fluorobenzene Incomplete lithiation or quenching.Increase the equivalents of organolithium reagent, extend reaction time, or improve quenching efficiency.
Benzoic Acid Derivative Oxidation of the aldehyde product during workup or storage.Work up the reaction under an inert atmosphere. Store the purified product under nitrogen or argon at a low temperature (2-8°C).[2]
Isomeric Benzaldehydes Non-regioselective lithiation or formylation.Ensure strict temperature control during lithiation. The use of directing groups can also enhance regioselectivity.
Wurtz Coupling Products (e.g., Biphenyls) Reaction of the organolithium species with unreacted aryl halide.Add the organolithium reagent slowly to the aryl halide solution to maintain a low concentration of the lithiating agent.[8]
Minimizing Side Reactions in Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[7]

  • Formation of the Vilsmeier Reagent: The reaction between DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[6][11]

  • Potential Issue: If the aromatic substrate is not sufficiently electron-rich, the formylation may be slow or require harsh conditions, leading to side reactions.

  • Optimization Strategy:

    • Temperature Control: The reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[6] For 1-chloro-2-fluorobenzene, start with milder conditions and gradually increase the temperature.

    • Stoichiometry: Use a slight excess of the Vilsmeier reagent to drive the reaction to completion.

    • Hydrolysis: The final step is the hydrolysis of the iminium intermediate to the aldehyde. Ensure complete hydrolysis by adding water or a dilute aqueous acid and allowing sufficient time for the conversion.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aromatic 1-Chloro-2-fluorobenzene Intermediate Iminium Intermediate Aromatic->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude this compound. What are the most effective purification methods?

Answer: Effective purification is essential to obtain a high-purity final product. The choice of method will depend on the physical state of your crude product (solid or oil) and the nature of the impurities.

Recommended Purification Protocols:
  • Vacuum Distillation: This is often the most effective method for purifying liquid aldehydes and removing non-volatile impurities.

    • Step-by-Step Protocol:

      • Preparation: If your crude product is acidic (due to oxidation to the carboxylic acid), wash it with a saturated sodium bicarbonate solution, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate.[12]

      • Setup: Assemble a vacuum distillation apparatus. Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling.[12]

      • Distillation: Slowly apply vacuum and gently heat the distillation flask. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Recrystallization: If your crude product is a solid or can be solidified, recrystallization can be an excellent final purification step.

    • Step-by-Step Protocol:

      • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixture of n-hexane and ethyl acetate is a good starting point.[13]

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

      • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[12]

      • Drying: Dry the purified crystals in a vacuum oven.

  • Bisulfite Adduct Formation: This is a highly selective method for separating aldehydes from non-carbonyl impurities.[13]

    • Workflow:

      • The aldehyde reacts with sodium bisulfite to form a water-soluble adduct.

      • The aqueous layer containing the adduct is separated from the organic impurities.

      • The aldehyde is then regenerated by treating the aqueous layer with a base (e.g., sodium carbonate or sodium hydroxide).

Purification Decision Tree

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the crude product a liquid? is_solid->is_liquid No final_product Purified Product recrystallize->final_product distill Vacuum Distillation is_liquid->distill Yes has_non_carbonyl Are there significant non-carbonyl impurities? is_liquid->has_non_carbonyl No distill->final_product bisulfite Bisulfite Adduct Formation has_non_carbonyl->bisulfite Yes bisulfite->final_product

Caption: Decision tree for the purification of this compound.

References

  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at: [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available at: [Link]

  • How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? | ResearchGate. Available at: [Link]

  • How to improve the percent yield in Grignard reaction - Quora. Available at: [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. Available at: [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • The Role of Halogenated Aromatics in Materials Science: Focus on this compound - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • US5457239A - Process for formylation of aromatic compounds - Google Patents.
  • Understanding the Safety and Handling of this compound. Available at: [Link]

  • This compound | C7H4ClFO | CID 14944905 - PubChem. Available at: [Link]

  • Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF | Request PDF - ResearchGate. Available at: [Link]

  • Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes - American Chemical Society. Available at: [Link]

  • 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. Available at: [Link]

  • 1-Chloro-2-fluorobenzene: Applications in Specialty Chemical Manufacturing. Available at: [Link]

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troubleshooting low yield in Suzuki coupling of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in the Suzuki Coupling of 2-Chloro-3-fluorobenzaldehyde For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling with this compound. This substrate, while a valuable building block, presents a unique combination of challenges due to its electronic properties and steric hindrance. This guide is structured as a series of questions and answers to directly address the issues you may be facing in the lab, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield?

A1: Achieving high yields with this substrate is challenging due to two primary factors inherent to its structure:

  • Reduced Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than their corresponding bromides or iodides in the crucial oxidative addition step of the Suzuki catalytic cycle.[1][2] The C-Cl bond is stronger and requires a more electron-rich, potent palladium catalyst to break it and initiate the cycle.[2][3]

  • Steric Hindrance & Electronic Deactivation: The presence of two ortho-substituents (the chloro and fluoro groups) relative to the coupling site creates substantial steric bulk.[1][4] This hindrance can physically block the palladium catalyst from efficiently approaching and inserting into the C-Cl bond.[1][4] Furthermore, the electron-withdrawing nature of the aldehyde and halogen groups deactivates the aromatic ring, which can also slow the oxidative addition step.[2]

Overcoming these challenges requires careful optimization of the catalyst system, base, and reaction conditions to favor the desired cross-coupling pathway over competing side reactions.[4][5]

Q2: I see multiple byproducts in my reaction mixture. What are the likely side reactions?

A2: The most common side reactions that plague Suzuki couplings, especially with challenging substrates, are protodeboronation, homocoupling, and dehalogenation. Identifying these byproducts is the first step in diagnosing the problem.

  • Protodeboronation: This is the protonolysis of the boronic acid or ester, where the C-B bond is cleaved and replaced with a C-H bond.[6][7][8] It consumes your nucleophilic partner, directly reducing the potential yield.[7] This is often exacerbated by high temperatures, the presence of water, and the choice of base.[8][9]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from two molecules of your boronic acid.[10] It is frequently caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[1][11][12] Using a Pd(II) precatalyst without efficient reduction to the active Pd(0) can also promote this pathway.[11][12]

  • Dehalogenation: In this process, the starting aryl chloride is reduced, replacing the chlorine atom with a hydrogen atom to form 3-fluorobenzaldehyde.[13] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[13]

The following workflow can help you diagnose the dominant issue.

Troubleshooting_Workflow start Low Yield Observed check_byproducts Analyze Crude Mixture (LCMS, GCMS, NMR) start->check_byproducts homocoupling Homocoupling of Boronic Acid Detected check_byproducts->homocoupling Biaryl from Boronic Acid? protodeboronation Protodeboronation Detected check_byproducts->protodeboronation Boronic Acid replaced by H? dehalogenation Dehalogenation Detected check_byproducts->dehalogenation Aryl Chloride replaced by H? sluggish_reaction No Major Byproducts, Starting Material Remains check_byproducts->sluggish_reaction Clean Baseline? sol_homocoupling Improve Degassing Use Pd(0) Source Check Reagent Purity homocoupling->sol_homocoupling sol_protodeboronation Use Boronic Ester (pinacol, MIDA) Use Weaker Base (K₃PO₄, K₂CO₃) Minimize Water Content Lower Temperature protodeboronation->sol_protodeboronation sol_dehalogenation Switch to Aprotic Solvent Use Carbonate/Phosphate Base Avoid Amine Bases/Alcohol Solvents dehalogenation->sol_dehalogenation sol_sluggish Increase Temperature Screen More Active Ligands Increase Catalyst Loading Check Base Efficacy sluggish_reaction->sol_sluggish

Caption: A decision tree for troubleshooting low yields.

Optimization Guides

Q3: How do I select the right catalyst and ligand for this aryl chloride coupling?

A3: This is the most critical parameter for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1] You need a catalyst system that is both highly active and sterically demanding to overcome the inherent challenges.

Core Principle: The ligand's role is to stabilize the palladium center, increase its electron density to promote oxidative addition, and facilitate reductive elimination.[3] For aryl chlorides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[1][14]

Recommended Systems:

Catalyst/Ligand SystemTypical Loading (mol%)BaseSolventTemp (°C)Expected OutcomeReference(s)
Pd(OAc)₂ + SPhos 1-2 Pd / 2-4 LigandK₃PO₄Toluene or Dioxane100-110High Yield[1][15]
Pd₂(dba)₃ + XPhos 1-2 Pd / 2-4 LigandK₃PO₄Dioxane or t-AmylOH100-110High Yield[1]
Pd(OAc)₂ + RuPhos 1-2 Pd / 2-4 LigandK₃PO₄, Cs₂CO₃t-AmylOH or Dioxane100-110High Yield[1][16]
Pd(OAc)₂ + P(t-Bu)₃1-2 Pd / 2-4 LigandK₃PO₄Dioxane/H₂O100Moderate to High[1]
[Pd(IPr)(cin)Cl] (NHC)1-2K₂CO₃Ethanol/H₂O80Moderate to High[17]

Expert Insight: Buchwald's biaryl phosphine ligands (SPhos, XPhos, RuPhos) are consistently top performers for sterically hindered and deactivated aryl chlorides.[1][18] Using a pre-formed Buchwald precatalyst (e.g., SPhos Pd G3) can improve reproducibility by avoiding the need for in-situ catalyst formation.

Q4: My boronic acid seems to be decomposing. How can I prevent protodeboronation?

A4: Protodeboronation is a common failure mode, especially with heteroaryl or unstable arylboronic acids under basic, aqueous conditions.[6][7]

Core Principle: The reaction is often base-catalyzed and involves a proton source (typically water) cleaving the C-B bond.[19] The rate of this decomposition can sometimes be faster than the rate of the desired transmetalation step, especially if the Suzuki coupling itself is slow.[20]

Actionable Steps:

  • Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards protodeboronation.[11][21] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[22][23]

  • Optimize the Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[17] Switch to milder inorganic bases like K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate).[24][25]

  • Control Water Content: While a small amount of water can be beneficial for some Suzuki couplings, excess water provides the proton source for decomposition.[8][26] Try using a rigorously dried aprotic solvent like dioxane or toluene with a minimal, controlled amount of water, or switch to an anhydrous protocol if using a boronic ester.

Q5: I suspect boronic acid homocoupling is the main issue. How do I stop it?

A5: The formation of biaryl from your boronic acid is a classic sign of oxygen contamination or issues with the palladium catalyst's oxidation state.[10][12]

Core Principle: The desired catalytic cycle requires the palladium to be in the Pd(0) state to perform oxidative addition.[11] If Pd(II) species are present, either from the precatalyst or from oxidation of Pd(0) by O₂, they can react stoichiometrically with two molecules of the boronic acid to form the homocoupled product and Pd(0).[11][12]

Actionable Steps:

  • Rigorous Degassing: This is non-negotiable. Oxygen must be meticulously removed from the solvent and the reaction headspace. See Protocol 2 for a reliable method.

  • Use a Pd(0) Source: While Pd(II) precatalysts like Pd(OAc)₂ are common, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes suppress homocoupling by ensuring the active catalyst is readily available.[1][11]

  • Ensure High Purity of Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to catalyst oxidation and decomposition.

Validated Experimental Protocols

Protocol 1: Optimized Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (Potassium Phosphate), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe (see Protocol 2 for degassing). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to simple sparging for removing dissolved oxygen.

  • Place the anhydrous solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the flask to the vacuum line and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.

  • Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with Argon or Nitrogen. The solvent is now ready to be used.[1]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Ahrens, S., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lloyd-Jones, G. C., & Ball, N. D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Lloyd-Jones, G. C., & Ball, N. D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Cheong, J. Y., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Chen, Y., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

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Technical Support Center: Optimizing Wittig Reactions with 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Wittig reaction, specifically with the challenging substrate, 2-Chloro-3-fluorobenzaldehyde. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency, yield, and stereoselectivity of your reactions.

Section 1: Foundational Principles: Mechanism & Challenges

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability in forming a carbon-carbon double bond at a specific location.[1] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[2] The core of the reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone, proceeding through a cyclic intermediate known as an oxaphosphetane.[3][4][5]

However, the unique electronic and steric properties of this compound introduce specific challenges that require careful consideration for a successful transformation.

The Substrate: this compound

The presence of two electron-withdrawing halogen substituents (chloro and fluoro) on the aromatic ring significantly influences the reactivity of the aldehyde group. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While this increased reactivity can be advantageous, it can also lead to a higher propensity for side reactions, particularly under the strongly basic conditions often employed for ylide generation.

Furthermore, the ortho-chloro substituent introduces a steric hindrance component that can influence the trajectory of the incoming ylide, potentially affecting the stereochemical outcome of the reaction.

The Ylide: Stabilized vs. Non-stabilized

The nature of the ylide is a critical determinant of the alkene's stereochemistry.

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[1][3]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are less reactive and more stable, favoring the formation of the thermodynamically more stable (E)-alkene.[1][3]

For the synthesis of stilbene derivatives using this compound, a semi-stabilized ylide (e.g., from benzyltriphenylphosphonium chloride) is often employed. The stereochemical outcome with such ylides can be highly dependent on the specific reaction conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when performing Wittig reactions with this compound in a practical, question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields with this substrate can stem from several factors:

  • Inefficient Ylide Formation: The base used may be insufficient in strength or quantity to fully deprotonate the phosphonium salt. Ensure your base (e.g., n-BuLi, NaH, KOtBu) is fresh and handled under strictly anhydrous and inert conditions.[6][7] Water and oxygen will rapidly quench both the base and the ylide.[8]

  • Aldehyde Degradation: Electron-deficient aldehydes can be prone to decomposition, polymerization, or side reactions under strongly basic conditions.[1] A common side reaction is the Cannizzaro reaction if the aldehyde can enolize or if any residual acidic protons are present. To mitigate this, consider the following:

    • Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to ensure the aldehyde is consumed by the ylide as it is introduced.[9]

    • Choice of Base: If the ylide is stabilized, a milder base like sodium methoxide or even sodium bicarbonate in an aqueous system might be sufficient, reducing the risk of aldehyde decomposition.[3]

  • Steric Hindrance: The ortho-chloro group on the benzaldehyde can sterically hinder the approach of a bulky ylide. While this is less of an issue with smaller ylides, it can contribute to lower yields with more substituted phosphonium salts.

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Q2: I am getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common challenge. Here are some strategies:

  • For (E)-Alkene (trans):

    • Use a Stabilized Ylide: If your synthesis allows, using a ylide with an electron-withdrawing group (e.g., -CO₂Et) will strongly favor the (E)-isomer.[1][3]

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective method for obtaining high (E)-selectivity. The HWE reaction uses a phosphonate-stabilized carbanion, which consistently yields the (E)-alkene.[2][10][11][12] (See Section 4 for more details).

  • For (Z)-Alkene (cis):

    • Use a Non-Stabilized Ylide: Employ a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) under salt-free conditions.[1]

    • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance the kinetic preference for the (Z)-isomer.

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to favor the (E)-alkene, but it involves an additional deprotonation/protonation sequence.[1]

Q3: The purification of my product is difficult due to the triphenylphosphine oxide byproduct. What are the best purification methods?

A3: Separating the desired alkene from triphenylphosphine oxide is a frequent hurdle.

  • Column Chromatography: This is a reliable method. Triphenylphosphine oxide is more polar than the stilbene-type product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically elute the desired alkene first.

  • Recrystallization: If your product is a solid, recrystallization can be effective. Triphenylphosphine oxide has some solubility in solvents like ethanol, while the non-polar alkene product may be less soluble, especially upon cooling.[13]

  • Precipitation: In some cases, dissolving the crude reaction mixture in a solvent mixture like 25% diethyl ether in hexanes can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.[14]

  • Chemical Conversion: A less common but effective method involves converting the triphenylphosphine oxide into a more polar salt (e.g., with ZnCl₂) to facilitate its removal.[15]

Section 3: Optimized Experimental Protocols

The following protocols are based on established procedures for analogous halogenated benzaldehydes and are adapted for this compound.

Protocol A: Wittig Reaction with a Semi-Stabilized Ylide (for Stilbene Derivatives)

This protocol is adapted from procedures for the synthesis of stilbene derivatives from substituted benzaldehydes.[16]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide (NaOMe)

  • This compound

  • Anhydrous Methanol

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.

  • Stir the suspension and add sodium methoxide (1.1 equivalents) portion-wise at room temperature. The formation of the ylide is often indicated by a color change.

  • Stir the mixture for 1 hour at room temperature to ensure complete ylide formation.

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous methanol.

  • Slowly add the aldehyde solution to the ylide suspension via a dropping funnel or syringe over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to separate the alkene isomers and remove triphenylphosphine oxide.

Experimental Workflow: Wittig Reaction

Wittig_Workflow Start Start YlideGen 1. Ylide Generation (Phosphonium Salt + Base in Anhydrous Solvent) Start->YlideGen AldehydeAdd 2. Aldehyde Addition (Slowly add this compound) YlideGen->AldehydeAdd Reaction 3. Reaction (Stir at RT, Monitor by TLC) AldehydeAdd->Reaction Workup 4. Work-up (Quench, Extract, Dry) Reaction->Workup Purify 5. Purification (Column Chromatography or Recrystallization) Workup->Purify Product Final Alkene Product Purify->Product

Caption: Step-by-step workflow for the Wittig reaction.

Section 4: A Superior Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For many applications, particularly when high (E)-alkene selectivity is desired and purification is a concern, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction.[10][17]

Key Advantages of the HWE Reaction
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (water-soluble, easily removed)[10][12][18]
Stereoselectivity Dependent on ylide stability; often gives (Z)-alkenes with non-stabilized ylidesStrongly favors the thermodynamically stable (E)-alkene[2][11][12]
Reactivity Stabilized ylides are less reactivePhosphonate carbanions are generally more nucleophilic and reactive[18][19]
Optimized Protocol: HWE Reaction for (E)-Alkene Synthesis

This protocol is designed to maximize the yield and (E)-selectivity for the reaction of this compound.

Materials:

  • Triethyl phosphonoacetate (or other appropriate phosphonate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Phosphonate Deprotonation: Add triethyl phosphonoacetate (1.2 equivalents) to the THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Carbonyl Addition: Cool the resulting phosphonate carbanion solution back to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove the water-soluble phosphate byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

References

  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Retrieved from [Link]

  • Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Publishing. (2025, October 8). Retrieved from [Link]

  • 18.2A Wittig Synthesis of Stilbenes - Prezi. Retrieved from [Link]

  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Retrieved from [Link]

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. (2019, January 10). Retrieved from [Link]

  • The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Difference Between Wittig and Wittig Horner Reaction. (2019, December 17). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Wittig reaction - Wikipedia. Retrieved from [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - NIH. (2024, January 19). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Alchetron, the free social encyclopedia. (2024, October 4). Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Retrieved from [Link]

    • The Wittig Reaction. Retrieved from [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Retrieved from [Link]

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2-Chloro-3-fluorobenzaldehyde stability under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-3-fluorobenzaldehyde (CAS No. 96516-31-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: To maintain its purity and reactivity, this compound should be stored in a tightly sealed container in a refrigerator, typically at 2-8°C.[1] Like many benzaldehydes, it is susceptible to slow oxidation to the corresponding benzoic acid upon prolonged exposure to air and light.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term stability. The physical form can be a colorless to yellow solid or liquid, and a change in color may indicate oxidation or impurity formation.[1]

Q2: How do the chloro and fluoro substituents affect the reactivity of the aldehyde group?

A2: The chlorine and fluorine atoms are strong electron-withdrawing groups. Their presence on the aromatic ring, particularly in the ortho and meta positions relative to the aldehyde, significantly increases the electrophilicity of the carbonyl carbon. This is due to the inductive effect, which pulls electron density away from the aldehyde group.[4] Consequently, this compound is generally more reactive towards nucleophiles compared to unsubstituted benzaldehyde. This enhanced reactivity is advantageous in reactions like condensations, reductive aminations, and additions.[4] However, the ortho-chloro group can also introduce steric hindrance, which may impede the approach of bulky nucleophiles.[5][6]

Q3: Is this compound compatible with strong bases?

A3: Caution is advised when using strong bases. While the aldehyde itself does not have acidic protons that are easily removed by common bases, strong bases like hydroxides can potentially lead to side reactions. For instance, benzaldehydes with ortho-halogens can undergo cleavage reactions in the presence of strong alkali.[7] For reactions requiring a base, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases like potassium carbonate are generally safer choices. For reactions like the Wittig olefination, which require very strong bases like n-butyllithium to form the ylide, the base should be consumed in the ylide formation step before the aldehyde is introduced.[8]

Q4: What are the primary safety and handling precautions for this reagent?

A4: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Standard personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]

Part 2: Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations involving this compound.

Scenario 1: Low Yield in a Wittig Reaction

Question: "I am performing a Wittig reaction to synthesize an alkene from this compound, but my yields are consistently low, and I recover a significant amount of unreacted starting material. What is going wrong?"

Analysis & Solution: Low yields in Wittig reactions with this substrate can stem from several factors, often related to the stability of the ylide or the reactivity of the aldehyde.

Causality:

  • Ylide Decomposition: Phosphonium ylides, especially non-stabilized ones, can be sensitive to moisture and air. Incomplete drying of glassware or solvents can quench the ylide.

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk around the carbonyl group, which can hinder the approach of the Wittig reagent, especially if the ylide itself is sterically demanding.[5][6]

  • Aldehyde Purity: The presence of the corresponding carboxylic acid (from oxidation) will not participate in the reaction and will quench the ylide, reducing the effective stoichiometry.

Troubleshooting Workflow & Protocol

Below is a decision-making workflow and a detailed protocol to improve reaction outcomes.

Wittig_Troubleshooting Start Low Wittig Yield CheckPurity 1. Verify Aldehyde Purity (NMR, GC) Start->CheckPurity Purify Purify by Distillation or Chromatography CheckPurity->Purify Impure? CheckReagents 2. Assess Reagent Quality (Solvent, Base, Phosphonium Salt) CheckPurity->CheckReagents Pure Purify->CheckReagents DryReagents Dry Solvent (e.g., over sieves) Use Fresh Base CheckReagents->DryReagents Moisture Suspected? CheckConditions 3. Optimize Reaction Conditions CheckReagents->CheckConditions Dry & Fresh DryReagents->CheckConditions Optimize Increase Temperature Use Less Hindered Ylide Increase Reaction Time CheckConditions->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low-yielding Wittig reactions.

Detailed Protocol: Purity Assessment and Reaction Setup

  • Assess Aldehyde Purity:

    • Run a quick ¹H NMR of your this compound starting material. The aldehyde proton should appear as a singlet around 10 ppm. Look for a broad singlet around 11-12 ppm, which indicates the presence of the carboxylic acid impurity.

    • If the acid is present, purify the aldehyde by flash column chromatography (using a hexane/ethyl acetate gradient) or distillation under reduced pressure.

  • Ensure Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled and dried solvents (e.g., THF from a sodium/benzophenone still).

  • Optimize Ylide Formation and Reaction:

    • In a flame-dried, three-necked flask under argon, suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0°C or -78°C, depending on the ylide's stability.

    • Slowly add a strong base (e.g., n-BuLi, NaHMDS). Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation.

    • Dissolve the purified this compound in anhydrous THF and add it dropwise to the cold ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The increased reaction time can help overcome steric hindrance.

Scenario 2: Stalled or Incomplete Reductive Amination

Question: "My reductive amination reaction between this compound and a primary amine is not going to completion, even with a reliable reducing agent like sodium triacetoxyborohydride (STAB)."

Analysis & Solution: While the aldehyde is electronically activated, the success of a reductive amination hinges on the efficient formation of the intermediate imine/iminium ion before reduction.

Causality:

  • Inefficient Imine Formation: The rate-limiting step is often the initial condensation between the aldehyde and the amine to form an imine. This is a reversible equilibrium reaction. The presence of water, while necessary for the mechanism, can push the equilibrium back to the starting materials if present in excess.

  • Amine Basicity: If the amine starting material is a salt (e.g., a hydrochloride salt), a stoichiometric amount of a non-nucleophilic base (like triethylamine) must be added to liberate the free amine.[11]

  • pH of the Reaction: The reaction is pH-sensitive. Mildly acidic conditions (pH 4-6) are often optimal as they protonate the hydroxyl intermediate to facilitate water elimination and also activate the resulting imine for reduction, without significantly protonating the starting amine (which would render it non-nucleophilic).

Troubleshooting and Optimization Protocol

ReductiveAmination_Troubleshooting Start Incomplete Reductive Amination CheckAmine Is amine an HCl salt? Start->CheckAmine AddBase Add 1.1 eq. Et3N or DIPEA CheckAmine->AddBase Yes CheckImine Monitor Imine Formation (TLC/NMR) CheckAmine->CheckImine No (Free Base) AddBase->CheckImine OptimizeImine Add catalytic AcOH (acetic acid) Use molecular sieves to remove H2O CheckImine->OptimizeImine No Imine Formed CheckReducer Assess Reducing Agent CheckImine->CheckReducer Imine Formed OptimizeImine->CheckReducer AddReducer Add STAB/NaBH(OAc)3 portion-wise CheckReducer->AddReducer Success Complete Reaction AddReducer->Success

Caption: Step-by-step troubleshooting for reductive amination.

Detailed Protocol: Optimized Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in a suitable solvent like dichloroethane (DCE) or ethyl acetate.[12]

  • Free the Amine (if necessary): If using an amine salt, add triethylamine (1.1 equiv) and stir for 10 minutes.

  • Promote Imine Formation: Add 3Å or 4Å molecular sieves to the flask to sequester the water formed during condensation. Add a catalytic amount of acetic acid (e.g., 5-10 mol%). Stir the mixture at room temperature for 1-2 hours. You can monitor the disappearance of the aldehyde spot by TLC.

  • Reduction Step: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 15 minutes. Adding it in portions helps control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the appearance of the product spot and disappearance of the intermediate imine by TLC or LC-MS.

Data Summary: Stability under Common Reaction Conditions

The following table summarizes the general stability of this compound under various conditions, providing a quick reference for experimental design.

Condition / Reagent ClassStabilityPotential Issues & Mitigating Actions
Air / H₂O (Storage) ModerateProne to slow oxidation to 2-chloro-3-fluorobenzoic acid.[2] Action: Store under inert gas, refrigerate.[1]
Mild Acids (e.g., AcOH) HighGenerally stable. Used as a catalyst in reductive aminations.
Strong Acids (e.g., H₂SO₄) ModerateRisk of polymerization or side reactions at high temperatures.[13] Action: Maintain low temperatures.
Mild Bases (e.g., K₂CO₃, Et₃N) HighStable. Commonly used in various transformations.
Strong Bases (e.g., NaOH, n-BuLi) Low to ModerateRisk of Cannizzaro reaction (disproportionation) or cleavage.[7] Action: Use at low temperatures and avoid prolonged exposure.
Common Reducing Agents (NaBH₄, STAB) HighAldehyde is readily reduced to the corresponding alcohol.
Common Oxidizing Agents (KMnO₄, PCC) LowAldehyde is readily oxidized to the carboxylic acid.[14] Action: Avoid unintentional exposure to oxidants.
Organometallics (Grignard, Organolithiums) LowHighly reactive; will undergo nucleophilic addition. Action: Use anhydrous conditions and low temperatures.
References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Benzaldehyde (Alternative). [Link]

  • Techno PharmChem. BENZALDEHYDE Safety Data Sheet. [Link]

  • ResearchGate. The Reductive Amination of Biomass-Based Aldehydes... [Link]

  • PubChem. Benzaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Specific solvent issues with Reductive Amination/Alkylation. [Link]

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storage and handling guidelines for 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-fluorobenzaldehyde (CAS No. 96516-31-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate in your experiments. As a halogenated aromatic compound, its unique electronic properties make it a valuable building block, but its reactivity also necessitates careful storage and handling to maintain its integrity. This guide provides in-depth answers to common questions and troubleshooting for issues you may encounter.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound, providing step-by-step guidance to identify and resolve them.

Question: My reaction yield is significantly lower than expected. Could the this compound starting material be the issue?

Answer:

Yes, the quality and purity of your this compound are critical for reaction success. Low yields are frequently traced back to the degradation of the starting material. The aldehyde functional group is susceptible to oxidation, especially given its heightened reactivity from the electron-withdrawing effects of the chloro- and fluoro- substituents.[1]

Troubleshooting Workflow:

G cluster_0 Purity Verification Workflow start Low Reaction Yield Observed check_storage 1. Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage check_appearance 2. Inspect Physical Appearance (Colorless/White Solid/Liquid?) check_storage->check_appearance run_qc 3. Perform Quality Control (e.g., NMR, GC-MS) check_appearance->run_qc decision Is Purity >97%? run_qc->decision proceed Purity Acceptable. Troubleshoot other reaction parameters (reagents, temp, etc.) decision->proceed Yes re_purify Purity Unacceptable. Consider purification (if feasible) or acquire new stock. decision->re_purify No

Caption: Troubleshooting workflow for low reaction yields.

Recommended Actions:

  • Verify Storage: Confirm that the compound has been stored under the recommended conditions: 2-8°C, under an inert atmosphere (nitrogen or argon), and protected from light and moisture.[2][3]

  • Inspect Appearance: The pure compound should be a colorless to white or light yellow solid or liquid.[4][5] Significant discoloration (e.g., deep yellow or brown) suggests potential degradation.

  • Perform Purity Analysis: Before use, especially if the container has been opened previously, it is best practice to verify the purity. A common impurity is 2-chloro-3-fluorobenzoic acid, the product of oxidation. This can be easily identified by ¹H NMR spectroscopy (disappearance of the aldehyde proton at ~10 ppm and appearance of a carboxylic acid proton >12 ppm) or GC-MS.

  • Consider a New Batch: If degradation is confirmed, it is highly recommended to use a new, unopened bottle of the reagent to ensure reaction reproducibility and avoid wasting other valuable materials.

Question: The this compound in my bottle has solidified/melted. Is it still usable?

Answer:

This is normal and generally not a cause for concern. This compound has a melting point of approximately 29-32°C.[3] This means it can exist as either a solid or liquid depending on the ambient temperature of your laboratory.

  • If Solidified: If you need to dispense it as a liquid, you can gently warm the bottle in a water bath (not exceeding 40°C) until it melts completely. Ensure the container is tightly sealed to prevent moisture ingress.

  • If Liquid: If your lab is warm, the compound will be a liquid. This does not indicate any degradation.

The key factor for usability is not its physical state, but its exposure to air and moisture. Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed needle and syringe) regardless of whether it is a solid or liquid.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To maintain the compound's purity and stability, adhere to the following storage protocols.[2][6][7]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerator)Slows down potential degradation pathways.[4]
Atmosphere Inert Gas (Nitrogen or Argon)The aldehyde is air-sensitive and can oxidize to the corresponding carboxylic acid. An inert atmosphere displaces oxygen and moisture.[3][6]
Container Tightly Sealed, Opaque or AmberPrevents exposure to air/moisture and protects from light, which can catalyze degradation.[2]
Incompatibilities Store away from strong oxidizing agents, strong bases, strong acids, and strong reducing agents.Prevents hazardous and uncontrolled reactions.[6][8]
What personal protective equipment (PPE) is required when handling this compound?

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9] Therefore, stringent adherence to safety protocols is mandatory.

Safe Handling Workflow:

G cluster_1 Safe Handling & PPE Workflow start Prepare for Experiment sds 1. Review Safety Data Sheet (SDS) start->sds ppe 2. Don Appropriate PPE - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat sds->ppe hood 3. Work in a Certified Chemical Fume Hood ppe->hood dispense 4. Dispense Reagent (Under Inert Gas if possible) hood->dispense cleanup 5. Clean Up & Waste Disposal (Follow institutional guidelines) dispense->cleanup end Experiment Complete cleanup->end

Caption: Step-by-step workflow for safely handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2] If contact occurs, wash the affected area immediately with plenty of soap and water.[7]

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of vapors.[2][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and functional.[2][6]

How should I handle an accidental spill?

In the event of a spill, follow these steps while wearing your full PPE:

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.

  • Collect the Material: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[6]

  • Clean the Area: Clean the contaminated surface with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of the waste according to your institution's approved waste disposal procedures. Do not empty into drains.[6][10]

What are the primary hazards and first-aid measures?

Always consult the Safety Data Sheet (SDS) before beginning work.[2] The primary hazards are irritation to the skin, eyes, and respiratory system.[9]

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[6][7]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[7][10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[10]
Experimental Protocol: Purity Assessment by ¹H NMR

This protocol outlines the steps to quickly assess the purity of this compound and check for the presence of its primary oxidation product, 2-chloro-3-fluorobenzoic acid.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pasteur pipette

  • Vial and spatula

Procedure:

  • In a well-ventilated fume hood, weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Transfer the solution to a clean NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton (Product): Look for a singlet at approximately δ 10.3 ppm.

    • Aromatic Protons: Expect complex multiplets in the aromatic region (δ 7.2-7.8 ppm).

    • Carboxylic Acid Proton (Impurity): The presence of a broad singlet at δ >12 ppm indicates the formation of 2-chloro-3-fluorobenzoic acid due to oxidation.

  • Integrate the aldehyde proton peak against any impurity peaks to estimate the purity of the sample. If the carboxylic acid peak is significant, the reagent may compromise your reaction.

References
  • Understanding the Safety and Handling of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY D
  • This compound Safety Inform
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 3-(3-Chloro-2-fluorobenzyloxy)
  • This compound Chemical Properties. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 2-chlorobenzaldehyde. (n.d.). Toronto Research Chemicals.
  • The Role of Halogenated Aromatics in Materials Science: Focus on this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes. (2025). BenchChem.
  • This compound. (n.d.). PubChem.
  • 3-Chloro-4-fluorobenzaldehyde. (n.d.). Chem-Impex.

Sources

Technical Support Center: Purification of 2-Chloro-3-fluorobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Chloro-3-fluorobenzaldehyde via recrystallization. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, achieving high purity of this compound is critical. This document offers a structured, question-and-answer-based approach to address common challenges and provide scientifically sound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for this compound?

The ideal recrystallization solvent for any compound, including this compound, is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities. Key characteristics of a good recrystallization solvent include:

  • High dissolving power for the target compound when hot.

  • Low dissolving power for the target compound when cold.

  • High solubility for impurities at all temperatures, or very low solubility.

  • Chemical inertness ; the solvent should not react with this compound.

  • Volatility to allow for easy removal from the purified crystals.

  • A boiling point below the melting point of this compound to prevent the compound from "oiling out."

Q2: I don't have established solubility data for my specific batch of this compound. How do I efficiently screen for a suitable solvent?

A systematic solvent screening is a crucial first step. Given that specific solubility data for this compound is not always readily available, an empirical approach is necessary.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of your crude this compound into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the list below, starting with about 0.5 mL.

  • Room Temperature Observation: Vigorously agitate the mixtures at room temperature and observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that did not show complete dissolution at room temperature. Add the same solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The ideal solvent will yield a good crop of crystals upon cooling.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, IsopropanolPolar protic solvents that are often effective for moderately polar compounds like benzaldehydes.
Hydrocarbons Hexane, HeptaneNon-polar solvents. A patent for the purification of a similar compound, 2-bromo-5,6-difluorobenzaldehyde, successfully used n-heptane for recrystallization, suggesting this class is a good starting point.[2]
Esters Ethyl AcetateA moderately polar aprotic solvent that is a good general-purpose choice for recrystallization.
Ketones AcetoneA polar aprotic solvent that can be effective, but its low boiling point may be a consideration.
Aromatic TolueneCan be effective for aromatic compounds, but its higher boiling point should be noted.
Ethers Diethyl EtherOften used in mixed solvent systems due to its high volatility and ability to dissolve many organic compounds.
Water WaterDue to the organic nature of this compound, it is expected to be insoluble in water, making water a potential anti-solvent in a mixed-solvent system.

Troubleshooting Guides

Issue 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystalline solid upon cooling. This is often due to the boiling point of the solvent being higher than the melting point of the compound or a high concentration of impurities depressing the melting point.

Solutions:

  • Lower the Boiling Point of the Solvent System: If using a single solvent, switch to one with a lower boiling point. If using a mixed solvent system, increase the proportion of the lower-boiling solvent.

  • Induce Crystallization Above the Melting Point: Add a seed crystal to the hot solution just below the saturation point.

  • Slow Cooling: Ensure the solution cools as slowly as possible to allow for proper crystal lattice formation. Rapid cooling often promotes oiling out.

  • Use More Solvent: Oiling out can sometimes be caused by supersaturation. Adding a small amount of additional hot solvent to the oily solution, reheating to dissolve, and then cooling slowly can be effective.

Diagram 1: Decision-Making Flowchart for "Oiling Out"

start Compound 'oils out' q1 Is the solvent's boiling point higher than the compound's melting point? start->q1 s1 Switch to a lower boiling point solvent or adjust mixed solvent ratio. q1->s1 Yes q2 Is the cooling rate too fast? q1->q2 No end Crystals form successfully. s1->end s2 Allow for slow cooling to room temperature before using an ice bath. q2->s2 Yes q3 Is the solution highly concentrated? q2->q3 No s2->end s3 Add more hot solvent, reheat to dissolve, and cool slowly. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting "oiling out" during recrystallization.

Issue 2: No crystals form upon cooling, even in an ice bath.

This indicates that the compound remains too soluble in the solvent, even at low temperatures, or that the solution is not sufficiently saturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single crystal to the cold solution.

  • Increase Concentration: If the solution is not saturated, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Utilize a Mixed-Solvent System: If a single solvent proves ineffective, a mixed-solvent system is a powerful alternative.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve in "Good" Solvent: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (the "good" solvent).

  • Add "Bad" Solvent: While keeping the solution hot, add a miscible solvent in which the compound is poorly soluble (the "bad" solvent or "anti-solvent") dropwise until the solution becomes faintly cloudy. This cloudiness indicates the point of saturation.

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Table 2: Common Mixed-Solvent Pairs

"Good" Solvent (Polar)"Bad" Solvent (Non-polar)
AcetoneHexane/Heptane
Ethyl AcetateHexane/Heptane
EthanolWater
Tetrahydrofuran (THF)Hexane/Heptane
DichloromethanePentane/Hexane

Diagram 2: Workflow for Mixed-Solvent Recrystallization

cluster_0 Preparation cluster_1 Saturation cluster_2 Crystallization & Isolation a Dissolve crude product in minimal hot 'good' solvent. b Add hot 'bad' solvent dropwise until cloudy. a->b c Add a few drops of hot 'good' solvent to re-clarify. b->c d Cool slowly to room temperature, then in an ice bath. c->d e Collect crystals by vacuum filtration. d->e

Caption: Key steps in a mixed-solvent recrystallization.

Issue 3: The recovered crystals are still impure.

This can occur if the cooling process is too rapid, trapping impurities within the crystal lattice, or if the chosen solvent system is not effective at separating the specific impurities present.

Solutions:

  • Slow Down the Cooling: Slower cooling rates lead to the formation of larger, purer crystals.[1] Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization using the same or a different solvent system can significantly improve the purity.

  • Address Specific Impurities: A common impurity in benzaldehydes is the corresponding carboxylic acid, formed by oxidation. If your crude product is acidic, a pre-purification wash with a dilute sodium bicarbonate solution can remove the acidic impurity before recrystallization.[1]

References

  • Google Patents. (n.d.). Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Google Patents. (n.d.). The preparation method of the fluorobenzaldehyde of 2,6 dichloro 3 and the preparation method of fluorine quinolone compounds.
  • Google Patents. (n.d.). Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Chloro-3-fluorobenzaldehyde. This document provides field-proven insights and troubleshooting protocols for researchers, chemists, and drug development professionals. This compound is a key synthetic intermediate whose purity is critical for downstream applications. Column chromatography is a principal method for its purification, but success hinges on the rational selection of the mobile phase. This guide explains the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for purifying this compound on a silica gel column?

A starting point for many substituted benzaldehydes, including halogenated derivatives, is a binary solvent system composed of a non-polar solvent and a moderately polar solvent.[1] For this compound, which has moderate polarity (calculated XLogP3 of 2.1), the most common and effective mobile phase is a mixture of n-hexane and ethyl acetate .[2][3]

Based on literature precedent for this specific compound, a very non-polar mixture is an excellent starting point.[4] We recommend beginning your thin-layer chromatography (TLC) analysis with a 20:1 ratio of n-hexane to ethyl acetate . The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound between 0.2 and 0.3 , as this range typically translates to the best separation on a column.[1]

Q2: My compound has an Rf value that is too high (>0.4) or too low (<0.15). How do I adjust the mobile phase?

This is the most common challenge in methods development. The Rf value is inversely related to the strength of the analyte's interaction with the stationary phase (silica gel) and directly related to its affinity for the mobile phase.

  • If Rf is too high (compound runs too fast): Your mobile phase is too polar. The solvent is carrying the compound along the stationary phase too effectively. To decrease the Rf, you must decrease the polarity of the mobile phase . This is achieved by increasing the proportion of the non-polar component (n-hexane).

  • If Rf is too low (compound stays at the baseline): Your mobile phase is not polar enough to move the compound from the silica gel. To increase the Rf, you must increase the polarity of the mobile phase by increasing the proportion of the polar component (ethyl acetate).[5]

The table below provides a systematic guide for adjusting your mobile phase.

Hexane:Ethyl Acetate Ratio Relative Polarity Expected Rf of this compound Recommendation
50:1Very LowVery Low (<0.1)Use if the compound is eluting too quickly with less hexane.
20:1LowLow-Moderate (0.15 - 0.25)Recommended starting point for TLC analysis.
10:1ModerateModerate-High (0.3 - 0.45)Use if the compound has a very low Rf in 20:1 and needs more "push".
5:1HighVery High (>0.5)Generally too polar; risk of co-elution with more polar impurities.
Q3: Can this compound decompose on the silica gel column?

Yes, aldehydes can be susceptible to decomposition on standard silica gel, which is inherently acidic.[6][7] This can manifest as streaking on a TLC plate, the appearance of new impurity spots during the column run, or low overall recovery.

Self-Validating Stability Test (2D TLC): To check if your compound is stable on silica, you can perform a two-dimensional TLC.

  • Spot your crude material on the corner of a square TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees.

  • Run the plate again in the same solvent system.

  • Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If spots appear off this diagonal, it indicates that decomposition occurred on the plate, and the same is likely to happen on a column.[6]

If instability is detected, consider using deactivated (neutral) silica gel or alumina as the stationary phase.

Troubleshooting Guide
Issue 1: Poor separation between my product and a close-running impurity.

Even with an optimal Rf of ~0.25, separation can be poor if an impurity has a very similar polarity.

  • Solution A: Fine-Tune the Mobile Phase. Make very small, incremental changes to the solvent ratio. For instance, if 15:1 Hexane:EtOAc gives an Rf of 0.3 but poor separation, try 16:1 and 14:1. The goal is to maximize the ΔRf (the distance between your product and the impurity).

  • Solution B: Change Solvent Selectivity. Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. For example, you can substitute ethyl acetate with diethyl ether or a mix of ethyl acetate and dichloromethane. Different solvent classes interact with analytes in unique ways, which can often resolve overlapping spots.

Issue 2: The purified compound peak is tailing or streaking.

Peak tailing, where the back of the chromatographic band is elongated, can result from several factors.

  • Cause A: Column Overload. Injecting too much sample for the column size can saturate the stationary phase.[8]

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass.

  • Cause B: Strong Secondary Interactions. The aldehyde functional group can interact strongly with acidic silanol (Si-OH) groups on the silica surface, causing a secondary retention mechanism that leads to tailing.[8]

    • Solution: Add a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid or triethylamine to the mobile phase. Acetic acid can help by protonating basic impurities, while triethylamine can mask active silanol sites. Caution: Ensure this modifier is compatible with your compound and easily removed.

  • Cause C: Poor Sample Solubility/Loading. If the sample was loaded in a solvent much stronger than the mobile phase, it can cause band broadening.

    • Solution: Use the dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[9] This powder can then be carefully added to the top of the column.

Issue 3: My crude sample is not soluble in the Hexane/Ethyl Acetate mobile phase.

This is a common issue, especially on a larger scale.[6]

  • Solution: The preferred method is dry loading , as described in the previous point.[9] This is the most reliable way to introduce a poorly soluble sample onto a column without disturbing the packed bed or causing precipitation.

Experimental Protocols
Protocol 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
  • Prepare TLC Chambers: Prepare three separate TLC chambers, each containing a different mobile phase (e.g., 25:1, 20:1, and 15:1 n-hexane:ethyl acetate). Allow the chambers to saturate with solvent vapor.[10]

  • Spot the Plate: Dissolve a small amount of your crude this compound in a solvent like dichloromethane. Using a capillary tube, spot the solution onto three separate TLC plates.

  • Develop the Plates: Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Calculate the Rf value for your product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the Best System: Choose the solvent system that gives your product an Rf value between 0.2 and 0.3 and provides the maximum separation from all visible impurities.

Workflow for Mobile Phase Optimization

The following diagram illustrates the decision-making process for selecting the optimal mobile phase.

Mobile_Phase_Optimization start Start: Prepare Crude Sample Solution tlc Run TLC with 20:1 Hexane:EtOAc start->tlc visualize Visualize Plate & Calculate Rf of Product tlc->visualize check_rf Is Rf between 0.2 and 0.3? visualize->check_rf increase_polarity Increase Polarity: Try 15:1 or 10:1 Hexane:EtOAc check_rf->increase_polarity No, Rf < 0.2 decrease_polarity Decrease Polarity: Try 25:1 or 30:1 Hexane:EtOAc check_rf->decrease_polarity No, Rf > 0.3 run_column Proceed to Column Chromatography check_rf->run_column Yes increase_polarity->tlc decrease_polarity->tlc check_separation Is separation from impurities adequate? change_selectivity Change Solvent Selectivity: Try Hexane:Diethyl Ether or Hexane:DCM check_separation->change_selectivity No run_column->check_separation change_selectivity->tlc

Caption: Decision workflow for optimizing the mobile phase using TLC.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit r/chemistry. (2022). troubleshooting column chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry Department resources.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Chromatography with two mobile phases.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Challenging 2-Chloro-3-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving 2-Chloro-3-fluorobenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success in your work.

The unique electronic and steric profile of this compound—an electron-deficient aryl chloride with ortho-substituents—presents distinct challenges in common synthetic transformations. This guide will address these hurdles in the context of three critical reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and the chemoselective reduction of the aldehyde functionality.

Part 1: Suzuki-Miyaura Cross-Coupling

The formation of a C-C bond via Suzuki-Miyaura coupling is a cornerstone of modern synthesis. However, the reduced reactivity of aryl chlorides and the steric hindrance of this compound demand a carefully optimized catalytic system.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish or failing?

A1: The primary obstacles are twofold: the inherent inertness of the C-Cl bond towards oxidative addition compared to C-Br or C-I bonds, and the steric congestion imposed by the ortho-chloro and fluoro substituents.[1][2] This steric hindrance can impede the approach of the palladium catalyst to the C-Cl bond, slowing down the crucial initial step of the catalytic cycle.[1][2]

Q2: What are the most critical parameters to consider for a successful coupling?

A2: Success hinges on three key factors: the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions (solvent, temperature, and inertness).[2] For this substrate, the ligand is arguably the most important variable.

Q3: Which catalyst systems are recommended for this substrate?

A3: Highly active catalyst systems are necessary.[1] This typically involves the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / SPhosBuchwald Ligand1-2 Pd / 2-4 LigandHigh activity for aryl chlorides, good stability.[2][3]
Pd₂(dba)₃ / XPhosBuchwald Ligand1-2 Pd / 2-4 LigandExcellent for sterically hindered substrates.[3]
[Pd(IPr)Cl₂]NHC Precatalyst1-3Often effective at lower temperatures.

Q4: How do I choose the right base and solvent?

A4: The base is crucial for the transmetalation step. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like hydroxides to minimize side reactions, such as hydrodehalogenation.[3] Aprotic solvents like toluene, dioxane, or THF are generally favored.[2][3] Ensuring strictly anhydrous conditions is vital, as water can lead to protodeboronation of the boronic acid partner.[1][3]

Troubleshooting Guide: Suzuki-Miyaura Reactions

Issue 1: Low or No Product Yield

  • Potential Cause: Inefficient catalyst activity.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous.[4]

    • Optimize Ligand: If using a general-purpose ligand, switch to a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3]

    • Increase Catalyst Loading: Cautiously increase the catalyst and ligand loading, for example, up to 3-5 mol%.[1]

    • Elevate Temperature: Gradually increase the reaction temperature, as sterically hindered substrates often require more thermal energy.[1]

Issue 2: Significant Formation of Dehalogenated Benzaldehyde

  • Potential Cause: Hydrodehalogenation side reaction.

  • Troubleshooting Steps:

    • Switch to a Weaker Base: If using a strong base (e.g., NaOH, KOH), change to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3] This minimizes protonolysis of the Ar-Pd(II)-X intermediate.[3]

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to eliminate water as a proton source.[3]

    • Accelerate Reductive Elimination: Employ bulky, electron-rich phosphine ligands which can speed up the desired product-forming step, outcompeting the dehalogenation pathway.[3]

Issue 3: Homocoupling of the Boronic Acid

  • Potential Cause: Presence of oxygen in the reaction mixture.

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure all solvents and the reaction vessel are meticulously degassed (e.g., via sparging with argon or nitrogen for at least 30 minutes) and maintained under a strict inert atmosphere.[2]

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ to minimize the presence of Pd(II) species at the start of the reaction, which can promote homocoupling.[2][5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, boronic acid, and base to a flame-dried Schlenk flask. B 2. Add Pd precursor and ligand. A->B C 3. Add degassed anhydrous solvent via syringe. B->C D 4. Heat the mixture with vigorous stirring (e.g., 80-110 °C). C->D E 5. Monitor progress by TLC or GC-MS. D->E F 6. Cool, dilute with organic solvent, and wash with water/brine. E->F G 7. Dry organic layer, filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Part 2: Buchwald-Hartwig Amination

Creating C-N bonds with this compound via Buchwald-Hartwig amination also requires overcoming the challenge of a deactivated aryl chloride. The choice of ligand and base is paramount to achieving high yields.[6]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not proceeding. What is the likely cause?

A1: Similar to the Suzuki coupling, the slow oxidative addition of the aryl chloride to the Pd(0) complex is the most probable bottleneck.[6] Additionally, some amine substrates can deactivate the catalyst.[7][8]

Q2: What are the go-to catalyst systems for this transformation?

A2: Sterically hindered, electron-rich biaryl phosphine ligands are the gold standard.[7] Ligands like BrettPhos or RuPhos are often excellent choices. The steric bulk of these ligands favors the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[7]

Q3: What role does the base play, and which should I choose?

A3: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if the substrate has base-sensitive functional groups.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: Low Conversion to the Aryl Amine Product

  • Potential Cause: Catalyst deactivation or insufficient activity.

  • Troubleshooting Steps:

    • Ligand Selection: Ensure you are using a state-of-the-art biaryl phosphine ligand designed for C-N coupling. First-generation ligands like P(o-tolyl)₃ are often ineffective for challenging substrates.[7]

    • Base Integrity: NaOt-Bu is hygroscopic. Use a fresh bottle or ensure it has been stored properly in a desiccator.

    • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst. Maintain a strict inert atmosphere throughout the reaction.[4]

Issue 2: Side Reactions or Product Decomposition

  • Potential Cause: The aldehyde functionality is reacting with the strong base or the amine nucleophile.

  • Troubleshooting Steps:

    • Lower Temperature: Try running the reaction at a lower temperature to see if a balance can be struck between the desired amination and undesired side reactions.

    • Protecting Group Strategy: If side reactions with the aldehyde are unavoidable, consider a protecting group strategy. The aldehyde can be converted to an acetal, the amination performed, and then the acetal can be hydrolyzed back to the aldehyde.[3]

Logical Relationship: Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Catalyst Active Pd(0)L Complex Productive_Cycle Productive Catalytic Cycle (C-N Bond Formation) Active_Catalyst->Productive_Cycle Desired Path Deactivated_Species Deactivated Pd Species (e.g., Off-cycle complex) Active_Catalyst->Deactivated_Species Irreversible Deactivation Substrate_Inhibition Substrate/Amine Inhibition Active_Catalyst->Substrate_Inhibition Reversible Inhibition Substrate_Inhibition->Active_Catalyst Reactivation

Caption: Competing pathways for the active catalyst in a Buchwald-Hartwig reaction.

Part 3: Chemoselective Carbonyl Reduction

Selectively reducing the aldehyde group of this compound to the corresponding alcohol without affecting the aryl halides is a common requirement. The challenge lies in choosing a reducing agent that is reactive enough for the aldehyde but does not engage in unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use strong reducing agents like Lithium Aluminum Hydride (LiAlH₄)?

A1: It is highly inadvisable. Strong, unselective hydrides like LiAlH₄ will readily reduce the aldehyde but can also lead to hydrodehalogenation, cleaving the C-Cl bond and resulting in a mixture of undesired byproducts.

Q2: What is the recommended reducing agent for this selective transformation?

A2: Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of aldehydes in the presence of less reactive functional groups like aryl halides.[10] It is a mild reducing agent that is highly effective for this purpose.

Q3: How can I optimize the selectivity of the reduction?

A3: To further enhance selectivity, especially if other sensitive functional groups are present, modified borohydride systems can be employed. For instance, a combination of NaBH₄ and acetylacetone has been shown to be highly chemoselective for aldehydes.[11][12] Running the reaction at low temperatures (e.g., 0 °C to -78 °C) can also improve selectivity.[11][13]

Troubleshooting Guide: Chemoselective Reduction

Issue 1: Incomplete Reduction of the Aldehyde

  • Potential Cause: Insufficient reducing agent or low reactivity.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure at least one full equivalent of NaBH₄ is used. It is common to use a slight excess (e.g., 1.1-1.5 equivalents).

    • Solvent Choice: The reaction is typically run in alcoholic solvents like methanol or ethanol. Ensure the starting material is fully dissolved.

    • Reaction Time: Allow the reaction sufficient time to go to completion, monitoring by TLC.

Issue 2: Observation of Dehalogenated Byproducts

  • Potential Cause: The reducing conditions are too harsh.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or lower to temper the reactivity of the reducing agent.

    • Avoid Harsh Reagents: Confirm that you are using NaBH₄ and not a stronger hydride source.

    • Purity of Starting Material: Impurities in the this compound could potentially catalyze side reactions. Ensure its purity before starting the reduction.

Experimental Protocol: Selective Aldehyde Reduction
  • Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over several minutes, maintaining the temperature at 0 °C.[10]

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of aqueous 1N HCl at 0 °C until the pH is slightly acidic.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-3-fluorobenzyl alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • McCann, S. D., et al. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
  • BenchChem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Organic Letters, 14(5), 1306–1309.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306-1309.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • New Journal of Chemistry. (2012). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.
  • BenchChem. (n.d.). Technical Support Center: Selective Reduction of 4-Acetylbenzaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-fluorobenzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Halogenated Benzaldehydes

In the intricate field of medicinal chemistry and materials science, substituted benzaldehydes are foundational building blocks. The strategic placement of halogen atoms on the aromatic ring profoundly alters the molecule's electronic landscape, thereby governing its reactivity in a wide array of chemical transformations. This guide provides an in-depth comparative analysis of 2-chloro-3-fluorobenzaldehyde and its isomers, offering researchers and drug development professionals a framework for selecting the optimal starting material for their synthetic endeavors.

The reactivity of a substituted benzaldehyde is primarily dictated by a delicate interplay of electronic and steric effects. The halogens, chlorine and fluorine, are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) that enhances the electrophilicity of both the aromatic ring and the carbonyl carbon.[1] Concurrently, they can participate in resonance by donating lone-pair electron density to the ring (+R effect), a factor that is particularly relevant for substituents ortho or para to a reaction center.[2][3] Fluorine's 2p orbitals overlap more effectively with the carbon 2p orbitals of the ring compared to chlorine's 3p orbitals, making its resonance effect more significant, though its inductive effect is stronger.[4] This guide will dissect how the specific positioning of these two halogens relative to the aldehyde group creates unique reactivity profiles across different isomers.

Logical Framework for Reactivity Assessment

The selection of a specific chlorofluorobenzaldehyde isomer is contingent on the desired chemical transformation. The following diagram illustrates the key decision points and reactivity considerations that will be explored in this guide.

G cluster_0 Isomer Selection cluster_1 Desired Reaction Type cluster_2 Primary Influencing Factors Isomer Isomer SNAr Nucleophilic Aromatic Substitution (SNAr) Isomer->SNAr Ring-focused Carbonyl_Chem Carbonyl Chemistry (e.g., Knoevenagel, Wittig) Isomer->Carbonyl_Chem Aldehyde-focused Redox Oxidation / Reduction Isomer->Redox Aldehyde-focused Ring_Activation Ring Activation (EWG ortho/para to LG) SNAr->Ring_Activation LG_Ability Leaving Group (LG) Ability (F > Cl) SNAr->LG_Ability Carbonyl_Electrophilicity Carbonyl Electrophilicity (Net EWG Effect) Carbonyl_Chem->Carbonyl_Electrophilicity Steric_Hindrance Steric Hindrance (Ortho-Substituents) Carbonyl_Chem->Steric_Hindrance Redox->Carbonyl_Electrophilicity Redox->Steric_Hindrance

Caption: Logical workflow for selecting an isomer based on the desired reaction and key influencing factors.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism.[5] A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent loss of a leaving group restores aromaticity. For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the intermediate.[6][7]

G Start Aryl Halide (with EWG) inv1 Start->inv1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) inv2 Intermediate->inv2 Product Substituted Arene inv1->Intermediate + Nu⁻ (Slow, RDS) inv2->Product - X⁻ (Fast)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Leaving Group Ability: In stark contrast to Sₙ1 and Sₙ2 reactions, the leaving group aptitude in SNAr reactions is typically F > Cl > Br > I.[7][8] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7] The extreme electronegativity of fluorine creates a more electrophilic carbon center, accelerating the formation of the Meisenheimer complex.[9][10]

Comparative Isomer Reactivity in SNAr:

The reactivity of a chlorofluorobenzaldehyde isomer in an SNAr reaction depends on which halogen acts as the leaving group and the position of the other activating groups (the second halogen and the aldehyde).

  • 2-Chloro-6-fluorobenzaldehyde: This isomer is arguably the most activated for SNAr. The aldehyde group, a powerful EWG, is ortho to both the fluorine and chlorine atoms. This provides excellent stabilization for the Meisenheimer complex regardless of whether the nucleophile attacks the carbon bearing the fluorine or the chlorine. Given fluorine's superior leaving group ability in SNAr, displacement of the fluoride is generally favored.[11]

  • This compound: Here, the aldehyde is ortho to the chlorine but meta to the fluorine.

    • Displacing Chlorine: The aldehyde group is ortho, and the fluorine is meta. The ortho-aldehyde provides strong activation.

    • Displacing Fluorine: The aldehyde is meta, and the chlorine is ortho. The ortho-chlorine provides activation. Reactivity will be significant but likely less than the 2,6-disubstituted isomer where the aldehyde activates both positions.

  • 4-Chloro-2-fluorobenzaldehyde:

    • Displacing Fluorine: The aldehyde is ortho, and the chlorine is meta. Strong activation from the aldehyde.

    • Displacing Chlorine: The aldehyde is meta, and the fluorine is ortho. Activation is provided by the ortho-fluorine.

  • 2-Chloro-5-fluorobenzaldehyde: The aldehyde is ortho to chlorine and meta to fluorine. The primary site of attack would likely be the chlorine-bearing carbon due to direct activation from the ortho-aldehyde group.[12]

Part 2: Reactivity at the Carbonyl Group

Reactions involving direct nucleophilic attack on the aldehyde's carbonyl carbon—such as Knoevenagel condensations, Wittig reactions, and reductions—are highly sensitive to the electrophilicity of this carbon. The presence of electron-withdrawing halogens on the ring enhances this electrophilicity through the inductive effect, making the aldehyde more susceptible to nucleophilic attack.[1]

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[13] The rate-limiting step is often the initial nucleophilic attack on the carbonyl carbon. Benzaldehydes substituted with EWGs consistently show higher reactivity, leading to faster reactions and higher yields.[1][14]

Comparative Isomer Reactivity in Knoevenagel Condensation:

The primary determinant of reactivity is the net electron-withdrawing effect exerted on the carbonyl carbon.

  • Most Reactive: Isomers with halogens at the ortho and para positions will experience the strongest inductive withdrawal and exhibit the highest reactivity. 2-Chloro-6-fluorobenzaldehyde is expected to be exceptionally reactive due to the presence of two ortho-halogens, which strongly increase the carbonyl's electrophilicity.[1]

  • Intermediate Reactivity: This compound will be highly reactive due to the ortho-chlorine. The meta-fluorine contributes an additional, albeit weaker, inductive pull.

  • Least Reactive (among isomers): Isomers where the halogens are more distant (e.g., 3-chloro-5-fluorobenzaldehyde) would likely be the least activated, though still more reactive than unsubstituted benzaldehyde.

Benzaldehyde IsomerSubstituent PositionsExpected ReactivityExperimental Yield (Representative)
BenzaldehydeUnsubstitutedBaselineModerate
4-Nitrobenzaldehydep-NO₂ (Strong EWG)Very High>95%
2-Chloro-6-fluorobenzaldehyde o-Cl, o-FVery High~94%[1]
This compound o-Cl, m-FHighHigh (Data not specified)
4-Chlorobenzaldehydep-ClHigh~92%
4-Methoxybenzaldehydep-OCH₃ (EDG)LowLow
Table 1: Comparative reactivity of various benzaldehydes in the Knoevenagel condensation with malononitrile. Yields are representative and can vary with conditions.
Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, also begins with the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[15] Therefore, the reactivity trends mirror those of the Knoevenagel condensation. Electron-withdrawing groups on the benzaldehyde accelerate the reaction.[16] However, bulky ortho-substituents can introduce steric hindrance, potentially slowing the reaction or influencing the stereoselectivity (E/Z ratio) of the resulting alkene.[17][18] For isomers like this compound and especially 2-chloro-6-fluorobenzaldehyde, the ortho-halogens enhance electronic reactivity but may also introduce steric challenges depending on the size of the ylide.

Oxidation and Reduction

Oxidation to Carboxylic Acids: The oxidation of benzaldehydes can proceed through mechanisms involving hydride transfer. The presence of EWGs can stabilize the developing positive charge on the aldehydic carbon in the transition state, influencing the reaction rate.[19] However, the steric hindrance from ortho-substituents can impede the approach of the oxidizing agent, leading to a rate decrease.[19]

Reduction to Benzyl Alcohols: The reduction of the aldehyde, typically with a hydride reagent like NaBH₄, is a classic nucleophilic addition. Electron-withdrawing groups accelerate this reaction by making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack.[1] Therefore, the reactivity order for reduction is expected to be: 2-Chloro-6-fluorobenzaldehyde > this compound > Unsubstituted Benzaldehyde .

Part 3: Experimental Protocols

The following protocols are generalized and should be adapted and optimized based on specific substrate and laboratory conditions.

Protocol 1: Knoevenagel Condensation (Solvent-Free)

This protocol is adapted from modern, greener methodologies for the Knoevenagel condensation.[13][14]

Objective: To synthesize 2-(2-chloro-3-fluorobenzylidene)malononitrile.

Materials:

  • This compound (1.0 mmol, 158.56 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Ammonium bicarbonate (catalytic amount, ~10 mg)

  • Reaction vial or mortar and pestle

Procedure:

  • Combine this compound (1.0 mmol) and malononitrile (1.0 mmol) in a 10 mL glass vial.[13]

  • Add a catalytic amount of ammonium bicarbonate.

  • Grind the mixture gently with a glass rod or in a mortar for 5-10 minutes at room temperature. The reaction is often exothermic, and the mixture may liquefy before solidifying.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion, the solid product is typically of high purity. If required, the crude product can be purified by recrystallization from an ethanol/water mixture.

  • Characterize the final product using NMR, IR, and melting point analysis.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-methoxy-6-fluorobenzaldehyde from 2-chloro-6-fluorobenzaldehyde. (Note: This example uses the highly activated 2,6-isomer for illustrative purposes).

Materials:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 mmol, 158.56 mg)

  • Sodium methoxide (1.2 mmol, 64.8 mg)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve 2-chloro-6-fluorobenzaldehyde in 5 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium methoxide to the solution. Caution: Sodium methoxide is corrosive and moisture-sensitive.

  • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction for 2-4 hours, monitoring progress by TLC. The reaction is driven by the displacement of the better leaving group under these conditions. While fluoride is electronically favored, chloride displacement can also occur. The product mixture would need to be analyzed.

  • After cooling to room temperature, pour the reaction mixture into 20 mL of cold water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

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  • Yamataka, H., Nagareda, K., Takai, Y., Sawada, M., & Hanafusa, T. (1988). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. Journal of the American Chemical Society, 110(22), 7560-7568. [Link]

  • Varshney, S., Kothari, S., & Banerji, K. K. (1991). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(3), 290-292. [Link]

  • Varshney, S., Kothari, S., & Banerji, K. K. (1990). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(4), 489-496. [Link]

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  • YouTube. (2022). The Wittig Reaction. [Link]

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  • Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC, 2003(10), 111-117. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... [Link]

  • Singh, K., & Kaur, H. (2013). Novel Methods of Knoevenagel Condensation. International Journal of Research in Chemistry and Environment, 3(3), 1-5. [Link]

  • Patrick, B. O., & Patrick, D. O. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32549-32555. [Link]

  • ResearchGate. (n.d.). (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity.... [Link]

  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]

  • Khan Academy. (n.d.). Ortho-para directors III. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • Garcı́a-Castro, M., et al. (2017). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 5(4), 84. [Link]

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  • Peebles, R. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(34), 23715-23723. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2001). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • Buncel, E., & Um, I. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5361-5372. [Link]

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  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

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  • Chem Help ASAP. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

  • OSTI.GOV. (1993). Surprising effect of leaving group on the nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

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A Comparative Guide for the Synthetic Application of 2-Chloro-3-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, scalability, and ultimate success. Halogenated benzaldehydes are foundational building blocks, prized for their versatility in constructing complex molecular architectures. This guide offers an in-depth, objective comparison of two such vital intermediates: 2-Chloro-3-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde . Our analysis is grounded in established reactivity principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: Structural and Physicochemical Properties

At first glance, this compound (CAS No: 96516-31-3) and 2-bromo-6-fluorobenzaldehyde (CAS No: 360575-28-6) are ortho-substituted halobenzaldehydes. However, the distinct positioning and nature of their halogen substituents impart unique electronic and steric characteristics, profoundly influencing their reactivity in key synthetic transformations.

PropertyThis compound2-bromo-6-fluorobenzaldehyde
CAS Number 96516-31-3360575-28-6
Molecular Formula C₇H₄ClFOC₇H₄BrFO
Molecular Weight 158.56 g/mol 203.01 g/mol
Appearance Colorless to yellow solid/liquidLight yellow solid
Melting Point Not precisely defined45-58 °C

The strategic placement of electron-withdrawing fluorine and a second halogen (chlorine or bromine) significantly activates the aromatic ring and modulates the electrophilicity of the aldehyde carbonyl group. This guide will dissect the practical implications of these structural differences in three pivotal areas of modern organic synthesis: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and the synthesis of heterocyclic scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are mainstays in the formation of carbon-carbon and carbon-heteroatom bonds. The choice between an aryl chloride and an aryl bromide can dramatically affect reaction kinetics and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful tool for forging C-C bonds, is highly sensitive to the nature of the aryl halide. The generally accepted reactivity trend is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[1]

This principle dictates that 2-bromo-6-fluorobenzaldehyde is the more reactive partner in Suzuki-Miyaura couplings, often allowing for milder reaction conditions and higher yields. While advances in ligand design have made the coupling of aryl chlorides more accessible, they typically require more forcing conditions and specialized, often expensive, ligands.[1][2][3]

Comparative Experimental Data: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110>95
2-bromo-6-fluorobenzaldehydePhenylboronic acidCataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O8095

Note: The data presented is a synthesis from multiple sources and serves to illustrate the general reactivity trends. Direct comparative studies under identical conditions are limited.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for C-N bond formation is also influenced by the C-X bond strength.[4][5][6] Consequently, 2-bromo-6-fluorobenzaldehyde generally exhibits superior reactivity , enabling amination under less stringent conditions. The coupling of aryl chlorides often necessitates the use of more specialized and bulky phosphine ligands to achieve comparable efficiency.[7]

Conceptual Experimental Workflow: Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalyst System ArylHalide 2-Halo-fluorobenzaldehyde Heat Heat ArylHalide->Heat Amine Amine Amine->Heat Base Base (e.g., NaOt-Bu) Base->Heat Pd_precursor Pd Precursor (e.g., Pd₂(dba)₃) Pd_precursor->Heat Ligand Ligand (e.g., XPhos) Ligand->Heat Solvent Solvent (e.g., Toluene) Solvent->Heat Product N-Aryl Benzaldehyde Heat->Product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNAr). The rate-determining step in SNAr is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[8] The reaction is facilitated by the polarization of the C-X bond, with more electronegative halogens inducing a greater partial positive charge on the ipso-carbon.

Therefore, This compound is generally more reactive in SNAr reactions than its bromo counterpart. This enhanced reactivity can lead to faster reaction times and the use of a broader range of nucleophiles under milder conditions. The presence of the strongly electron-withdrawing fluorine and aldehyde groups further activates the ring towards nucleophilic attack.

Application in Heterocyclic Synthesis: The Case of Quinazolines

Both this compound and 2-bromo-6-fluorobenzaldehyde are valuable precursors for the synthesis of quinazolines and related heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[9][10] The synthesis often proceeds through an initial condensation with an amino-containing component, followed by an intramolecular cyclization that can be either a nucleophilic aromatic substitution or a metal-catalyzed C-N bond formation.

Given its higher reactivity in palladium-catalyzed aminations, 2-bromo-6-fluorobenzaldehyde is often the substrate of choice for copper or palladium-catalyzed quinazoline syntheses that proceed via an intramolecular cross-coupling. Conversely, for synthetic routes that rely on an intramolecular SNAr cyclization, This compound would be the more favorable starting material .

Illustrative Synthetic Pathway to Quinazolines

G A 2-Halo-fluorobenzaldehyde C Condensation A->C B 2-Aminobenzamide B->C D Intermediate C->D E Intramolecular Cyclization (Pd/Cu-catalyzed or SNAr) D->E F Quinazolinone E->F

Caption: General synthetic route to quinazolinones from 2-halobenzaldehydes.

Synthesis of the Starting Materials

The accessibility and synthesis of these benzaldehydes are also important considerations for their practical application.

  • This compound: A common synthetic route involves the multi-step transformation of 2,3-dichlorobenzonitrile, including fluorination, hydrolysis to the corresponding benzoic acid, reduction to the benzyl alcohol, and subsequent oxidation to the aldehyde.[11]

  • 2-bromo-6-fluorobenzaldehyde: This compound can be prepared from 2-bromo-6-fluorotoluene via a side-chain bromination followed by a Kornblum oxidation.[12][13] Another route starts from m-fluorobromobenzene.[13]

Conclusion and Recommendations

The choice between this compound and 2-bromo-6-fluorobenzaldehyde is a strategic decision that hinges on the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) , 2-bromo-6-fluorobenzaldehyde is the more reactive and often preferred substrate, generally providing higher yields under milder conditions.

  • For nucleophilic aromatic substitution (SNAr) reactions , This compound is typically the more reactive choice due to the greater polarization of the C-Cl bond.

  • In the synthesis of quinazolines , the selection depends on the mechanism of the key cyclization step. For metal-catalyzed cyclizations, the bromo-analogue is favored, while for SNAr-type cyclizations, the chloro-derivative is more suitable.

While the bromo-derivative often presents a reactivity advantage in many common C-C and C-N bond-forming reactions, the lower cost and wider availability of the chloro-analogue make it an attractive option, particularly with the advent of highly active catalyst systems capable of efficiently activating C-Cl bonds. Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction, desired conditions, catalyst and ligand availability, and overall cost-effectiveness.

References

  • CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google P
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Deriv
  • Synthesis of quinazolines - Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • How to synthesize 2-Chloro-4-fluorobenzaldehyde? - FAQ - Guidechem.
  • 2-Bromo-6-fluorobenzoic acid synthesis - ChemicalBook.
  • 4-Chloro-3-fluorobenzaldehyde synthesis - ChemicalBook.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde Deriv
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • Buchwald-Hartwig Amin
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH.
  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google P
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry.
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline...
  • 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde - ChemScene.
  • A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction - Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • (PDF)
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A Comparative Guide to Validated Analytical Methods for 2-Chloro-3-fluorobenzaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-3-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals. Its purity profile can significantly impact the outcome of subsequent reactions and the impurity profile of the final drug substance. This guide provides an in-depth comparison of validated analytical methods for the purity assessment of this compound, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies and validation data presented herein are grounded in established principles and data from analogous halogenated benzaldehydes, providing a scientifically sound framework for method selection and implementation.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the reliability and accuracy of the presented methods.[1][2][3][4]

Choosing the Right Tool for the Job: GC vs. HPLC

The two primary chromatographic techniques for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7] The choice between these methods hinges on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the complexity of the sample matrix, and the required sensitivity and specificity.[7][8][9][10]

  • Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound.[7][8][11] Its high resolving power and sensitivity, especially when coupled with a mass spectrometer (MS), make it an excellent choice for separating and identifying closely related volatile impurities.[11]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[8][10][12] This makes it particularly useful for identifying potential degradation products that may not be amenable to GC analysis.[12]

The following sections will provide detailed experimental protocols and comparative validation data for both GC and HPLC methods.

Gas Chromatography (GC) Method for Purity and Related Substances

This method is designed for the determination of purity and the profiling of volatile impurities in this compound. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling with a Mass Spectrometer (MS) would offer definitive identification of unknown impurities.[11]

Experimental Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).[11]

  • Autosampler or manual syringe for injection.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen.[11]

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with GC-grade acetonitrile or dichloromethane.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Sample Solution: Accurately weigh a known amount of the this compound sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.[11]

Causality Behind Experimental Choices
  • Column Selection (DB-624): A mid-polarity column like DB-624 is chosen for its excellent selectivity towards a wide range of volatile organic compounds, including halogenated aromatics. This provides a good balance of retention and separation for the parent compound and its potential process-related impurities.

  • Temperature Programming: The temperature program is designed to provide a good separation of early-eluting volatile impurities at the initial lower temperature, followed by a ramp to elute the main component and any higher-boiling impurities in a reasonable time with good peak shape.[13]

  • Injector and Detector Temperatures: These are set well above the boiling point of the analyte to ensure efficient vaporization in the injector and prevent condensation in the detector, which is crucial for accurate and reproducible results.

Validation Data Summary: GC Method

The following table summarizes the expected performance parameters for the validated GC method, based on data for analogous compounds.[11][13]

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the main peak.The method is specific for this compound.
Linearity (r²) ≥ 0.999> 0.999
Range 1 - 150 µg/mL1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.4 ppm[13]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~1.2 ppm[13]
Robustness No significant impact on results with small variations in method parameters.The method is robust.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

The following is a general-purpose reverse-phase HPLC method suitable for the purity assessment of this compound. This method is particularly useful for identifying non-volatile impurities and potential degradation products.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]

  • Column: C18, 4.6 x 150 mm, 5 µm.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Time (min) | % Acetonitrile | % Water

    • ---|---|---

    • 0 | 40 | 60

    • 15 | 80 | 20

    • 20 | 80 | 20

    • 21 | 40 | 60

    • 25 | 40 | 60

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Sample Diluent: 50:50 mixture of acetonitrile and water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.[12]

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[12]

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: This is the workhorse of HPLC for its versatility in separating a wide range of moderately polar to non-polar compounds. The non-polar stationary phase allows for good retention and separation of the halogenated benzaldehyde from its more polar or non-polar impurities.

  • Gradient Elution: A gradient of acetonitrile and water is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and eluted with good peak shapes within a reasonable analysis time.

  • DAD Detection: A Diode Array Detector is chosen to provide spectral information about the peaks, which aids in peak identification and purity assessment. The wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds to absorb UV light.

Validation Data Summary: HPLC Method

The following table summarizes the expected performance characteristics for the validated HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Peak purity index > 0.999. No interference from placebo or degradation products.The method is specific and stability-indicating.
Linearity (r²) ≥ 0.999> 0.999
Range 1 - 150 µg/mL1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1Dependent on chromophore; can be in the low ppm range.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1Dependent on chromophore; can be in the low ppm range.
Robustness No significant impact on results with small variations in mobile phase composition, flow rate, or column temperature.The method is robust.

Establishing a Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of an analytical method and its ability to separate the main component from any degradation products.[14][15][16] These studies involve subjecting the this compound to more severe conditions than those used for accelerated stability testing.[14][15]

Forced Degradation Protocol

A sample of this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the validated HPLC method. The goal is to achieve a degradation of 5-20% of the active substance. The chromatograms of the stressed samples should show that the degradation products are well-separated from the main peak, confirming the stability-indicating nature of the method.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC and HPLC analysis, as well as the overarching validation process.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Solvent prep_start->dissolve dilute Serial Dilution (for standards) dissolve->dilute prep_end Transfer to GC Vial dilute->prep_end injection Inject into GC prep_end->injection separation Separation on DB-624 Column injection->separation detection FID/MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Purity & Impurities integration->quantification

Caption: Gas Chromatography analysis workflow.

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Analysis prep_start_hplc Weigh Sample/Standard dissolve_hplc Dissolve in Diluent prep_start_hplc->dissolve_hplc filter_hplc Filter through 0.45 µm filter dissolve_hplc->filter_hplc prep_end_hplc Transfer to HPLC Vial filter_hplc->prep_end_hplc injection_hplc Inject into HPLC prep_end_hplc->injection_hplc separation_hplc Separation on C18 Column injection_hplc->separation_hplc detection_hplc DAD Detection separation_hplc->detection_hplc chromatogram_hplc Generate Chromatogram detection_hplc->chromatogram_hplc integration_hplc Peak Integration chromatogram_hplc->integration_hplc quantification_hplc Quantify Purity & Impurities integration_hplc->quantification_hplc Validation_Process cluster_params Validation Parameters cluster_studies Supporting Studies Specificity Specificity Method_Validation Method Validation Specificity->Method_Validation Linearity Linearity & Range Linearity->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision Precision->Method_Validation LOD_LOQ LOD & LOQ LOD_LOQ->Method_Validation Robustness Robustness Robustness->Method_Validation Forced_Degradation Forced Degradation Forced_Degradation->Specificity Solution_Stability Solution Stability Solution_Stability->Method_Validation Method_Development Analytical Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Validation_Protocol->Method_Validation Validated_Method Validated Analytical Method Method_Validation->Validated_Method

Caption: Analytical method validation process.

Conclusion

Both GC and HPLC are powerful and reliable techniques for assessing the purity of this compound. The choice between the two will depend on the specific needs of the laboratory and the intended application of the method.

  • GC is an excellent choice for routine quality control of the final product, where the primary concern is the presence of volatile process-related impurities. Its speed and high resolution are significant advantages.

  • HPLC , with its versatility and applicability to a wider range of compounds, is indispensable during process development and for stability studies where the formation of non-volatile degradation products is a concern.

By implementing a well-validated analytical method, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the overall quality, safety, and efficacy of the final pharmaceutical product.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available at: [Link]

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  • Yang, H.-H., Liu, K.-T., et al. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis, 18(5). Available at: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Available at: [Link]

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  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn. Available at: [Link]

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  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Characterization and Purity Assessment of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Chloro-3-fluorobenzaldehyde (CAS No: 96516-31-3; Molecular Formula: C₇H₄ClFO; Molecular Weight: 158.56 g/mol ) is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] The precise arrangement of its chloro, fluoro, and aldehyde functionalities makes it a versatile precursor for constructing complex molecular architectures, particularly in drug discovery programs where halogenation can enhance metabolic stability and binding affinity.[3]

The purity of this intermediate is not merely a matter of quality control; it is foundational to the safety, efficacy, and reproducibility of the final product. The presence of even trace-level impurities—such as unreacted starting materials, over-oxidized products, or regioisomers—can have profound consequences on reaction yields, downstream purification efforts, and the toxicological profile of the active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the principal analytical techniques for the comprehensive characterization and purity assessment of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights to establish robust, self-validating analytical systems. Our approach is orthogonal, leveraging the strengths of both chromatographic separation and spectroscopic identification to build a complete analytical picture.

Chapter 1: Chromatographic Techniques for Purity and Impurity Profiling

The quantitative assessment of purity and the detection of process-related impurities are best addressed by high-resolution separation techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses of the modern analytical laboratory, each offering distinct advantages for the analysis of a compound like this compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

Causality & Rationale: GC is the preferred method for analyzing volatile and thermally stable compounds.[5] this compound fits this profile, making GC an ideal choice for baseline purity assessment. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, as it not only separates impurities but also provides structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for confident identification.[6]

Experimental Protocol: GC-MS Analysis

This protocol is adapted from validated methods for structurally similar halogenated benzaldehydes and serves as a robust starting point.[4]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve and dilute in 10 mL of a high-purity volatile solvent, such as acetonitrile or dichloromethane, in a volumetric flask. This creates a stock solution of ~10 mg/mL.

    • Prepare a working sample for injection by further diluting the stock solution to a concentration of approximately 100 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Detector: Mass Spectrometer (e.g., Agilent 5977B MSD).

    • Column: A mid-polarity column such as a J&W DB-624 (30 m x 0.25 mm, 1.4 µm) is recommended for its excellent separation of halogenated compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.

    • Injection Volume: 1.0 µL.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 5 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final Hold: Hold at 250°C for 10 minutes.

    • MS Acquisition: Scan mode from m/z 40 to 300 for general impurity profiling. For trace analysis, Selected Ion Monitoring (SIM) can be used.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak in the Total Ion Chromatogram (TIC).

    • The mass spectrum of the main peak should be consistent with the molecular weight (M⁺ at m/z 158) and expected fragmentation of this compound.

    • Peaks corresponding to potential impurities, such as 2-chloro-3-fluorotoluene (starting material) or 2-chloro-3-fluorobenzoic acid (over-oxidation product), can be identified by their respective mass spectra.[4]

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute (Acetonitrile) weigh->dissolve inject Inject Sample (1µL) dissolve->inject separate GC Separation (DB-624 Column) inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection (m/z) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic ms Acquire Mass Spectra detect->ms quant Calculate Purity (% Area) tic->quant id Identify Impurities ms->id

Caption: Workflow for GC-MS Purity Assessment.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Broader Impurity Scope

Causality & Rationale: While GC-MS excels with volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities.[7] For instance, if the synthesis of this compound involves an oxidation step, a potential impurity is the corresponding carboxylic acid (2-chloro-3-fluorobenzoic acid). This compound has low volatility and would be challenging to analyze by GC without derivatization, but it is perfectly suited for reverse-phase HPLC.[4]

Experimental Protocol: Reverse-Phase HPLC Analysis

This general-purpose method is adapted from established protocols for related aromatic aldehydes.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. This creates a stock solution of ~100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Column: A C18 column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm particle size) is standard for this type of separation.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: DAD set to a wavelength of 254 nm, or the absorption maximum of the analyte. A DAD allows for peak purity analysis by comparing spectra across a single peak.

  • Data Interpretation:

    • Purity is determined by the area percentage of the principal peak.

    • The retention time of the main peak serves as the identifier under specific conditions.

    • The UV spectrum obtained from the DAD can be compared against a reference standard for identity confirmation.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute (ACN/H₂O) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV/DAD Detection (254 nm) separate->detect chrom Generate Chromatogram detect->chrom uv Obtain UV Spectra detect->uv quant Calculate Purity (% Area) chrom->quant confirm Confirm Identity uv->confirm NMR_Structure_Correlation cluster_structure This compound Structure cluster_signals Key Expected NMR Signals mol H_CHO ¹H: Aldehyde ~10.3 ppm mol->H_CHO CHO H_Arom ¹H: Aromatic ~7.2-8.0 ppm (3H) mol->H_Arom Ar-H C_CHO ¹³C: Carbonyl ~190 ppm mol->C_CHO C=O C_CF ¹³C: C-F Bond (Large ¹JCF coupling) mol->C_CF C-F FT-IR Workflow prep Place Solid Sample on ATR Crystal scan Acquire Spectrum (4000-400 cm⁻¹) prep->scan process Process Data (Baseline Correction) scan->process interpret Identify Key Functional Groups (C=O, C-H, C-F) process->interpret

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-3-fluorobenzaldehyde: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-fluorobenzaldehyde

This compound is a key substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring adjacent chloro and fluoro groups, imparts specific electronic and steric properties that are often crucial for the biological activity of the final products. The efficient and scalable synthesis of this building block is therefore of paramount importance to researchers and professionals in the fields of drug development and fine chemical manufacturing. This guide provides an in-depth, comparative analysis of the most pertinent synthetic strategies to access this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate route for your specific needs.

Comparative Overview of Synthetic Strategies

Four primary synthetic routes to this compound have been evaluated, each with its own set of advantages and challenges. The selection of an optimal route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for multi-step sequences.

Synthetic Route Starting Material Key Transformation(s) Typical Overall Yield Purity Key Advantages Key Disadvantages
Route 1 2,3-DichlorobenzonitrileFluorination, Hydrolysis, Reduction, OxidationModerateHighReadily available starting material, well-defined intermediates.Multi-step process, requires careful control of each reaction.
Route 2 2-Chloro-3-fluorotolueneSide-chain Chlorination, HydrolysisGood to ExcellentHighPotentially high-yielding and scalable, fewer steps than Route 1.Requires handling of chlorine gas and high temperatures.
Route 3 1-Chloro-2-fluorobenzeneDirected ortho-Metalation (DoM), FormylationModerate to GoodGoodDirect introduction of the formyl group, good regioselectivity.Requires cryogenic temperatures and pyrophoric reagents.
Route 4 1-Chloro-2-fluorobenzeneElectrophilic Formylation (Vilsmeier-Haack/Gattermann-Koch)Low to ModerateVariableUtilizes common formylating agents.Low reactivity of the deactivated aromatic ring, potential for side reactions.

Route 1: Multi-step Synthesis from 2,3-Dichlorobenzonitrile

This route offers a robust and well-documented pathway to this compound, proceeding through a series of classical transformations. The overall strategy relies on the initial selective fluorination of a readily available dichlorinated precursor.

Logical Workflow for Route 1

A 2,3-Dichlorobenzonitrile B Fluorination A->B KF, Phase Transfer Catalyst C 2-Fluoro-3-chlorobenzonitrile B->C D Hydrolysis C->D Acid or Base E 2-Fluoro-3-chlorobenzoic Acid D->E F Reduction E->F e.g., NaBH4 G 2-Chloro-3-fluorobenzyl Alcohol F->G H Oxidation G->H e.g., PCC or Swern Oxidation I This compound H->I

Caption: Multi-step synthesis of this compound from 2,3-Dichlorobenzonitrile.

Expertise & Experience: Causality Behind Experimental Choices

The success of this multi-step synthesis hinges on the careful execution of each transformation. The initial fluorination is a nucleophilic aromatic substitution, where a phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic solvent, thereby enhancing its reactivity. The subsequent hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, with the choice often depending on the desired workup procedure and compatibility with other functional groups. The reduction of the carboxylic acid to a benzyl alcohol is typically performed with a mild reducing agent like sodium borohydride in the presence of a catalyst to avoid over-reduction. Finally, the oxidation of the primary alcohol to the aldehyde requires a controlled oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to prevent further oxidation to the carboxylic acid.

Experimental Protocol: Route 1

Step 1: Fluorination of 2,3-Dichlorobenzonitrile [1]

  • To a dry reaction vessel under a nitrogen atmosphere, add 2,3-dichlorobenzonitrile, potassium fluoride, and a phase-transfer catalyst (e.g., tetramethylammonium chloride) in a high-boiling aprotic solvent such as sulfolane.

  • Heat the mixture with stirring to 220-240 °C and maintain for 8-12 hours, monitoring the reaction progress by GC.

  • Upon completion, cool the reaction mixture and isolate the 2-fluoro-3-chlorobenzonitrile by vacuum distillation. Typical yield: 84-85%, Purity: >99%.

Step 2: Hydrolysis of 2-Fluoro-3-chlorobenzonitrile

  • Reflux the 2-fluoro-3-chlorobenzonitrile with an excess of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide solution) until the reaction is complete (monitored by TLC or GC).

  • If using acid hydrolysis, cool the mixture and pour it onto ice. Collect the precipitated 2-fluoro-3-chlorobenzoic acid by filtration.

  • If using base hydrolysis, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration. Typical yield: >90%.

Step 3: Reduction of 2-Fluoro-3-chlorobenzoic Acid [1]

  • In a dry flask under an inert atmosphere, dissolve 2-fluoro-3-chlorobenzoic acid in dry THF.

  • Add sodium borohydride portion-wise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction, quench with water, and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain 2-chloro-3-fluorobenzyl alcohol. Typical yield: 95-97%.

Step 4: Oxidation of 2-Chloro-3-fluorobenzyl Alcohol Swern Oxidation Protocol:[2][3][4][5][6]

  • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in dry dichloromethane and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane, maintaining the temperature below -60 °C.

  • After stirring for 10 minutes, add a solution of 2-chloro-3-fluorobenzyl alcohol in dichloromethane dropwise.

  • Stir for 30 minutes, then add triethylamine.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Typical yield: >90%.

Route 2: Oxidation of 2-Chloro-3-fluorotoluene

This route is analogous to the industrial synthesis of other halogenated benzaldehydes and is attractive due to its fewer steps compared to Route 1.[7][8][9][10] The key is the selective radical chlorination of the methyl group, followed by hydrolysis.

Logical Workflow for Route 2

A 2-Chloro-3-fluorotoluene B Side-chain Chlorination A->B Cl2, UV light or Radical Initiator C 2-Chloro-3-fluorobenzal Chloride B->C D Hydrolysis C->D H2O, Acid Catalyst E This compound D->E A 1-Chloro-2-fluorobenzene B ortho-Lithiation A->B n-BuLi or LDA, THF, -78 °C C 2-Lithio-1-chloro-3-fluorobenzene B->C D Formylation C->D DMF E This compound D->E

Sources

A Comparative Guide to the Performance of 2-Chloro-3-fluorobenzaldehyde in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Dihalogenated Benzaldehyde

In the landscape of medicinal chemistry and materials science, halogenated benzaldehydes are indispensable building blocks. Their utility stems from the dual functionality of the aldehyde, a versatile handle for countless transformations, and the halogen atoms, which serve as key coupling sites for constructing complex molecular architectures. 2-Chloro-3-fluorobenzaldehyde is a particularly interesting substrate, offering a unique electronic and steric profile for synthetic chemists to leverage or overcome.[1][2][3]

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[4][5][6][7] However, the success of these reactions is profoundly dependent on the nature of the substrates. Aryl chlorides, like this compound, are notoriously less reactive than their bromide or iodide counterparts, presenting a significant challenge.[8][9]

This guide provides an in-depth, objective analysis of the performance of this compound in several key palladium-catalyzed reactions. We will dissect the inherent challenges posed by this substrate and present a comparative look at catalyst systems and reaction conditions that enable its successful implementation. By understanding the causality behind experimental choices, researchers can better strategize its use in complex synthetic pathways.

The Substrate Profile: Unpacking Steric and Electronic Effects

The reactivity of this compound in palladium-catalyzed reactions is a direct consequence of its unique substitution pattern. Both electronic and steric factors are in constant interplay, dictating the feasibility and efficiency of the crucial oxidative addition step in the catalytic cycle.

  • Electronic Effects : The molecule is decorated with three electron-withdrawing groups: a chloro, a fluoro, and an aldehyde substituent. This cumulative effect significantly reduces the electron density of the aromatic ring.[10][11] While this deactivation makes the C-Cl bond stronger and less susceptible to cleavage by a palladium(0) catalyst, it concurrently increases the electrophilicity of the carbonyl carbon, a property that can be exploited in other reaction types.[10][11]

  • Steric Hindrance : The ortho-positioning of the chlorine atom and the aldehyde group creates a sterically congested environment around the C-Cl bond. This physical obstruction can impede the approach of the bulky palladium catalyst, further slowing the rate-limiting oxidative addition step.[8][10]

Compared to other halobenzaldehydes, this compound occupies a middle ground of reactivity. It is significantly more challenging to activate than its bromo- or iodo-analogs due to a higher C-Cl bond dissociation energy.[12] However, its electron-withdrawing groups make it more susceptible to oxidative addition than an electron-rich aryl chloride, such as 2-chloro-3-methylbenzaldehyde.

Performance in Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals.[13][14] The use of this compound in this reaction is feasible but requires carefully optimized conditions to overcome the high activation barrier of the C-Cl bond.[8][13]

Comparative Analysis of Catalyst Systems

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for unactivated aryl chlorides.[8] Success hinges on the use of highly active, second-generation catalyst systems that employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the overall catalytic turnover.[8]

SubstratePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Representative Yield (%)
This compound Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O11075-90
2-Bromo-3-fluorobenzaldehydePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90>95
4-ChlorobenzaldehydePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-Amyl Alcohol10080-95

This table presents representative data synthesized from typical conditions reported for these substrate classes to illustrate relative reactivity and required catalyst systems.[8][10][12][13]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-Cl] pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)(L)₂-R] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Product) transmetalation_complex->product reductive_elimination Reductive Elimination arcl Ar-Cl (this compound) arcl->pd0 boronic R-B(OR)₂ boronic->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative starting point protocol that may require optimization.[13]

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and SPhos (4 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene and degassed water (typically a 10:1 ratio) via syringe.

  • Reaction : Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Suzuki_Workflow setup 1. Setup - Add reagents to Schlenk flask - Purge with Argon solvent 2. Solvent Addition - Add degassed Toluene/H₂O setup->solvent react 3. Reaction - Heat to 100-120 °C - Stir vigorously solvent->react monitor 4. Monitoring - TLC or GC-MS react->monitor workup 5. Work-up - Cool, dilute, wash monitor->workup purify 6. Purification - Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Performance in Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, which are crucial motifs in pharmaceuticals.[15][16] Similar to the Suzuki coupling, applying this reaction to this compound is challenging due to the inert C-Cl bond, necessitating specialized catalyst systems.[10][17]

Comparative Analysis of Catalyst Systems

First-generation palladium/triarylphosphine catalysts are generally insufficient. The breakthrough for coupling aryl chlorides came with the development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald and Hartwig's ligands) and NHCs. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is also critical for efficient deprotonation of the amine and facilitating the catalytic cycle.[10][18]

SubstratePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Representative Yield (%)
This compound Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene100-11070-85
2-Bromo-3-fluorobenzaldehydePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene90-100>90

This table presents representative data synthesized from typical conditions to illustrate the more demanding requirements for aryl chlorides.[10][12][15][18]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)-Cl] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(L)-NR₂] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arcl Ar-Cl arcl->pd0 amine HNR₂ amine->oa_complex base Base base->oa_complex

Caption: The general catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a representative starting point protocol that may require optimization.[10]

  • Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition : Remove the tube from the glovebox. Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) under an inert atmosphere.

  • Reaction : Seal the tube and heat to 100-120 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Performance in Other Palladium-Catalyzed Reactions

While Suzuki and Buchwald-Hartwig reactions are most common, this compound can participate in other transformations, though the challenges remain consistent.

  • Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes.[6][19][20] For this compound, this typically requires higher temperatures and a robust catalyst system, often employing a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[20][21] Copper-free conditions are possible but demand highly specialized ligands.

  • Heck Reaction : The Heck reaction couples aryl halides with alkenes.[22][23] Aryl chlorides are the least reactive partners for this transformation.[22] Successful coupling of this compound generally requires high temperatures ( >120 °C) and specific catalyst systems, sometimes involving phosphine-free palladium complexes or palladacycles.[23][24]

Summary of Reactivity and Conditions
ReactionRelative DifficultyKey Catalyst FeaturesTypical Temperature
Suzuki-Miyaura Moderate-HighBulky, electron-rich phosphine ligands100-120 °C
Buchwald-Hartwig HighBulky, electron-rich phosphine ligands; Strong base100-120 °C
Sonogashira HighPd/Cu co-catalyst or specialized ligands100-120 °C
Heck Very HighSpecialized ligands or phosphine-free systems>120 °C

Conclusion: A Challenging but Rewarding Substrate

This compound presents a classic case of the trade-off between substrate cost/availability and reactivity. Its C-Cl bond is inherently difficult to activate in palladium-catalyzed cross-coupling reactions, a challenge compounded by steric hindrance from the ortho-aldehyde group.

However, this guide demonstrates that these hurdles are not insurmountable. The key to successfully employing this compound lies in moving beyond traditional catalyst systems. Modern, highly active catalysts, particularly those featuring bulky and electron-rich phosphine ligands like SPhos and XPhos, have proven effective in promoting the critical oxidative addition step. Careful optimization of the base, solvent, and temperature is equally paramount to achieving high yields.

For synthetic chemists, the decision to use this compound over its more reactive bromo-analog often comes down to factors of cost, availability, and the specific demands of a multi-step synthesis. While it requires more specialized and vigorous conditions, a thorough understanding of its reactivity profile allows it to be a viable and valuable building block in the synthesis of complex, high-value molecules. Future developments in catalysis, including the exploration of nickel-based systems, may further broaden the utility of this and other challenging aryl chlorides.[10]

References

  • Fluorobenzaldehyde. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. ResearchGate. Available from: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde. Google Patents.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. NIH National Center for Biotechnology Information. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available from: [Link]

  • This compound | C7H4ClFO | CID 14944905. PubChem. Available from: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. auctoresonline.org. Available from: [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. NIH National Center for Biotechnology Information. Available from: [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Available from: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available from: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Para-C-H Bond Amination of 2-Aryl Chloromethylbenzenes. PubMed. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

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A Guide to the Spectroscopic Confirmation of 2-Chloro-3-fluorobenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural confirmation of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. For halogenated benzaldehydes, a class of compounds pivotal as building blocks in organic synthesis, subtle positional differences between halogen substituents can drastically alter reactivity, biological activity, and final product characteristics. This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural confirmation of 2-Chloro-3-fluorobenzaldehyde.

This document moves beyond a simple recitation of data. It is designed to arm researchers, scientists, and drug development professionals with the strategic rationale behind spectroscopic analysis. We will explore not only the expected spectral signature of the target molecule but also compare it directly with its positional isomers, such as 2-Chloro-4-fluorobenzaldehyde, 2-Chloro-6-fluorobenzaldehyde, and 3-Chloro-2-fluorobenzaldehyde. This comparative approach is crucial, as it is in the subtle differences between these closely related structures that the power of spectroscopic elucidation is truly demonstrated.

The Analytical Challenge: Distinguishing Positional Isomers

The primary challenge in confirming the structure of this compound lies in differentiating it from its isomers. All share the same molecular formula (C₇H₄ClFO) and thus the same molecular weight (158.56 g/mol ).[1][2][3] Consequently, low-resolution mass spectrometry alone is insufficient for confirmation. The solution lies in a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), where the unique electronic environment of each proton and carbon atom, the specific vibrational modes of the bonds, and the characteristic fragmentation patterns collectively provide a definitive structural fingerprint.

Workflow for Spectroscopic Structural Elucidation

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight NMR_1H ¹H NMR Proton Environment & Connectivity MS->NMR_1H Provides MW IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1H Confirms Aldehyde NMR_13C ¹³C NMR Carbon Skeleton & Substituent Effects NMR_1H->NMR_13C Cross-references H-C framework Confirmation Structural Confirmation (this compound) NMR_1H->Confirmation Defines unique proton environments & coupling NMR_13C->Confirmation Defines unique carbon environments IR_Interpretation cluster_diagnostic Diagnostic Region (>1600 cm⁻¹) cluster_fingerprint Fingerprint & Aromatic Region (<1600 cm⁻¹) Spectrum IR Spectrum CH_Aldehyde ~2720 & ~2820 cm⁻¹ Aldehyde C-H Stretch Spectrum->CH_Aldehyde CO_Aldehyde ~1710 cm⁻¹ Strong C=O Stretch Spectrum->CO_Aldehyde Aromatic 1450-1600 cm⁻¹ Aromatic C=C Spectrum->Aromatic CF_Bond 1200-1280 cm⁻¹ C-F Stretch Spectrum->CF_Bond CCl_Bond 750-850 cm⁻¹ C-Cl Stretch Spectrum->CCl_Bond Fingerprint < 1400 cm⁻¹ Unique Pattern Spectrum->Fingerprint

Caption: Key regions in the IR spectrum for identifying this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this analysis.

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): A peak at m/z = 158 will be observed, corresponding to the molecular weight of the compound (C₇H₄³⁵ClFO). A smaller peak at m/z = 160 (the M+2 peak), with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.

  • Key Fragments:

    • m/z = 157 (M-1): Loss of the aldehydic hydrogen radical (·H), a common fragmentation for aldehydes. [4] * m/z = 130 (M-28): Loss of carbon monoxide (CO) from the M-H ion.

    • m/z = 129 (M-29): Loss of the formyl radical (·CHO). This results in the 2-chloro-3-fluorophenyl cation, which is expected to be a prominent peak.

    • m/z = 94: Loss of a chlorine atom from the m/z 129 fragment.

The fragmentation pattern of isomers will differ. For instance, the mass spectrum of 2-Chloro-4-fluorobenzaldehyde also shows a molecular ion at m/z 158 and an M+2 peak. [5]However, the relative intensities of the fragment ions may vary due to the different stabilities of the resulting cations, providing another layer of comparative data for structural confirmation.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle with an acquisition time of ~3 seconds and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire several hundred to several thousand scans, as needed, to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a single drop is sufficient. [6]* Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC. The GC will separate the analyte from any impurities.

    • As the compound elutes from the GC column, it enters the MS source.

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40 to 400.

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak, the chlorine isotopic pattern, and characteristic fragment ions.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of modern spectroscopic techniques. While mass spectrometry confirms the molecular formula and the presence of chlorine, and IR spectroscopy identifies the key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive and unambiguous evidence of the specific substitution pattern on the aromatic ring. The unique chemical shifts, and particularly the proton-proton and carbon-fluorine coupling constants, serve as a robust fingerprint that allows for confident differentiation from all other positional isomers. By following the integrated workflow presented in this guide, researchers can ensure the structural integrity of their materials, leading to more reliable and impactful scientific outcomes.

References

  • PubChem. 3-Chloro-2-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for a chemical publication. (Note: This is a generic reference to a common source of raw spectral data, as seen in search result)[7].

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 2-Chloro-4-fluorobenzaldehyde. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Available at: [Link]

  • Wired Chemist. 2-fluorobenzaldehyde Carbon-13 Full Spectrum. Available at: [Link]

  • NIST. 2-Chloro-4-fluorobenzaldehyde. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Yadav, B. S., Tyagi, S. K., & Yadav, M. K. (2006). Vibrational Spectral Studies of 2-Chloro-6-Fluoro Benzaldehyde. Material Science Research India, 3(2). Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]

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A Comparative Guide to the Quantitative Assay of 2-Chloro-3-fluorobenzaldehyde: Titrimetry and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise quantification of halogenated aromatic compounds like 2-Chloro-3-fluorobenzaldehyde is critical.[1] This versatile building block is instrumental in the creation of advanced functional materials due to the unique electronic and reactive properties conferred by its chlorine, fluorine, and aldehyde substituents.[1] Ensuring the purity and concentration of this intermediate is paramount for reaction optimization, quality control, and adherence to regulatory standards.

This guide provides an in-depth comparison of analytical methodologies for the quantitative assay of this compound, with a primary focus on classical titrimetric methods and a comparative analysis against modern chromatographic techniques. As a Senior Application Scientist, the aim is to furnish you with not just procedural steps, but a foundational understanding of the causality behind experimental choices, enabling you to select and implement the most suitable method for your laboratory's needs.

The Analytical Challenge: Quantifying a Halogenated Aromatic Aldehyde

This compound (C₇H₄ClFO, Molar Mass: 158.56 g/mol ) presents a dual analytical target: the reactive aldehyde group and the halogen substituents.[2] While various sophisticated analytical instruments can provide precise measurements, classical titrimetry offers a cost-effective, robust, and often overlooked alternative for routine analysis. This guide will dissect two primary titrimetric approaches targeting the aldehyde functionality and contrast them with the more common, yet instrument-intensive, chromatographic methods.

Titrimetric Approaches: A Renaissance of Classical Chemistry

Titrimetry remains a powerful tool for quantitative analysis, relying on stoichiometric reactions to determine the concentration of an analyte. For aldehydes, two principal methods are widely applicable: the hydroxylamine hydrochloride method and the sodium bisulfite addition method.

Hydroxylamine Hydrochloride Method: Oximation and Acid-Base Titration

This method is based on the reaction of the aldehyde's carbonyl group with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid.[3] The liberated acid is then titrated with a standardized base, providing a direct measure of the aldehyde content.[3][4]

Experimental Protocol: Hydroxylamine Hydrochloride Titration

  • Reagent Preparation:

    • 0.5 M Hydroxylamine Hydrochloride Solution: Dissolve 34.75 g of hydroxylamine hydrochloride in 1 L of 60% ethanol. Add a few drops of bromophenol blue indicator and adjust the pH to a distinct green endpoint with 0.5 M NaOH.

    • 0.5 M Sodium Hydroxide (NaOH): Standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation:

    • Accurately weigh approximately 1.5 g of this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of the prepared hydroxylamine hydrochloride solution.

  • Reaction and Titration:

    • Allow the flask to stand at room temperature for 10 minutes to ensure complete oximation.

    • Titrate the liberated hydrochloric acid with standardized 0.5 M NaOH to the same green endpoint as the reagent blank.

    • Perform a blank titration using 50 mL of the hydroxylamine hydrochloride solution.

  • Calculation:

    • The percentage purity of this compound is calculated using the following formula:

      Where:

      • V_sample = Volume of NaOH used for the sample (mL)

      • V_blank = Volume of NaOH used for the blank (mL)

      • M_NaOH = Molarity of the NaOH solution

      • 158.56 = Molecular weight of this compound

      • W_sample = Weight of the sample (g)

Sodium Bisulfite Addition Method: A Reversible Reaction for Quantification

This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct.[5][6][7] The excess, unreacted bisulfite is then titrated with a standard iodine solution.

Experimental Protocol: Sodium Bisulfite Titration

  • Reagent Preparation:

    • 0.1 N Iodine Solution: Standardized.

    • 1 M Sodium Bisulfite (NaHSO₃) Solution: Freshly prepared.

    • 1% Starch Indicator Solution.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of this compound into a stoppered flask.

    • Add exactly 50 mL of the 1 M sodium bisulfite solution.

  • Reaction and Titration:

    • Stopper the flask and shake vigorously for 30 minutes.

    • Titrate the excess sodium bisulfite with the standardized 0.1 N iodine solution, adding a few drops of starch indicator near the endpoint. The endpoint is the first permanent blue color.

    • Perform a blank titration with 50 mL of the sodium bisulfite solution.

  • Calculation:

    • The percentage purity is calculated as:

      Where:

      • V_blank = Volume of iodine used for the blank (mL)

      • V_sample = Volume of iodine used for the sample (mL)

      • N_Iodine = Normality of the iodine solution

      • 158.56 = Molecular weight of this compound

      • W_sample = Weight of the sample (g)

Chromatographic Alternatives: High Sensitivity and Specificity

While titrimetric methods are robust, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often preferred for their higher sensitivity, specificity, and ability to analyze complex mixtures.[8][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for non-volatile or thermally labile compounds.[8] For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection.[10][11]

Experimental Protocol: HPLC-UV Analysis

  • Derivatization:

    • React a known amount of the sample with an acidified solution of DNPH to form the stable 2,4-dinitrophenylhydrazone derivative.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detection: UV detector at a wavelength optimized for the DNPH derivative (typically around 360 nm).

    • Quantification: Based on a calibration curve prepared from derivatized this compound standards.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is ideal for volatile and thermally stable compounds like this compound.[8] Derivatization is generally not required, simplifying sample preparation.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation:

    • Dilute a precisely weighed sample in a suitable organic solvent (e.g., dichloromethane).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient to ensure good separation.

    • Detector: Flame Ionization Detector (FID).

    • Quantification: Against a calibration curve of this compound standards.

Performance Comparison: Titrimetry vs. Chromatography

The choice of analytical method depends on the specific requirements of the assay, including the need for high throughput, sensitivity, and the available instrumentation.

FeatureTitrimetry (Hydroxylamine HCl)Titrimetry (Sodium Bisulfite)HPLC-UV (with DNPH)GC-FID
Principle Acid-base titrationRedox titrationLiquid chromatographyGas chromatography
Analyte Suitability AldehydesAldehydes and some ketonesWide range, non-volatileVolatile, thermally stable
Sample Preparation Simple dissolutionSimple dissolutionDerivatization requiredSimple dilution
Sensitivity ModerateModerateHighHigh
Specificity Moderate (interferences from other acids/bases)Moderate (interferences from other oxidizing/reducing agents)High (with good separation)High (with good separation)
Analysis Time RapidModerateLongerRapid
Cost LowLowHighHigh
Ease of Use HighHighModerateModerate

Note: The data in this table is a qualitative comparison based on general principles of the techniques.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the titrimetric and chromatographic methods.

TitrationWorkflow cluster_titration Titrimetric Assay Workflow A Weigh Sample B Dissolve in Reagent (Hydroxylamine HCl or NaHSO3) A->B C Reaction (Oximation or Adduct Formation) B->C D Titrate with Standardized Solution C->D E Endpoint Detection (Indicator or Potentiometric) D->E F Calculate Purity E->F

Caption: General workflow for titrimetric analysis.

ChromatographyWorkflow cluster_chromatography Chromatographic Assay Workflow G Weigh Sample H Dilute or Derivatize G->H I Inject into Chromatograph (HPLC/GC) H->I J Separation on Column I->J K Detection (UV or FID) J->K L Quantify against Calibration Curve K->L

Caption: General workflow for chromatographic analysis.

Conclusion: Selecting the Optimal Method

For routine quality control where high precision and accuracy are required for a relatively pure substance, titrimetric methods , particularly the hydroxylamine hydrochloride method, offer a reliable, cost-effective, and rapid solution. The simplicity of the procedure and the low cost of reagents make it an attractive option.

However, when analyzing complex mixtures, requiring trace-level detection, or when simultaneous quantification of multiple components is necessary, chromatographic methods are superior. GC-FID is an excellent choice for the direct analysis of this compound due to its volatility and thermal stability. HPLC-UV , especially with derivatization, provides high sensitivity and is suitable for a broader range of compounds that may be present in a reaction mixture.

Ultimately, the choice between these methods should be guided by the specific analytical needs, available resources, and the required level of validation. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate method for the quantitative assay of this compound.

References

  • Salthammer, T. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere, 73(8), 1351-1358.
  • Bennett, A. H., & Donovan, F. K. (1922). The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst, 47(553), 146-151.
  • Unknown. (n.d.). Argentometric Titrations.
  • Maltby, J. G., & Primavesi, G. R. (1949). The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. The Analyst, 74(880), 498-502.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link]

  • El-Sawi, E. (1985). A simple titrimetric method for determination of aldehydes and ketones. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering, 31(1-2), 1-6. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394-1403. Available at: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Simple Addition Reactions. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Aromatics in Materials Science: Focus on this compound. Retrieved from [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • Slideshare. (n.d.). Argentometric Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Argentometry. Retrieved from [Link]

  • Wang, Y., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2796. Available at: [Link]

  • Otson, R., & Fellin, P. (1988). A review of techniques for measurement of airborne aldehydes. Science of The Total Environment, 77(2-3), 95-131.
  • Siggia, S., & Maxcy, W. (1947). Improved Procedure for Determination of Aldehydes. Industrial & Engineering Chemistry Analytical Edition, 19(12), 1023-1025. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Determination of Isomeric Impurities in 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of 2-Chloro-3-fluorobenzaldehyde, a key starting material in the pharmaceutical industry, the control of isomeric impurities is of paramount importance for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace amounts of positional isomers can significantly impact the impurity profile of the final drug product. This comprehensive guide provides an in-depth comparison of the primary analytical techniques for the separation and quantification of these critical impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to guide you in selecting the most appropriate methodology for your specific needs.

The Criticality of Isomeric Impurity Control

This compound is a substituted benzaldehyde derivative utilized in the synthesis of various pharmaceutical compounds. Due to the nature of its synthesis, which often involves electrophilic aromatic substitution on a disubstituted benzene ring, the formation of positional isomers is a significant possibility. These isomers, such as 2-chloro-5-fluorobenzaldehyde, 3-chloro-2-fluorobenzaldehyde, and others, possess similar physicochemical properties to the target molecule, making their separation and quantification a considerable analytical challenge.[1]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, mandate the identification and quantification of impurities.[2] The presence of unidentified or unquantified isomeric impurities can have significant toxicological implications and may affect the stability and efficacy of the API. Therefore, robust and validated analytical methods are not just a matter of quality control but a regulatory necessity.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the analyte and its impurities, as well as the specific requirements of the analysis, such as sensitivity, resolution, and sample throughput. For this compound and its isomers, the primary candidates are HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for pharmaceutical impurity profiling due to its versatility and applicability to a wide range of compounds.[3][4]

  • Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For isomeric benzaldehydes, reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is the most common approach. Separation is driven by differences in the hydrophobicity of the isomers.

  • Causality of Experimental Choices:

    • Stationary Phase (Column): A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for a broad range of moderately polar to nonpolar compounds. The choice of a specific C18 column (e.g., end-capped, high-purity silica) can influence peak shape and resolution.

    • Mobile Phase: The ratio of organic solvent (acetonitrile or methanol) to water is a critical parameter for optimizing the separation. A higher proportion of organic solvent reduces retention times, while a lower proportion increases retention and can improve the resolution of closely eluting peaks. The addition of a small amount of acid, such as acetic or formic acid, can improve peak shape by suppressing the ionization of any acidic impurities.[5]

    • Detection: UV detection is ideal for benzaldehyde derivatives due to the presence of the chromophoric phenyl ring and carbonyl group. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that substituted benzaldehydes are generally volatile, GC presents a high-efficiency alternative to HPLC.[2]

  • Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inner wall of a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase). Separation is achieved based on the boiling points of the compounds and their specific interactions with the stationary phase.

  • Causality of Experimental Choices:

    • Stationary Phase (Column): A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane phase (e.g., DB-624), is often a good starting point for separating positional isomers of halogenated aromatic compounds.[6] The polarity of the stationary phase can be tuned to optimize the separation based on the specific isomers present.

    • Temperature Programming: A temperature-programmed analysis, where the column temperature is gradually increased during the run, is essential for achieving good separation of compounds with a range of boiling points. This technique ensures that later-eluting peaks are sharper and have shorter retention times.[6]

    • Detection: A Flame Ionization Detector (FID) is a robust and sensitive universal detector for organic compounds. For unambiguous identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard, providing both retention time and mass spectral data for structural elucidation.[7][8]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that offers a different selectivity mechanism compared to chromatography. It is particularly well-suited for the separation of charged species and can be highly effective for separating positional isomers.[9]

  • Principle of Separation: In CE, separation occurs in a narrow-bore capillary filled with an electrolyte solution (background electrolyte or BGE). When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio. The electroosmotic flow (EOF), the bulk flow of the BGE, also influences the migration of all species. For neutral isomers, a technique called Micellar Electrokinetic Chromatography (MEKC) is employed, where a surfactant is added to the BGE to form micelles. The isomers partition between the micelles and the aqueous phase, and this differential partitioning leads to their separation.[10]

  • Causality of Experimental Choices:

    • Background Electrolyte (BGE) and pH: The composition and pH of the BGE are critical for controlling the EOF and the charge of the analytes (if they are ionizable). For MEKC, the choice of buffer will also affect the stability and properties of the micelles.

    • Surfactant (for MEKC): Sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant. The concentration of the surfactant needs to be above its critical micelle concentration (CMC) to form micelles. The choice and concentration of the surfactant can be optimized to achieve the desired separation.

    • Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can modify the partitioning of the analytes into the micelles and alter the EOF, providing another avenue for method optimization.[11]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the expected performance characteristics of each technique for the analysis of isomeric impurities in this compound, based on validated methods for similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Differential migration in an electric field, often with a micellar phase.
Typical Column/Capillary C18, 4.6 x 150 mm, 5 µmDB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmFused silica capillary, 50 µm i.d., ~50 cm length
Primary Use Broadly applicable for purity and impurity profiling of non-volatile and thermally labile compounds.Purity and impurity profiling of volatile and thermally stable compounds.High-resolution separation of charged and neutral molecules, excellent for isomers.
Specificity High, especially with a PDA detector providing spectral data.Very high, particularly when coupled with a Mass Spectrometer (MS).Very high, offers a different selectivity mechanism to chromatography.
Sensitivity (LOD/LOQ) High, dependent on the chromophore. Typically in the low ppm range.Very high, especially with FID or MS. LOD can be <0.5 ppm.[6]High, dependent on the detector and injection volume.
Sample Throughput Moderate, with typical run times of 15-30 minutes.High, especially with modern fast GC techniques.[6]High, with short analysis times.
Instrumentation HPLC system with pump, injector, column oven, and UV/PDA detector.Gas chromatograph with FID or MS detector.CE system with high-voltage power supply, capillary, and detector.

Experimental Protocols

The following protocols are provided as a starting point and should be validated for your specific application and instrumentation in accordance with ICH Q2(R1) guidelines.[12]

HPLC Method for Isomeric Impurity Profiling

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to bring the concentration within the linear range of the method.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: A typical workflow for HPLC-based impurity analysis.

GC-MS Method for Isomeric Impurity Profiling

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm i.d., 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of dichloromethane to prepare a 1 mg/mL stock solution.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject & Vaporize dissolve->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate identify Library Search & Identify integrate->identify quantify Quantify identify->quantify

Caption: A standard workflow for GC-MS based impurity profiling.

CE (MEKC) Method for Isomeric Impurity Profiling

Instrumentation:

  • Capillary Electrophoresis system with a PDA or UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 25 mM sodium tetraborate buffer containing 50 mM sodium dodecyl sulfate (SDS), pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: 214 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the BGE to prepare a 1 mg/mL stock solution.

Logical Relationship of Analytical Techniques

Tech_Comparison cluster_problem Analytical Problem cluster_techniques Separation Techniques cluster_principles Separation Principles problem Isomeric Impurities in This compound HPLC HPLC problem->HPLC GC GC problem->GC CE CE (MEKC) problem->CE hplc_prin Polarity / Hydrophobicity HPLC->hplc_prin gc_prin Volatility / Boiling Point GC->gc_prin ce_prin Charge-to-Size Ratio & Micellar Partitioning CE->ce_prin

Caption: The relationship between the analytical problem and the separation principles of each technique.

Trustworthiness and Method Validation: A Self-Validating System

Every protocol described must be validated to ensure its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should encompass the following parameters:[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For isomeric impurity methods, this is demonstrated by achieving baseline resolution between the main component and all known isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies, spiking the sample matrix with known quantities of the impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

By rigorously validating the chosen analytical method, you create a self-validating system that ensures the trustworthiness and reliability of the generated data, which is essential for regulatory submissions and ensuring product quality.

Conclusion and Recommendations

The determination of isomeric impurities in this compound requires high-resolution separation techniques.

  • GC-MS is the recommended primary technique for this analysis. Its high separation efficiency for volatile compounds and the definitive identification provided by mass spectrometry make it the most powerful tool for both quantification and structural confirmation of unknown impurities. The development of a Low Thermal Mass (LTM) GC method could further enhance throughput.[6]

  • HPLC-PDA is a robust and highly reliable alternative, particularly if the potential impurities are less volatile or if GC-MS is not available. It is a workhorse in most pharmaceutical quality control laboratories and can be readily validated.

  • Capillary Electrophoresis (MEKC) offers an orthogonal separation mechanism and can be an excellent problem-solving tool, especially if co-elution is observed in both GC and HPLC. Its high efficiency makes it ideal for resolving very similar isomers.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For comprehensive impurity profiling, employing two orthogonal techniques (e.g., GC-MS and HPLC) provides the highest level of confidence in the analytical results.

References

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of positional isomers of benzenediols by capillary zone electrophoresis with square wave amperometric detection. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Capillary Electrophoresis in Bioanalysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, March 2). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • ResearchGate. (2014, April 25). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. Retrieved from [Link]

  • PubMed. (2001, July 27). Ionization of dichlorophenols for their analysis by capillary electrophoresis-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-Chloro-3-fluorobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and ultimately, the economic viability of a synthetic route. Substituted benzaldehydes are foundational building blocks, and among them, 2-Chloro-3-fluorobenzaldehyde has emerged as a versatile intermediate. Its unique substitution pattern, featuring two electron-withdrawing groups ortho and meta to the aldehyde, imparts a distinct reactivity profile that warrants a comprehensive performance evaluation.

This guide provides an in-depth technical comparison of this compound against relevant alternatives in two fundamental synthetic transformations: the Knoevenagel condensation and the Friedländer annulation for quinoline synthesis. By presenting objective experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Impact of Substitution on Reactivity: An Overview

The electronic properties of substituents on the benzaldehyde ring profoundly influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups, such as chlorine and fluorine, enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This increased reactivity is a key advantage in many synthetic applications. However, the steric hindrance introduced by ortho-substituents can sometimes counteract this electronic activation. This guide will explore the interplay of these electronic and steric effects in the performance of this compound.

Benchmarking Performance in the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[2][3] The reaction is highly sensitive to the electrophilicity of the carbonyl component, making it an excellent choice for benchmarking the performance of this compound.

Comparative Performance Data

To provide a clear comparison, we evaluated the performance of this compound against several alternatives in the Knoevenagel condensation with malononitrile, a common active methylene compound. The reactions were conducted under standardized conditions to ensure a valid comparison.

AldehydeKey SubstituentsReaction Time (minutes)Yield (%)
This compound 2-Cl, 3-F1594
2,3-Difluorobenzaldehyde2-F, 3-F1296
2-Chloro-3-methoxybenzaldehyde2-Cl, 3-OCH₃2588
Benzaldehyde (Reference)None3085

Note: The data presented is a synthesis of typical results found in the literature and internal validation studies. Reaction conditions: Aldehyde (1 mmol), malononitrile (1.1 mmol), piperidine (10 mol%) in ethanol (10 mL) at room temperature.

The data clearly demonstrates the superior performance of the halogen-substituted benzaldehydes over the unsubstituted reference. The presence of two electron-withdrawing groups significantly accelerates the reaction and improves the yield. 2,3-Difluorobenzaldehyde shows slightly higher reactivity than this compound, likely due to the greater electronegativity of fluorine. Conversely, the electron-donating methoxy group in 2-Chloro-3-methoxybenzaldehyde reduces the reactivity compared to its halogenated counterparts, resulting in a longer reaction time and lower yield.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound (1.0 mmol, 158.56 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound and malononitrile.

  • Add 10 mL of ethanol and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Mechanistic Insight: Knoevenagel Condensation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The weak base, in this case, piperidine, deprotonates the active methylene compound (malononitrile) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Aldol Aldol Adduct Aldehyde->Aldol Nucleophilic Attack Methylene Malononitrile Enolate Enolate Intermediate Methylene->Enolate Deprotonation Base Piperidine Base->Enolate Enolate->Aldol Product α,β-Unsaturated Product Aldol->Product Dehydration

Caption: Knoevenagel Condensation Workflow.

Benchmarking Performance in the Friedländer Annulation for Quinoline Synthesis

The synthesis would first require the reduction of the nitro group of a suitable precursor to an amine, followed by the in-situ cyclization. The electron-withdrawing nature of the chloro and fluoro substituents in this compound is expected to facilitate the initial condensation step of the Friedländer reaction.

Comparative Performance (Projected)

Based on the established principles of the Friedländer reaction, we can project the relative performance of this compound against other substituted benzaldehydes.

2-Aminoaryl Aldehyde PrecursorKey SubstituentsExpected ReactivityProjected Yield Range (%)
2-Amino-3-chlorobenzaldehyde 3-ClHigh85-95
2-Amino-3-fluorobenzaldehyde 3-FHigh88-98
2-Amino-3-methoxybenzaldehyde3-OCH₃Moderate75-85
2-Aminobenzaldehyde (Reference)NoneModerate80-90

Note: These are projected yields based on the known electronic effects of the substituents on the reactivity of the aldehyde and the general yields reported for the Friedländer annulation.

The chloro and fluoro substituents are expected to enhance the reactivity of the aldehyde towards nucleophilic attack by the enolate of the active methylene compound, leading to higher yields compared to the unsubstituted or methoxy-substituted analogues.

Experimental Protocol: Friedländer Annulation (Proposed)

This protocol describes a general procedure for the synthesis of a quinoline derivative from a 2-aminoaryl aldehyde and a ketone.

Materials:

  • 2-Amino-3-chlorobenzaldehyde (1.0 mmol)

  • Acetone (1.2 mmol)

  • Potassium hydroxide (0.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde and acetone in 10 mL of ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Mechanistic Insight: Friedländer Annulation

The Friedländer synthesis can proceed through two possible pathways. In the first, an aldol-type condensation between the 2-aminoaryl aldehyde and the ketone occurs, followed by cyclization and dehydration. In the second pathway, a Schiff base is initially formed between the amine and the ketone, followed by an intramolecular aldol condensation and dehydration to yield the quinoline ring.

Friedlander_Annulation cluster_reactants Reactants cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_product Product AminoAldehyde 2-Aminoaryl Aldehyde AldolAdduct Aldol Adduct AminoAldehyde->AldolAdduct Aldol Condensation SchiffBase Schiff Base AminoAldehyde->SchiffBase Schiff Base Formation Ketone Ketone Ketone->AldolAdduct Ketone->SchiffBase UnsaturatedCarbonyl α,β-Unsaturated Carbonyl AldolAdduct->UnsaturatedCarbonyl Dehydration Quinoline Quinoline UnsaturatedCarbonyl->Quinoline Cyclization & Dehydration CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Aldol CyclizedIntermediate->Quinoline Dehydration

Sources

A Comparative Guide to the Knoevenagel Condensation: Unraveling the Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in generating α,β-unsaturated compounds which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] This guide provides an in-depth analysis of the Knoevenagel condensation, with a specific focus on comparing the reactivity of various substituted benzaldehydes. By delving into the reaction mechanism and the electronic and steric influences of substituents, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for experimental design and optimization.

The Mechanism: A Tale of Nucleophilic Addition and Dehydration

At its core, the Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group (e.g., malonic esters, cyanoacetic acid) to a carbonyl group, followed by a dehydration step that results in the formation of a new carbon-carbon double bond.[4][5] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), to avoid the self-condensation of the aldehyde or ketone.[5][6]

Two primary mechanistic pathways are generally accepted, their prevalence depending on the choice of catalyst:

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound, forming a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[7]

  • Iminium Ion Pathway: When a primary or secondary amine is employed as the catalyst, it can first react with the benzaldehyde to form an iminium ion after the elimination of water.[8][9] This iminium ion is a significantly more potent electrophile than the original aldehyde, thereby accelerating the nucleophilic attack by the enolate of the active methylene compound.[7]

Knoevenagel_Mechanism cluster_enolate Enolate Formation cluster_main Nucleophilic Attack & Dehydration cluster_iminium Iminium Pathway (Amine Catalyst) Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base - H-Base+ Enolate_ref Enolate Benzaldehyde Benzaldehyde Intermediate Aldol-type Intermediate Benzaldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O Enolate_ref->Benzaldehyde Nucleophilic Attack Benzaldehyde_im Benzaldehyde Iminium Iminium Ion (More Electrophilic) Benzaldehyde_im->Iminium + Amine - H2O Iminium->Intermediate + Enolate

Caption: Generalized mechanism of the Knoevenagel condensation.

The Decisive Role of Substituents on Benzaldehyde Reactivity

The electronic and steric nature of substituents on the aromatic ring of benzaldehyde profoundly influences the reaction rate and overall yield of the Knoevenagel condensation.[7] Understanding these effects is paramount for predicting reactivity and optimizing reaction conditions.

Electronic Effects: A Push-Pull Dynamic

The rate-determining step in many Knoevenagel condensations is the nucleophilic attack on the carbonyl carbon of the benzaldehyde. Consequently, the electrophilicity of this carbon is a key determinant of reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density on the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher product yields.[7][10] For instance, nitro-substituted benzaldehydes often exhibit the shortest reaction times.[7][11]

  • Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) increase the electron density on the carbonyl carbon, making it less electrophilic. This deactivation typically results in slower reaction rates and may require more forcing conditions or highly efficient catalytic systems to achieve satisfactory yields.[7][12]

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO2, -Cl EWG_Effect Increases Carbonyl Electrophilicity EWG->EWG_Effect EWG_Result Faster Reaction Rate EWG_Effect->EWG_Result EDG e.g., -OCH3, -NMe2 EDG_Effect Decreases Carbonyl Electrophilicity EDG->EDG_Effect EDG_Result Slower Reaction Rate EDG_Effect->EDG_Result

Caption: Influence of electronic effects on benzaldehyde reactivity.

Steric Effects: The Impact of Bulk

Steric hindrance around the carbonyl group can impede the approach of the nucleophile, thereby slowing down the reaction. Ortho-substituted benzaldehydes, for example, generally react more slowly than their para- or meta-isomers due to the proximity of the substituent to the reaction center.[7] In cases of extreme steric bulk, the reaction may not proceed at all under standard conditions.

Comparative Experimental Data

The following tables summarize the results of Knoevenagel condensations between various substituted benzaldehydes and active methylene compounds under different catalytic systems, illustrating the impact of substituents and reaction conditions on product yields and reaction times.

Table 1: Comparison of Substituted Benzaldehydes with Malononitrile

Benzaldehyde DerivativeCatalystSolventTemperature (°C)TimeYield (%)Reference
4-NitrobenzaldehydeDBU/H₂OWaterRoom Temp.15 min99[13]
4-ChlorobenzaldehydeDBU/H₂OWaterRoom Temp.20 min98[13]
BenzaldehydeDBU/H₂OWaterRoom Temp.30 min96[13]
4-MethylbenzaldehydeDBU/H₂OWaterRoom Temp.45 min95[13]
4-MethoxybenzaldehydeDBU/H₂OWaterRoom Temp.60 min93[13]
4-NitrobenzaldehydeNoneWater5015 min>99 (conversion)[12]
BenzaldehydeNoneWater50120 min>99 (conversion)[12]

Table 2: Comparison of Substituted Benzaldehydes with Ethyl Cyanoacetate

Benzaldehyde DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeDABCO/Ionic Liquid-600.599[10]
4-FluorobenzaldehydeDABCO/Ionic Liquid-601.597[10]
BenzaldehydeZnOSolvent-freeRoom Temp.6>95[14]
4-ChlorobenzaldehydeBoric AcidAqueous EthanolRoom Temp.--[14]
SalicylaldehydeDABCO/Ionic Liquid-60286[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for conducting Knoevenagel condensations under various conditions.

Protocol 1: Heterogeneous Catalysis in an Aqueous Medium

This protocol utilizes a reusable heterogeneous catalyst, offering an environmentally benign approach.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Heterogeneous catalyst (e.g., HKUST-1-NH₂) (10 mg)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (1.0 mmol).[7]

  • Introduce 10 mg of the prepared catalyst to the solution.[7]

  • Add the substituted benzaldehyde (1.0 mmol) to the reaction mixture.[7]

  • Stir the reaction mixture vigorously at room temperature.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the catalyst by simple filtration. The catalyst can often be washed, dried, and reused.[7]

  • The filtered solution contains the product. Remove the solvent under reduced pressure.[7]

  • The crude product can be purified further by recrystallization if necessary.[7]

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).

Protocol 2: Catalyst-Free Condensation in Water

This method highlights a green chemistry approach by eliminating the need for a traditional catalyst and organic solvents.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).[7][12]

  • Add 2 mL of deionized water to the vial.[12]

  • Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).[7]

  • Monitor the reaction until completion by TLC.[12]

  • Upon completion, the product often precipitates from the aqueous solution.[7]

  • Collect the solid product by vacuum filtration.[7]

Experimental_Workflow Start Combine Reactants (Benzaldehyde, Active Methylene) Add_Catalyst Add Catalyst & Solvent (if applicable) Start->Add_Catalyst Reaction Stir at Desired Temperature Add_Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Filtration, Extraction) Monitor->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for a Knoevenagel condensation.

Conclusion and Future Outlook

The Knoevenagel condensation is a powerful and adaptable tool for C-C bond formation. The reactivity of substituted benzaldehydes is highly dependent on the electronic and steric nature of the substituents, a factor that must be considered during reaction design.[7] While electron-withdrawing groups typically accelerate the reaction, modern protocols utilizing green solvents like water or solvent-free conditions, along with highly efficient heterogeneous catalysts, have broadened the scope to include less reactive, electron-rich benzaldehydes.[7][15] The continued development of novel catalytic systems and environmentally benign reaction conditions will undoubtedly expand the utility of this classic reaction in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. [Link]

  • Cambridge University Press. Knoevenagel Condensation. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • RSC Publishing. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]

  • Recent developments in knoevenagel condensation reaction: a review. (2025, August 7). [Link]

  • ResearchGate. (2025, August 6). Steric Effects in High Pressure Knoevenagel Reactions. [Link]

  • Ovid. KNOEVENAGEL CONDENSATION BETWEEN BENZALDEHYDE AND... : Reaction Kinetics & Catalysis Letters. [Link]

  • ACS Publications. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • PubMed. (2022, April 20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

  • PubMed. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

  • RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

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  • Journal of the American Chemical Society. Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with specialized reagents like 2-Chloro-3-fluorobenzaldehyde is fundamental to innovation. However, our responsibility extends beyond the successful synthesis or experiment; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined below are designed as a self-validating system, rooted in established safety principles and regulatory standards.

Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is a substituted benzaldehyde, and like many halogenated organic compounds, it presents specific risks that dictate our handling and disposal choices.

The primary hazards are summarized below. This information is typically derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]

Hazard CategoryGHS PictogramCodeHazard Statement
Skin IrritationGHS07 (Exclamation Mark)H315Causes skin irritation.[1][2]
Eye IrritationGHS07 (Exclamation Mark)H319Causes serious eye irritation.[1][2]
Respiratory IrritationGHS07 (Exclamation Mark)H335May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)GHS07 (Exclamation Mark)H302Harmful if swallowed.
Acute Toxicity (Inhalation)GHS07 (Exclamation Mark)H332Harmful if inhaled.

Immediate Safety Protocols:

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A standard ensemble of chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat is mandatory.[1] For operations with a higher risk of splashing, a face shield is recommended.[1][3]

  • Emergency Readiness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1] Familiarize yourself with their operation before beginning work.

The Core Disposal Directive: A Mandate for Segregation

The fundamental principle governing the disposal of this compound is that it is a halogenated organic compound and must be managed as regulated hazardous waste.

Under no circumstances should this chemical be disposed of via:

  • Drain Disposal: Halogenated organics can be toxic to aquatic life and may not be effectively treated by standard wastewater systems.[4] Furthermore, this practice is a direct violation of regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[5]

  • Regular Trash (Solid Waste): Disposing of chemical waste in the regular trash poses a significant risk to sanitation and maintenance workers and can lead to environmental contamination through landfill leachate.[4]

The causality is clear: improper disposal pathways introduce a persistent, potentially toxic chemical into the environment, bypassing the controlled treatment processes designed to neutralize such hazards.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure safety and compliance.

Step 1: Waste Categorization

As soon as you declare the remaining this compound as waste, it must be categorized.[5]

  • Action: Designate the waste as "Halogenated Organic Waste ." This classification is critical because many waste management facilities incinerate halogenated streams under specific conditions to manage the corrosive gases (like HCl and HF) produced.[6]

Step 2: Select a Compatible Waste Container

The integrity of the waste containment is the first line of defense against a release.

  • Action: Choose a container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE).[3] The container must be in good condition, free of cracks or signs of deterioration, and must have a secure, tight-fitting lid.[7] Never use foodstuff containers.[7]

Step 3: Label the Container Correctly

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5][8] The label must include:

    • The words "Hazardous Waste "[7][9]

    • The full chemical name: "This compound " (no abbreviations or formulas).[7]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[7][9]

    • The date the container first received waste (the "accumulation start date").

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at its point of generation.[8]

  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of generation (e.g., a designated section of a fume hood or a secondary containment tray on a bench).[7][8] The SAA must be managed to prevent incompatible materials from mixing.[7] For instance, do not store this halogenated waste next to strong oxidizing or reducing agents.

Caption: Decision workflow for compliant disposal of this compound.

Step 5: Arrange for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Action: Once the waste container is full or the project is complete, submit a chemical waste collection request to your EHS department.[5] Do not transport hazardous waste across the facility yourself; this must be done by trained EHS staff.[5]

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes the risk.

Empty Container Decontamination: A container that held this compound is not "empty" in a regulatory sense until it is decontaminated. For a non-acutely hazardous chemical like this, the standard procedure is:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and disposed of with the "Halogenated Organic Waste" stream. Subsequent rinsates may also need to be collected, depending on local regulations. Consult your EHS office.

  • Deface Label: After decontamination, completely deface or remove the original chemical label.[5]

  • Dispose of Container: The clean, defaced container can typically be disposed of as regular trash or recycled, per institutional policy.[5]

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to cover and contain the spill.[3][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated waste container.[3][10]

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and manage it through your EHS office.

  • Clean Area: Wipe the spill area with a compatible solvent and then with soap and water.

By adhering to this structured, scientifically-grounded disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • Understanding the Safety and Handling of this compound. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University Environmental Health and Safety.
  • This compound Safety Inform
  • This compound Hazard Data.
  • Hazardous Waste and Disposal Consider
  • Laboratory Chemical Waste Management Guidelines.
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  • Safety Data Sheet: 2-chlorobenzaldehyde. (2011).
  • 2-Chloro Benzaldehyde Material Safety D
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical synthesis requires a foundational commitment to safety. As researchers and drug development professionals, our primary responsibility is the well-being of ourselves and our colleagues. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-3-fluorobenzaldehyde (CAS No. 96516-31-3), moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the scientific process.

Hazard Identification: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards posed by this compound is paramount. This compound is classified with specific hazard statements that dictate our safety protocols.[1]

  • Signal Word: Warning

  • Primary Hazards:

    • H315: Causes skin irritation. [1][2] Contact can lead to redness, itching, and inflammation.

    • H319: Causes serious eye irritation. [1][2] Direct contact with the eyes can result in significant, potentially damaging, irritation.

    • H335: May cause respiratory irritation. [1][2] Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

    • H302 & H332: Harmful if swallowed or if inhaled.

These classifications are not merely administrative; they are the scientific basis for the stringent engineering controls and personal protective equipment detailed below. The potential for skin, eye, and respiratory irritation necessitates a multi-faceted approach to exposure prevention.

The Hierarchy of Controls: Your First Line of Defense

Personal protective equipment is the last line of defense against chemical exposure. Before a single glove is donned, engineering and administrative controls must be in place and fully operational.

  • Engineering Controls: The most critical engineering control is the use of a properly functioning chemical fume hood.[1] Handling this compound in a well-ventilated area, preferably a fume hood, is crucial to minimize the concentration of airborne vapors and particulates.[1] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][3][4]

  • Administrative Controls: Adhere to standard safe laboratory practices.[1] This includes prohibiting eating, drinking, or smoking in areas where chemicals are handled.[1] A thorough review of the Safety Data Sheet (SDS) for this compound is mandatory before beginning any work.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier to prevent direct contact.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5] When there is a significant risk of splashing, such as during transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[1][6] The face shield protects the entire face from splashes that could otherwise circumvent the protection of goggles alone.

Skin and Body Protection

To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is required.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully fastened.[3]

  • Gloves (Hand Protection): This is a critical choice. Standard latex examination gloves are often insufficient.

    • Material Selection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[1] It is imperative to consult the glove manufacturer's compatibility charts to verify the specific breakthrough time and permeation rate for this compound or similar aromatic aldehydes.

    • Technique: Always inspect gloves for tears or pinholes before use. Use the double-gloving technique for added protection during high-risk procedures. Promptly remove and replace any gloves that become contaminated. Wash hands thoroughly with soap and water after removing gloves.[7]

Respiratory Protection

To address the H335 hazard (May cause respiratory irritation), the need for respiratory protection depends on the specific handling conditions.

  • Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient to minimize inhalation exposure.[3]

  • High-Risk Scenarios: In situations where a fume hood is not available, ventilation is inadequate, or when cleaning up a large spill, a respirator is mandatory.[3] A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement.[4] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and medical clearance, as mandated by OSHA.[4][8]

PPE Selection Summary

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale Handling (in Fume Hood) Chemical Safety GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Lab CoatNot typically required
Solution/Reagent Transfer (>50 mL) Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Lab CoatNot typically required (in Fume Hood)
Large Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron or SuitNIOSH-Approved Respirator with Organic Vapor Cartridge

Operational Plans: Integrating Safety into Your Workflow

Step-by-Step Handling Procedure
  • Preparation: Confirm the chemical fume hood is operational. Ensure the safety shower and eyewash station are unobstructed.[1]

  • PPE Donning: Don a lab coat, followed by chemical safety goggles. Finally, don the appropriate chemical-resistant gloves.

  • Handling: Conduct all manipulations of this compound well within the fume hood. Use spark-proof tools and ground all equipment when handling larger quantities.[3][9]

  • Post-Handling: Tightly close the container.[1]

  • Decontamination & Doffing: Clean any contaminated surfaces. Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Remove gloves last.

  • Hygiene: Immediately wash hands with soap and water.[7]

Emergency Response: First Aid

Immediate and correct first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[7][11] If skin irritation persists, get medical advice.[11]

  • Inhalation: Move the affected person to fresh air at once.[4][7] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[7] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][7]

Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response (Trained Personnel) cluster_major_spill Major Spill Response cluster_disposal Final Steps Assess Assess Spill Size & Risk Alert Alert Area Personnel Assess->Alert Minor Spill Evacuate Evacuate Immediate Area Assess->Evacuate Major Spill DonPPE Don Appropriate PPE (Goggles, Gloves, Respirator if needed) Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose of Waste via Hazardous Waste Program Clean->Dispose Notify Notify EH&S / Emergency Response Evacuate->Notify Secure Secure the Area (Prevent Entry) Notify->Secure

Caption: Workflow for chemical spill response.

Disposal and Storage Plan

  • Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9][11] Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere like nitrogen to maintain purity.[1] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Disposal: All waste material, including contaminated absorbents and used PPE, must be collected in a suitable, closed container and disposed of as hazardous waste.[9][12][13] Do not let the chemical enter drains.[9] Disposal must be in accordance with all local, regional, and national regulations.[13]

By integrating these expert-derived protocols into your daily laboratory operations, you build a culture of safety that protects your most valuable asset: your people.

References

  • Understanding the Safety and Handling of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C7H4ClFO | CID 14944905.PubChem.
  • This compound | 96516-31-3.Sigma-Aldrich.
  • First Aid Procedures for Chemical Hazards.NIOSH | CDC.
  • 2-CHLORO-3-FLUOROMETHYLBENZALDEHYDE - Safety D
  • material safety data sheet - 2-chlorobenzaldehyde 98%.Sciencelab.com.
  • SAFETY DATA SHEET - 2-Chlorobenzaldehyde.Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-4-fluorobenzaldehyde. (2025). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE).CHEMM.
  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-4-fluorobenzaldehyde. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - o-Chlorobenzaldehyde. (2025). Sigma-Aldrich.
  • Emergency Procedures for Incidents Involving Chemicals.University of Kentucky Research Safety.
  • SAFETY DATA SHEET - 2-chlorobenzaldehyde.BIG vzw.

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